4-Chloro-4'-methoxybenzophenone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVJYPSXZCEIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147149 | |
| Record name | 4-Chloro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-60-1 | |
| Record name | 4-Chloro-4′-methoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-methoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10547-60-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4'-methoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CHLORO-4'-METHOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOL9MRR16B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-4'-methoxybenzophenone
Introduction
4-Chloro-4'-methoxybenzophenone is a diarylketone, a class of organic compounds with significant applications in photochemistry, organic synthesis, and materials science. Structurally, it features a benzophenone core with a chlorine atom and a methoxy group at the para positions of the two phenyl rings. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and physical behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering foundational knowledge for researchers, chemists, and drug development professionals. We will delve into its structural and physical characteristics, solubility, and spectroscopic profile, and provide validated experimental protocols for its characterization.
Molecular and Structural Properties
The fundamental identity of this compound is defined by its molecular structure and composition. Its IUPAC name is (4-chlorophenyl)(4-methoxyphenyl)methanone[1]. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on opposite rings of the benzophenone structure creates a polarized molecule with distinct chemical properties.
Molecular Structure Diagram:
Caption: Workflow for the physicochemical characterization of the compound.
Protocol for Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample. Differential Scanning Calorimetry (DSC) is a highly accurate method, while a standard melting point apparatus offers a reliable and accessible alternative.
Methodology (Using Melting Point Apparatus):
-
Calibration: Before analysis, verify the apparatus's accuracy using a certified reference standard with a known melting point (e.g., benzoin). The measured melting point should be within ±0.5 °C of the certified value.
-
Sample Preparation: Finely powder a small amount of the dried this compound. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Analysis: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to about 15 °C below the expected melting point (approx. 176 °C). Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
Validation: A melting range of less than 1 °C is indicative of high purity.
Protocol for ¹H NMR Spectroscopy
Rationale: ¹H NMR provides definitive proof of the proton framework of the molecule, confirming the presence of the aromatic and methoxy protons and their respective chemical environments.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl₃ is chosen as it is an excellent solvent for this compound and its residual proton signal does not interfere with the analyte's signals. TMS provides a zero-point reference (δ 0.0 ppm) for the chemical shift scale.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition & Processing:
-
Acquire the free induction decay (FID) and perform a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate all signals to determine the relative number of protons for each peak.
-
-
Validation & Interpretation:
-
Confirm the TMS signal is at δ 0.0 ppm.
-
Verify the presence of a singlet for the methoxy group (~3H) and multiplets in the aromatic region (~8H).
-
Compare the obtained spectrum with reference spectra from databases to confirm the identity.
-
Applications and Significance
This compound serves as a valuable intermediate in organic synthesis. It is used in the preparation of photosensitizers and UV filters.[2] The unique electronic properties conferred by its substituents make it a subject of interest in photophysical studies, exploring its electronic transition states in various solvent environments.[3]
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The presented data, from its molecular structure to its spectroscopic profile, serves as a critical resource for scientists and researchers. The inclusion of validated experimental protocols underscores the importance of rigorous characterization for ensuring the quality and reliability of this compound in research and development applications.
References
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This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Gerttula, B. (2009). DESIGN AND CHARACTERIZATION OF this compound. TO DESCRIBE ITS PHOTOPHYSICAL PROPERTIES. Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2009. Oregon State University. [Link]
Sources
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-4'-methoxybenzophenone
Introduction
This compound, with the chemical formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol , is a diaryl ketone derivative that serves as a vital structural motif in medicinal chemistry and materials science.[1][2][3] As a member of the benzophenone family, it is recognized for its unique photochemical properties and its role as a versatile synthetic intermediate.[4][5] This compound is a key precursor in the synthesis of pharmaceuticals, notably the lipid-lowering agent Fenofibrate.[2][6] Furthermore, its inherent ability to absorb UV radiation makes it a valuable component in cosmetic formulations as a UV filter and as a photostabilizer in polymers.[7]
This guide provides a detailed examination of the molecular and electronic structure of this compound, exploring the interplay of its constituent functional groups and the resulting impact on its chemical properties and reactivity. We will delve into its synthesis, spectroscopic signature, and the computational insights that illuminate its bonding characteristics, offering a comprehensive resource for professionals in chemical and pharmaceutical development.
Molecular Geometry and Stereochemistry
The foundational structure of this compound is the benzophenone core, which consists of two phenyl rings connected to a central carbonyl group. The key structural feature is the non-planar arrangement of these rings. Due to steric repulsion between the ortho-hydrogens of the two aromatic rings, they are twisted out of the plane of the central carbonyl group. This results in a characteristic propeller-like conformation.
This non-planar structure is critical as it influences the extent of π-conjugation across the molecule, affecting its electronic properties, photochemical behavior, and how it interacts with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1][3] |
| Molecular Weight | 246.69 g/mol | [1][3] |
| IUPAC Name | (4-chlorophenyl)(4-methoxyphenyl)methanone | [3] |
| CAS Number | 10547-60-1 | [1][2] |
| Melting Point | 176-178°C | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 (Carbonyl and Methoxy Oxygens) | [3] |
| Rotatable Bond Count | 3 | [3] |
Electronic Structure and Intramolecular Bonding
The chemical behavior of this compound is governed by the intricate interplay of its electronic structure, which is modulated by the substituents on the phenyl rings.
Hybridization and Bonding Framework:
-
The central carbonyl carbon and all aromatic carbons are sp² hybridized, forming a robust σ-bond framework.
-
The p-orbitals on these atoms create a delocalized π-system that extends across both phenyl rings and the carbonyl group. The oxygen of the carbonyl group and the methoxy group also participate in this π-system through their lone pairs.
Influence of Substituents: The electronic character of the molecule is significantly influenced by the opposing effects of the chloro and methoxy groups.
-
4-Chloro Group: This substituent exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine. It also has a weak electron-donating resonance effect (+R) via its lone pairs, but the inductive effect is dominant.
-
4'-Methoxy Group: The oxygen atom's lone pairs result in a powerful electron-donating resonance effect (+R), which pushes electron density into the aromatic ring and towards the carbonyl group. This effect strongly outweighs its moderate electron-withdrawing inductive effect (-I).[7][9]
This "push-pull" electronic arrangement creates a polarized molecule. The methoxy-substituted ring is electron-rich, while the chloro-substituted ring is comparatively electron-poor. This polarization has profound effects on the molecule's reactivity, spectroscopic properties, and its potential for intermolecular interactions.
Caption: Electronic influence of substituents on the benzophenone core.
Molecular Orbitals: Computational studies on benzophenones show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding their electronic transitions and photochemical reactivity.[10] The energy gap between the HOMO and LUMO dictates the molecule's kinetic stability and optical properties.[10] In this compound, the electron-donating methoxy group raises the energy of the HOMO, while the electron-withdrawing nature of the carbonyl and chloro groups lowers the energy of the LUMO, thereby influencing the wavelength of UV absorption.
Synthesis and Mechanistic Pathway
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation .[7][11] This electrophilic aromatic substitution reaction provides a direct and efficient route to constructing the diaryl ketone framework.
Reaction: Anisole (methoxybenzene) is acylated by 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative synthesis adapted from established procedures.[1][7][11]
-
Catalyst Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add a suitable solvent (e.g., dichloromethane or o-dichlorobenzene). Cool the flask in an ice bath to 0-5°C. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) to the solvent with stirring to form a suspension.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the reaction solvent and add it dropwise to the cold AlCl₃ suspension via the dropping funnel over 20-30 minutes, maintaining the temperature below 10°C.
-
Nucleophile Addition: Add anisole (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains controlled. The strong electron-donating methoxy group on anisole directs the acylation primarily to the para position.[7]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60°C) for 1-3 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and precipitates the crude product.
-
Work-up: If a solvent like dichloromethane was used, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, dilute NaOH solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or isopropyl alcohol, to yield pure this compound as a crystalline solid.[11]
Spectroscopic and Analytical Characterization
The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Observed Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.4-7.8 ppm). The protons on the methoxy-substituted ring will be more shielded (upfield) compared to those on the chloro-substituted ring. A sharp singlet for the methoxy (-OCH₃) protons will appear around 3.9 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon around 194-196 ppm. Distinct signals for the 12 aromatic carbons, reflecting the molecule's asymmetry. A signal for the methoxy carbon around 55-56 ppm.[3] |
| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretch of the diaryl ketone at approximately 1650 cm⁻¹. Bands for aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-Cl stretching (~1090 cm⁻¹).[10][12] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 246, along with an (M+2)⁺ peak at m/z 248 with approximately one-third the intensity, which is characteristic of the ³⁵Cl/³⁷Cl isotope pattern. Key fragments correspond to the loss of Cl, OCH₃, and the formation of the 4-chlorobenzoyl and 4-methoxybenzoyl cations.[13] |
| UV-Vis Spectroscopy | Exhibits strong absorption bands in the UV region corresponding to π→π* transitions of the aromatic system and a weaker, longer-wavelength band for the n→π* transition of the carbonyl group, which is characteristic of the benzophenone chromophore.[11] |
Applications in Drug Development and Materials Science
The unique structural and electronic features of this compound make it a valuable molecule for various applications.
-
Pharmaceutical Intermediate: It is a cornerstone intermediate in the synthesis of fenofibrate, a widely prescribed drug for treating hypercholesterolemia.[6] The synthesis involves the reduction of the ketone to a secondary alcohol, followed by etherification.
-
Medicinal Chemistry Scaffold: The benzophenone scaffold itself is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][14][15] Derivatives of this compound are explored in drug discovery programs to develop novel therapeutics.[16][17] For example, structural modifications are investigated to enhance potency and target specificity in areas like oncology and infectious diseases.[15]
-
Photocatalysis and Polymer Science: Like other benzophenones, it can act as a photosensitizer.[18] Upon UV irradiation, it can be excited to a triplet state, enabling it to initiate photochemical reactions. This property is exploited in polymer chemistry for UV curing and as a photostabilizer to prevent material degradation from UV exposure.[7]
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment.
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[19][20]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][21] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19][23]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[19]
Conclusion
This compound is more than a simple chemical intermediate; it is a molecule whose utility is deeply rooted in its fundamental structure and bonding. The non-planar geometry, combined with the opposing electronic influences of its chloro and methoxy substituents, establishes a unique chemical personality. This "push-pull" system governs its reactivity in cornerstone reactions like Friedel-Crafts acylation and dictates its interaction with light and biological systems. A thorough understanding of these core principles is essential for researchers aiming to leverage this versatile scaffold for the rational design of novel pharmaceuticals, advanced materials, and efficient chemical processes.
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Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents . SciELO. [Link]
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An electrochemical and computational chemistry study of substituted benzophenones . ResearchGate. [Link]
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4'-Chloro-2-hydroxy-4-methoxybenzophenone . NIST WebBook. [Link]
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Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone . Global Journal of Science Frontier Research. [Link]
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Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics . Computational Chemistry Highlights. [Link]
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Computational determination of the dominant triplet population mechanism in photoexcited benzophenone . Royal Society of Chemistry. [Link]
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This compound . PubChem, National Center for Biotechnology Information. [Link]
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4'-Chloro-2-hydroxy-4-methoxybenzophenone . PubChem, National Center for Biotechnology Information. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry . National Center for Biotechnology Information. [Link]
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Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis . Royal Society of Chemistry. [Link]
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An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone . India Patent Office. [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis . National Center for Biotechnology Information. [Link]
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Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010 . Oregon State University. [Link]
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DESIGN AND CHARACTERIZATION OF this compound . Docsity. [Link]
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4-Methoxybenzophenone MSDS . DC Chemicals. [Link]
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4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate . ResearchGate. [Link]
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N-(4-Chlorophenyl)-4-methoxybenzamide . National Center for Biotechnology Information. [Link]
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Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under electrospray negative ionization (ESI-) . ResearchGate. [Link]
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A Spectroscopic Guide to 4-Chloro-4'-methoxybenzophenone: Unveiling Molecular Structure Through NMR, IR, and UV-Vis Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-methoxybenzophenone is a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its rigid diarylketone framework, functionalized with an electron-withdrawing chloro group and an electron-donating methoxy group, gives rise to distinct and informative spectroscopic signatures. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data of this compound. By delving into the principles behind the observed spectral features and providing detailed experimental protocols, this document serves as a valuable resource for the structural elucidation and characterization of this and related compounds. The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction between anisole and 4-chlorobenzoyl chloride.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons. The asymmetry of the molecule results in four distinct signals for the aromatic protons.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.7-7.8 | Doublet | 2H | H-2', H-6' |
| ~ 7.4-7.5 | Doublet | 2H | H-3', H-5' |
| ~ 7.7-7.8 | Doublet | 2H | H-2, H-6 |
| ~ 6.9-7.0 | Doublet | 2H | H-3, H-5 |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
Interpretation:
The protons on the 4-chlorophenyl ring (H-2', H-6' and H-3', H-5') and the 4-methoxyphenyl ring (H-2, H-6 and H-3, H-5) each form an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl and chloro groups (H-2', H-6') are expected to be the most deshielded and thus resonate at the lowest field. Conversely, the protons ortho to the electron-donating methoxy group (H-3, H-5) are the most shielded and appear at the highest field among the aromatic protons. The methoxy protons appear as a characteristic sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry in the phenyl rings, fewer than 14 signals are expected.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 | C=O |
| ~ 164 | C-4 |
| ~ 138 | C-1' |
| ~ 132 | C-2, C-6 |
| ~ 131 | C-2', C-6' |
| ~ 130 | C-1 |
| ~ 129 | C-3', C-5' |
| ~ 114 | C-3, C-5 |
| ~ 56 | -OCH₃ |
Interpretation:
The carbonyl carbon is the most deshielded and appears at the lowest field. The carbon attached to the methoxy group (C-4) is also significantly deshielded. The remaining aromatic carbons appear in the typical range for sp² hybridized carbons, with their specific shifts influenced by the attached substituents.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 1650 | Strong | C=O stretch (aryl ketone) |
| ~ 1600, 1575, 1500 | Medium-Strong | C=C stretch (aromatic rings) |
| ~ 1250 | Strong | C-O-C stretch (asymmetric, aryl ether) |
| ~ 1170 | Medium | C-O-C stretch (symmetric, aryl ether) |
| ~ 1090 | Medium | C-Cl stretch |
| ~ 840 | Strong | C-H out-of-plane bend (para-disubstituted rings) |
Interpretation:
The most prominent peak in the IR spectrum is the strong absorption around 1650 cm⁻¹, characteristic of the C=O stretching vibration of an aryl ketone. The conjugation with the two aromatic rings slightly lowers this frequency compared to a simple aliphatic ketone. The sharp peaks in the 1600-1500 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings. The strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether group are also key diagnostic features. The C-Cl stretch appears in the fingerprint region, and the strong band around 840 cm⁻¹ is indicative of the para-disubstitution pattern on both phenyl rings.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Place a small amount (1-2 mg) of finely ground this compound in an agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Gently mix and grind the two components together until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands in the UV-Vis region. The photophysical properties of benzophenone derivatives are of particular interest due to their applications as UV absorbers.[2]
UV-Vis Absorption Data for this compound (in a non-polar solvent like methylcyclohexane):
| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| ~ 285 | High | π → π |
| ~ 330 | Low | n → π |
Interpretation:
The spectrum is dominated by a strong absorption band around 285 nm, which is attributed to a π → π* electronic transition within the conjugated aromatic system. This high-energy transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A weaker, lower-energy absorption is typically observed as a shoulder or a distinct band around 330 nm. This corresponds to the "forbidden" n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. The solvent can influence the position and intensity of these bands; polar solvents tend to cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition. Studies on similar benzophenone derivatives have explored these solvatochromic effects in detail.[2]
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-450 nm).
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is a synergistic process involving the interpretation of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression of this analysis.
Sources
An In-depth Technical Guide to the Photophysical Properties of 4-Chloro-4'-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Date: January 15, 2026
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of 4-Chloro-4'-methoxybenzophenone, a substituted aromatic ketone of significant interest in photochemistry, polymer science, and drug development. The document delves into the synthesis, electronic absorption and emission characteristics, and excited-state dynamics of this molecule. Detailed experimental protocols for the characterization of its photophysical parameters are provided, alongside a discussion of the theoretical underpinnings of its behavior. Particular emphasis is placed on the influence of the chloro and methoxy substituents on the electronic transitions and intersystem crossing efficiency, which are critical for its applications as a photosensitizer and UV filter.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are among the most extensively studied classes of organic photochemistry. Their utility stems from a high efficiency of intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁), leading to a long-lived and reactive triplet species. This property makes them excellent photosensitizers for a variety of chemical transformations and invaluable tools in studying triplet-state energy transfer.
This compound incorporates two key substituents that modulate the electronic and photophysical properties of the parent benzophenone scaffold. The electron-withdrawing chloro group and the electron-donating methoxy group on opposite phenyl rings create a push-pull electronic character that influences the energy levels of the n→π* and π→π* transitions, which in turn governs the absorption, emission, and excited-state decay pathways. Understanding these substituent effects is paramount for the rational design of novel photosensitizers and photostabilizers with tailored properties.
This guide will provide a detailed exploration of the synthesis, spectroscopic characterization, and excited-state dynamics of this compound, offering both theoretical insights and practical experimental methodologies.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of anisole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Friedel-Crafts acylation of anisole.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Anisole
-
4-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol or isopropyl alcohol for recrystallization
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the DCM with stirring under a nitrogen atmosphere.
-
Reagent Addition: Dissolve 4-chlorobenzoyl chloride in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Anisole Addition: Add anisole dropwise to the reaction mixture at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of ice-cold water, followed by concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or isopropyl alcohol to obtain pure this compound as a white crystalline solid.[1]
Electronic Absorption (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by two main absorption bands: a weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group, and a more intense, shorter-wavelength band associated with π→π* transitions of the aromatic rings.
Influence of Substituents and Solvent
-
n→π* Transition: This transition is formally forbidden and thus has a low molar extinction coefficient (ε). It is sensitive to solvent polarity, exhibiting a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons of the carbonyl oxygen by solvent molecules.[2]
-
π→π* Transition: This is an allowed transition with a high molar extinction coefficient. It generally shows a bathochromic (red) shift in polar solvents. The electron-donating methoxy group and the electron-withdrawing chloro group extend the conjugation and can lead to a red-shift of this band compared to unsubstituted benzophenone.
Quantitative Absorption Data
While extensive published data for this compound is limited, the following table provides expected absorption maxima based on the properties of related benzophenones.[3]
| Solvent | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) |
| Cyclohexane | n→π | ~340-350 | ~100-200 |
| π→π | ~270-280 | ~15,000-20,000 | |
| Ethanol | n→π | ~330-340 | ~100-200 |
| π→π | ~280-290 | ~15,000-20,000 |
Experimental Protocol: UV-Vis Absorption Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose spectroscopic grade solvents with appropriate UV cutoffs (e.g., cyclohexane, ethanol, acetonitrile).
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the chosen solvent.
-
Measurement:
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-450 nm).
-
Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions.
-
Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Emission Spectroscopy: Fluorescence and Phosphorescence
Following photoexcitation, this compound can relax to the ground state via radiative pathways, namely fluorescence and phosphorescence.
Jablonski Diagram and Photophysical Processes
Caption: Simplified Jablonski diagram for this compound.
Benzophenones are known for their very low fluorescence quantum yields at room temperature due to the extremely efficient intersystem crossing from the S₁ state to the T₁ state.[4] Therefore, the dominant emission is phosphorescence, which is typically observed at low temperatures in a rigid matrix to minimize non-radiative decay pathways.
Expected Emission Properties
-
Fluorescence: A weak emission is expected at slightly longer wavelengths than the n→π* absorption band.
-
Phosphorescence: A strong, structured emission is expected at significantly longer wavelengths, originating from the T₁ state. The energy of the T₁ state can be estimated from the onset of the phosphorescence spectrum.
Experimental Protocol: Phosphorescence Spectroscopy
Instrumentation:
-
Fluorometer with a phosphorescence mode and a low-temperature sample holder (e.g., a liquid nitrogen dewar).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a solvent that forms a clear glass at 77 K (e.g., a 4:1 mixture of ethanol and methanol).
-
Measurement:
-
Place the sample in a quartz tube and insert it into the liquid nitrogen dewar within the fluorometer.
-
Allow the sample to freeze completely.
-
Set the excitation wavelength to the λmax of the π→π* transition.
-
Record the phosphorescence emission spectrum.
-
-
Phosphorescence Lifetime:
-
Set the emission wavelength to the maximum of the phosphorescence band.
-
Measure the decay of the phosphorescence intensity over time after pulsed excitation.
-
Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τp).
-
Excited-State Dynamics: Transient Absorption Spectroscopy
Femtosecond transient absorption spectroscopy is a powerful technique to directly observe the formation and decay of excited states, providing invaluable information on the kinetics of intersystem crossing.
Probing the Triplet State
Upon excitation with a short laser pulse, the initially formed S₁ state rapidly undergoes intersystem crossing to the T₁ state. The T₁ state has its own characteristic absorption spectrum, known as the triplet-triplet (T-T) absorption. For benzophenone derivatives, this absorption typically appears in the visible region of the spectrum.[5] For 4-methoxybenzophenone in non-polar solvents, the T-T absorption maximum is around 525 nm.[5]
Experimental Workflow: Femtosecond Transient Absorption
Caption: Schematic of a femtosecond transient absorption setup.
Experimental Protocol: Femtosecond Transient Absorption
Instrumentation:
-
Amplified femtosecond laser system (e.g., Ti:Sapphire)
-
Optical parametric amplifier (OPA) for tunable pump wavelengths
-
White light continuum generation for the probe beam
-
Optical delay line
-
Spectrograph and CCD detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent with an absorbance of ~0.5 at the pump wavelength in a 1 mm path length cuvette.
-
Excitation: Tune the pump wavelength to excite the π→π* transition.
-
Data Acquisition:
-
Measure the change in absorbance of the probe beam as a function of wavelength and time delay between the pump and probe pulses.
-
Collect transient absorption spectra at various time delays.
-
Collect kinetic traces at specific wavelengths corresponding to the ground state bleach and the triplet-triplet absorption.
-
-
Data Analysis:
-
The decay of the S₁ state and the rise of the T₁ state can be observed. The timescale for the rise of the T-T absorption provides a direct measure of the intersystem crossing rate.
-
Summary of Photophysical Parameters
The following table summarizes the key photophysical parameters for this compound. It is important to note that while the general behavior is well-understood from studies of related compounds, precise quantitative data for this specific molecule in various solvents is not extensively available in the peer-reviewed literature. The values presented are therefore estimations based on available data for closely related benzophenone derivatives.
| Parameter | Symbol | Expected Value/Behavior | Experimental Technique |
| Absorption Maxima (n→π) | λmax(abs) | ~330-350 nm | UV-Vis Spectroscopy |
| Absorption Maxima (π→π) | λmax(abs) | ~270-290 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (π→π*) | ε | ~15,000-20,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield | Φf | Very low (< 0.01) | Fluorescence Spectroscopy |
| Phosphorescence Quantum Yield | Φp | High at 77 K | Phosphorescence Spectroscopy |
| Phosphorescence Lifetime | τp | Milliseconds at 77 K | Time-Resolved Phosphorescence |
| Intersystem Crossing Rate | kISC | > 10¹¹ s⁻¹ | Transient Absorption Spectroscopy |
| Triplet State Energy | ET | ~68-70 kcal/mol | Phosphorescence Spectroscopy |
| Triplet-Triplet Absorption Max | λmax(T-T) | ~520-530 nm in non-polar solvents | Transient Absorption Spectroscopy |
Conclusion and Future Directions
This compound exhibits the characteristic photophysical properties of a substituted benzophenone, namely strong UV absorption and highly efficient intersystem crossing to a long-lived triplet state. The chloro and methoxy substituents fine-tune the energies of the excited states and can influence the triplet state reactivity. The detailed experimental protocols provided in this guide offer a roadmap for the comprehensive characterization of this and other similar molecules.
Future research should focus on obtaining precise quantitative photophysical data for this compound in a range of solvents to build a more complete picture of its excited-state behavior. Such data will be invaluable for its application in areas such as photopolymerization, organic synthesis, and as a probe for triplet-state quenching studies in biological systems.
References
-
Gerttula, B. (2009). Design and Characterization of this compound to Describe its Photophysical Properties. Oregon State University.[1]
-
Lara-Sánchez, A., et al. (2003). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences, 2(9), 935-941.[5]
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC press.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
Sources
Foreword: The Quantum Yield Imperative in Photochemistry and Drug Development
An In-depth Technical Guide to the Quantum Yield of 4-Chloro-4'-methoxybenzophenone
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the realms of photochemistry and photobiology, the quantum yield (Φ) stands as the definitive metric of a molecule's efficiency in converting absorbed light into a specific chemical or physical outcome. For researchers and professionals in drug development, a thorough understanding and precise determination of a compound's quantum yield are not merely academic exercises. They are critical endeavors that inform the viability of photosensitizers in photodynamic therapy, the stability of drugs under photolytic stress, and the efficiency of photoinitiated chemical syntheses.
This guide focuses on this compound, a substituted aromatic ketone of significant interest. While a definitive, peer-reviewed quantum yield for this specific molecule is not widely reported in publicly accessible literature, its structural similarity to well-characterized benzophenones allows for a robust, deductive understanding of its photochemical behavior. This document provides a comprehensive framework for both the theoretical underpinnings and the practical determination of its quantum yield, empowering researchers to rigorously assess its photochemical efficacy.
I. The Photochemical Landscape of Substituted Benzophenones
The photochemistry of benzophenone and its derivatives is dominated by the carbonyl chromophore. Upon absorption of ultraviolet radiation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). For benzophenones, the S₁ state is typically of n-π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
A key characteristic of the benzophenone family is the remarkably efficient intersystem crossing (ISC) from the S₁ state to the lowest triplet state (T₁).[1] This spin-forbidden transition is facilitated by spin-orbit coupling, and for benzophenone itself, the quantum yield of intersystem crossing (Φ_ISC) approaches unity in non-polar solvents.[1] The resulting T₁ state is the primary photoactive species, responsible for the majority of benzophenone's rich photochemistry.
The T₁ state of benzophenones, also typically of n-π* character, behaves like a biradical and is a potent hydrogen abstractor. In the presence of a suitable hydrogen donor (e.g., an alcohol or an amine), the triplet benzophenone can abstract a hydrogen atom, initiating a free radical cascade. This photoreduction pathway is a cornerstone of its application as a photoinitiator.
Influence of Substituents:
The nature and position of substituents on the phenyl rings can significantly modulate the photophysical and photochemical properties of benzophenones. Electron-donating groups, such as the methoxy group (-OCH₃) in this compound, can influence the energy levels of the excited states. The methoxy group can raise the energy of the n-π* state and lower the energy of the π-π* state. In some cases, this can lead to a change in the nature of the lowest triplet state from n-π* to π-π*, which can alter its reactivity.
The chloro group (-Cl) at the 4-position is an electron-withdrawing group via induction but can also participate in resonance. Its effect on the quantum yield will be a balance of these electronic influences on the rates of intersystem crossing and other deactivation pathways.
II. Quantitative Insights: Photophysical Data of Related Benzophenones
| Compound | Solvent | Triplet Quantum Yield (Φ_T) | Photoreduction Quantum Yield (Φ_R) | Triplet Lifetime (τ_T) | Reference |
| Benzophenone | Benzene | ~1.0 | - | ~10 µs | [1] |
| 4,4'-Dimethoxybenzophenone | Acetonitrile | Not Reported | Not Reported | Not Reported | [2] |
Note: While the study by Demeter et al. (2013) investigated the photoreduction kinetics of di-para-methoxybenzophenone, it did not report the absolute quantum yields under the studied conditions. The primary focus was on the rate coefficients of the elementary steps.
Based on the high intersystem crossing efficiency of the benzophenone core, it is reasonable to expect that the triplet quantum yield of this compound is high, likely approaching unity in non-polar solvents. The photoreduction quantum yield, however, will be highly dependent on the experimental conditions, particularly the nature and concentration of the hydrogen donor.
III. Experimental Determination of Quantum Yield: A Methodological Deep Dive
The determination of a quantum yield is a meticulous process that requires careful control of experimental parameters and accurate measurement of both the light absorbed by the sample and the extent of the photochemical reaction. Two primary methods are detailed below: chemical actinometry for photoreduction quantum yield and laser flash photolysis for intersystem crossing quantum yield.
A. Photoreduction Quantum Yield via Chemical Actinometry
This method relies on the use of a chemical actinometer, a solution that undergoes a well-characterized photochemical reaction with a known quantum yield. The potassium ferrioxalate actinometer is a widely used and reliable choice for the ultraviolet and visible regions.
Workflow for Photoreduction Quantum Yield Determination
Caption: Workflow for determining photoreduction quantum yield using chemical actinometry.
Detailed Protocol:
-
Preparation of the Potassium Ferrioxalate Actinometer:
-
In a dark room or under red light, dissolve a precise amount of potassium ferrioxalate in a solution of sulfuric acid (e.g., 0.05 M). The concentration is chosen to ensure near-total absorption of the incident light at the irradiation wavelength.
-
Handle the solution with care as it is light-sensitive.
-
-
Preparation of the Sample Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., isopropanol, which also acts as the hydrogen donor). The concentration should be such that the absorbance at the irradiation wavelength is known and ideally between 0.1 and 1.
-
-
Irradiation:
-
Use a stable light source with a narrow wavelength band (e.g., a mercury lamp with appropriate filters or a laser).
-
Irradiate a known volume of the actinometer solution in a cuvette for a precisely measured time.
-
Under identical geometric conditions, irradiate a known volume of the sample solution for a measured time. It is crucial that the light path, cuvette, and stirring (if any) are identical for both irradiations.
-
-
Analysis of the Actinometer:
-
After irradiation, take a precise aliquot of the actinometer solution and add a solution of 1,10-phenanthroline and a buffer. The photochemically generated Fe(II) ions will form a colored complex with phenanthroline.
-
Measure the absorbance of this complex using a UV-Vis spectrophotometer at its absorption maximum (around 510 nm).
-
Using the known molar absorptivity of the complex and the quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the total number of photons that entered the solution (the photon flux).
-
-
Analysis of the Sample:
-
Quantify the change in concentration of this compound or the formation of a product (e.g., the corresponding benzopinacol) using a suitable analytical technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or infrared (IR) spectroscopy.
-
-
Calculation of the Quantum Yield (Φ_R):
-
The photoreduction quantum yield is calculated using the following formula: Φ_R = (moles of reactant consumed or product formed) / (moles of photons absorbed)
-
B. Intersystem Crossing Quantum Yield via Laser Flash Photolysis
Laser flash photolysis (LFP) is a powerful technique for studying transient species, such as triplet states. The relative method for determining the intersystem crossing quantum yield (Φ_ISC) involves comparing the transient absorbance of the sample to that of a standard with a known Φ_ISC. Benzophenone is an excellent standard for this purpose.
Conceptual Pathway for Triplet State Formation and Detection
Caption: Jablonski diagram illustrating the principle of triplet-triplet absorption in LFP.
Detailed Protocol:
-
Solution Preparation:
-
Prepare solutions of both this compound and a standard (e.g., benzophenone, Φ_ISC ≈ 1) in a spectroscopic grade solvent (e.g., benzene or acetonitrile).
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is identical for both the sample and the standard. This ensures that both solutions absorb the same number of photons.
-
The solutions must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes, as oxygen is an efficient quencher of triplet states.
-
-
Laser Flash Photolysis Experiment:
-
The sample is excited with a short, intense laser pulse (the "pump" pulse, e.g., from a Nd:YAG or excimer laser) at a wavelength where the compound absorbs.
-
A second, lower intensity light source (the "probe" beam) is passed through the sample at a right angle to the pump beam.
-
The change in absorbance of the probe beam is monitored over time using a fast detector (e.g., a photomultiplier tube) and an oscilloscope. This provides the transient absorption spectrum and decay kinetics of the triplet state.
-
-
Data Acquisition:
-
Record the transient absorption spectrum of the sample immediately after the laser flash to identify the wavelength of maximum triplet-triplet absorption (λ_max(T-T)).
-
Measure the maximum change in optical density (ΔOD) at λ_max(T-T) for both the sample (ΔOD_sample) and the standard (ΔOD_std) under identical excitation conditions.
-
-
Calculation of the Intersystem Crossing Quantum Yield (Φ_ISC):
-
The intersystem crossing quantum yield of the sample (Φ_ISC(sample)) is calculated using the following equation:
Φ_ISC(sample) = Φ_ISC(std) * [ΔOD_sample / ΔOD_std] * [ε_T(std) / ε_T(sample)]
where:
-
Φ_ISC(std) is the known intersystem crossing quantum yield of the standard.
-
ε_T(std) and ε_T(sample) are the molar absorption coefficients of the triplet states of the standard and the sample at their respective λ_max(T-T).
-
-
The determination of the triplet molar absorption coefficient (ε_T) can be complex. A common method is the energy transfer method, where a triplet acceptor with a known ε_T is used.
-
IV. Conclusion: A Framework for Photochemical Characterization
This guide has outlined the fundamental principles and detailed methodologies for determining the quantum yield of this compound. While a specific value for this compound remains to be definitively published, the provided protocols offer a robust framework for its experimental determination. The high intersystem crossing quantum yield characteristic of the benzophenone scaffold is anticipated, and the photoreduction quantum yield can be precisely measured under specific reaction conditions. For professionals in drug development and photochemistry, the rigorous application of these techniques is essential for advancing our understanding and application of photoactive molecules.
V. References
-
Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196–10210. [Link]
-
Gerttula, B. (2009). DESIGN AND CHARACTERIZATION OF this compound. TO DESCRIBE ITS PHOTOPHYSICAL PROPERTIES. Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2009. Oregon State University. [Link]
-
Oregon State University. (2006). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2006. [Link]
-
Miranda, M. A., & Scaiano, J. C. (2003). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences, 2(3), 295-300. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
4-Chloro-4'-methoxybenzophenone solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-4'-methoxybenzophenone in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Publication Date: January 15, 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (C₁₄H₁₁ClO₂), a key chemical intermediate used in the synthesis of photosensitizers and UV filters.[1] Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles to predict solubility behavior across a range of common organic solvents. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties for process development, formulation, and purification.
Introduction to this compound
This compound is a diaryl ketone derivative characterized by a benzophenone core structure with a chlorine atom on one phenyl ring and a methoxy group on the other. Its molecular structure dictates its physicochemical properties, including its crystalline nature and its interactions with various solvents.[1] The compound's IUPAC name is (4-chlorophenyl)-(4-methoxyphenyl)methanone, and its key properties are summarized in Table 1.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and developing stable formulations.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10547-60-1 | [2] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |
| Molecular Weight | 246.69 g/mol | [2] |
| Physical Form | Crystalline solid | [1] |
| Melting Point | 176-178°C | [1] |
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the interplay between the polarity of the solute and the solvent.[3][4] The overall polarity of a molecule is a result of its functional groups and molecular geometry.
Molecular Structure and Polarity Analysis
The structure of this compound features:
-
A Ketone Group (C=O): The carbonyl group is polar, creating a significant dipole moment.
-
Two Phenyl Rings: These aromatic rings are nonpolar and hydrophobic.
-
A Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's polarity.
-
A Methoxy Group (-OCH₃): The ether linkage introduces some polarity and potential for weak hydrogen bonding as an acceptor.
Overall, this compound is a moderately polar molecule. The large nonpolar surface area of the two phenyl rings counteracts the polarity introduced by the ketone, chloro, and methoxy groups. This structure suggests that it will not be soluble in highly polar solvents like water but will exhibit good solubility in solvents of moderate polarity and those with aromatic character.[5] Its solubility in nonpolar solvents will be driven by London dispersion forces.
Solvent Classification and Interaction Potential
Organic solvents can be categorized based on their polarity and hydrogen bonding capabilities:
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar phenyl rings of the solute through London dispersion forces. Solubility is expected to be moderate, with aromatic solvents like toluene showing better performance due to favorable pi-stacking interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but lack O-H or N-H bonds. They can effectively solvate the polar ketone group. Solvents like acetone, which contains a ketone group itself, are expected to be excellent solvents.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H bonds and can act as hydrogen bond donors and acceptors. While the solute's ketone and ether oxygens can act as hydrogen bond acceptors, the lack of a donor group on the solute and its significant hydrophobic character will limit solubility compared to polar aprotic solvents.[7]
Predictive Solubility Profile
Based on the theoretical framework, a predictive solubility profile for this compound at ambient temperature is presented in Table 2. This serves as a practical guide for solvent selection in the absence of extensive empirical data.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large hydrophobic phenyl rings dominate, making the molecule incompatible with water's hydrogen-bonding network.[5] |
| Methanol | Polar Protic | Sparingly to Moderately Soluble | The polar nature of methanol allows for some interaction, but the solute's large nonpolar regions limit high solubility. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the slightly larger alkyl chain can better accommodate the nonpolar parts of the solute.[6] |
| Acetone | Polar Aprotic | Highly Soluble | "Like dissolves like" principle is strong here; the ketone group in acetone effectively solvates the solute's ketone.[6] |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester group provides sufficient polarity to dissolve the solute effectively. |
| Dichloromethane | Polar Aprotic | Soluble | A good solvent for many organic compounds of moderate polarity. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, it is an effective solvent for moderately polar compounds.[8] |
| Toluene | Nonpolar (Aromatic) | Moderately Soluble | Aromatic-aromatic (pi-pi) interactions between toluene and the phenyl rings of the solute enhance solubility. |
| Hexane | Nonpolar (Aliphatic) | Sparingly Soluble | Lacks the polarity and aromatic character to effectively solvate the molecule. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Its high polarity and ability to solvate a wide range of organic molecules suggest it will be a very effective solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A powerful, highly polar aprotic solvent capable of dissolving many poorly soluble organic compounds. |
Experimental Protocol for Quantitative Solubility Determination
To establish definitive, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.[9]
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Methodology
This protocol ensures a self-validating system by confirming that equilibrium has been reached and employing a validated analytical method for quantification.
A. Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
B. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to several vials. An amount that is clearly in excess of what will dissolve is crucial to ensure saturation.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Tightly seal the vials to prevent solvent evaporation during equilibration.
C. Equilibration
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours).
-
Trustworthiness Check: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured solubility does not change between time points.
D. Sample Separation and Preparation
-
Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to expedite phase separation.
-
Carefully draw the supernatant (the saturated solution) using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument. Use the same solvent for dilution.
E. Quantification
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
F. Data Analysis and Reporting
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL, g/100 mL, or molarity (mol/L).
-
Repeat the entire experiment at different temperatures to investigate the temperature dependence of solubility.
Safety and Handling
This compound is classified as a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While quantitative solubility data for this compound remains limited in published literature, a robust predictive framework can be established based on fundamental principles of molecular polarity and intermolecular forces. This guide predicts high solubility in polar aprotic solvents like acetone, DMSO, and DMF, moderate solubility in alcohols and aromatic solvents, and poor solubility in water and aliphatic hydrocarbons. For applications requiring precise data, the provided isothermal shake-flask protocol offers a reliable and authoritative method for its experimental determination. This integrated approach of theoretical prediction and practical methodology provides researchers with the essential tools to effectively utilize this compound in their work.
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An In-depth Technical Guide to the Theoretical and Computational Modeling of 4-Chloro-4'-methoxybenzophenone
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Chloro-4'-methoxybenzophenone. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular structure, electronic properties, and spectroscopic features of this compound through the lens of modern computational chemistry. We will explore the application of Density Functional Theory (DFT) for geometric and electronic structure analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, and the simulation of vibrational spectra (FT-IR and Raman). Furthermore, this guide will discuss the principles of molecular docking as a tool to investigate potential biological targets. Each section is designed to provide not only the "what" but also the "why," offering insights into the rationale behind the selection of specific computational approaches. All theoretical data is contextualized with available experimental information to present a self-validating framework for the in silico investigation of this compound.
Introduction: The Significance of this compound
This compound, a diarylketone, is a molecule of significant interest in various chemical and pharmaceutical domains. Its structure, featuring a benzophenone core with a chloro-substituent on one phenyl ring and a methoxy group on the other, imparts a unique combination of physicochemical properties. These properties make it a valuable scaffold in medicinal chemistry and a useful intermediate in organic synthesis. Notably, benzophenone derivatives are recognized for their photochemical properties, leading to their use as photosensitizers and UV filters.[1] The chloro and methoxy substituents modulate the electronic distribution within the molecule, influencing its reactivity, spectroscopic behavior, and potential biological activity.
A thorough understanding of the molecular properties of this compound at an electronic level is paramount for its rational application and for the design of novel derivatives with enhanced functionalities. Computational modeling and theoretical studies provide a powerful, non-invasive means to elucidate these properties, offering insights that are often challenging to obtain through experimental methods alone. This guide will, therefore, focus on the application of such in silico techniques to build a detailed molecular portrait of this compound.
Physicochemical and Synthetic Overview
A foundational understanding of the basic chemical and physical properties of this compound is essential before delving into its computational analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1][2] |
| Molecular Weight | 246.69 g/mol | [1][2] |
| CAS Number | 10547-60-1 | [2] |
| Melting Point | 176-178 °C | [1] |
| IUPAC Name | (4-chlorophenyl)-(4-methoxyphenyl)methanone | [2] |
Synthesis
The primary route for the synthesis of this compound is the Friedel-Crafts acylation . This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group. In this specific case, anisole (methoxybenzene) is acylated using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Reaction Scheme:
Anisole + 4-Chlorobenzoyl Chloride --(AlCl₃)--> this compound + HCl
The choice of a Lewis acid catalyst is critical as it polarizes the carbon-chlorine bond of the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-director, leading to the formation of the desired para-substituted product.
Theoretical Framework and Computational Methodology
The theoretical investigation of this compound is primarily based on Density Functional Theory (DFT) , a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.
Rationale for Method Selection
For the studies described herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for a wide range of molecular properties. The choice of basis set is also crucial; the 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a good description of the valence electrons, with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. This combination of functional and basis set is well-established for providing reliable results for organic molecules of this size.[3][4]
Figure 1: A schematic workflow for the DFT-based computational analysis of this compound.
Molecular Structure and Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. This is achieved through a process called geometry optimization , where the total energy of the molecule is minimized with respect to the positions of its atoms.
Table 2: Predicted Key Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-Cl Bond Length | ~1.75 Å |
| C(carbonyl)-C(phenyl) Bond Lengths | ~1.49 Å |
| O-CH₃ Bond Length | ~1.36 Å |
| Phenyl Ring Dihedral Angle | ~55° |
Note: These are typical values based on DFT calculations of similar benzophenone derivatives.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.[7]
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is anticipated to be distributed over the carbonyl group and the electron-deficient chloro-substituted phenyl ring. This distribution dictates the nature of its electronic transitions and its behavior in charge-transfer processes.
Figure 2: A conceptual diagram illustrating the Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[8] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for protonation and interaction with electrophiles. The regions around the hydrogen atoms of the phenyl rings would exhibit a positive potential.
Vibrational Spectroscopy Analysis (FT-IR and Raman)
Vibrational spectroscopy is a powerful experimental technique for identifying functional groups and elucidating the structure of molecules. DFT calculations can simulate the FT-IR and Raman spectra with a high degree of accuracy, aiding in the assignment of experimental vibrational bands.[4][9][10]
The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. Key vibrational modes for this compound include:
-
C=O stretching: A strong, characteristic band in the FT-IR spectrum, typically around 1650-1680 cm⁻¹.
-
C-Cl stretching: A band in the fingerprint region, usually between 600-800 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Asymmetric and symmetric C-O-C stretching (from the methoxy group): Bands in the 1250-1000 cm⁻¹ region.
By comparing the calculated and experimental spectra, a detailed and confident assignment of the vibrational modes can be achieved.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions.[11][12][13] It is particularly useful for quantifying charge transfer and delocalization effects within a molecule.
For this compound, NBO analysis can quantify the hyperconjugative interactions between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of the phenyl rings. These interactions contribute to the stability of the molecule and influence its electronic properties. The analysis can also provide insights into the polarization of the C=O and C-Cl bonds.
Molecular Docking and Drug Development Applications
For drug development professionals, understanding how a molecule might interact with a biological target is of utmost importance. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14]
While no specific biological targets for this compound are widely established, its structural similarity to other compounds with known biological activities suggests potential for investigation. For instance, various substituted benzophenones have been explored as inhibitors of enzymes such as cyclooxygenase (COX) and as tyrosinase inhibitors.
A typical molecular docking workflow would involve:
-
Preparation of the Receptor: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms and removing water molecules.
-
Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.
-
Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to systematically search for the best binding pose of the ligand within the active site of the receptor.
-
Analysis of Results: Evaluating the predicted binding poses based on a scoring function, which estimates the binding affinity, and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Figure 3: A simplified workflow for a molecular docking study of this compound.
Conclusion
The theoretical and computational modeling of this compound offers a powerful and insightful approach to understanding its molecular structure, reactivity, and potential applications. Through the use of DFT calculations, we can obtain a detailed picture of its geometry, electronic properties, and vibrational spectra. Furthermore, techniques like NBO analysis and molecular docking provide deeper insights into its intramolecular interactions and potential as a bioactive agent. This guide has outlined the key computational methodologies and their underlying principles, providing a solid foundation for researchers and professionals to embark on their own in silico investigations of this versatile molecule. The integration of these computational approaches into the research and development workflow can significantly accelerate the discovery and design of new molecules with tailored properties.
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PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Dergipark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. Retrieved from [Link]
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Vibrational Assignments and Normal Coordinate Analysis of 2-Hydroxy-4-methoxybenzophenone. (n.d.). Retrieved from [Link]
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NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. National Institute of Standards and Technology. Retrieved from [Link]
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Dergipark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]
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YouTube. (2021, March 16). HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Molecular Structure, Spectroscopic Assessment, PDOS, Topology Evaluation and Docking Studies of 2-Chloro-5-nitrobenzophenone. Retrieved from [Link]
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Dr. Joaquin Barroso's Blog. (2013, March 6). Natural Bond Orbitals (NBO) Visualization with Chemcraft. Retrieved from [Link]
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MDPI. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... Retrieved from [Link]
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IARJSET. (2022). Electronic structural analysis of 4, 4'-Methoxy Bis-Hydrazone: A DFT study. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Friedel-Crafts Synthesis of 4-Chloro-4'-methoxybenzophenone
Introduction: The Significance of Benzophenones and the Friedel-Crafts Acylation
Substituted benzophenones are a critical class of compounds in organic synthesis, serving as foundational scaffolds for pharmaceuticals, agrochemicals, and materials science.[1] 4-Chloro-4'-methoxybenzophenone, in particular, is a valuable intermediate used in the preparation of photosensitizers and UV filters.[2] Its synthesis is a classic example of the Friedel-Crafts acylation, a robust and fundamental electrophilic aromatic substitution (EAS) reaction for forming carbon-carbon bonds.[3][4]
This application note provides a detailed, field-tested protocol for the synthesis of this compound from anisole and 4-chlorobenzoyl chloride. The narrative emphasizes the causality behind experimental choices, safety considerations, and methods for product validation, ensuring a reliable and reproducible outcome for researchers in drug development and chemical synthesis.
The Underlying Chemistry: Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. The success of the reaction hinges on the generation of a potent electrophile, the acylium ion, which is then attacked by the electron-rich aromatic ring of anisole.
-
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, which then cleaves to form a resonance-stabilized acylium ion and the tetrachloroaluminate anion ([AlCl₄]⁻).[5][6]
-
Electrophilic Attack: The methoxy group (-OCH₃) on anisole is a strong activating group, donating electron density to the aromatic ring and making it highly nucleophilic.[4][7] This electron donation is directed primarily to the ortho and para positions. The acylium ion is attacked by the π-electrons of the anisole ring, preferentially at the para position due to reduced steric hindrance compared to the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Restoration of Aromaticity: A proton (H⁺) is abstracted from the sp³-hybridized carbon of the arenium ion by the [AlCl₄]⁻ anion. This step regenerates the aromatic ring, yielding the final product, this compound, and reforming the AlCl₃ catalyst along with HCl as a byproduct.[5]
A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the acyl group. This deactivation effectively prevents polysubstitution reactions.[3]
Caption: Reaction mechanism for Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed for a 0.05 mole scale reaction. All glassware must be thoroughly dried in an oven and cooled in a desiccator before use to prevent deactivation of the Lewis acid catalyst.[5][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| 4-Chlorobenzoyl chloride (C₇H₄Cl₂O) | ≥98% | Sigma-Aldrich |
| Anisole (C₇H₈O) | Anhydrous, ≥99% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous powder | Fisher Scientific |
| Ethanol or Isopropyl Alcohol | Reagent Grade | Fisher Scientific |
| Crushed Ice |
Equipment
-
250 mL three-neck round-bottom flask
-
125 mL addition funnel
-
Reflux condenser with a calcium chloride or silica gel drying tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Reagent Quantities
| Compound | M.W. ( g/mol ) | Equivalents | Amount (moles) | Amount (g) | Amount (mL) |
| 4-Chlorobenzoyl chloride | 175.01 | 1.0 | 0.050 | 8.75 | ~6.3 |
| Anisole | 108.14 | 1.0 | 0.050 | 5.41 | 5.45 |
| Aluminum Chloride | 133.34 | 1.1 | 0.055 | 7.33 | - |
| Dichloromethane | - | - | - | - | 100 |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, the addition funnel, and the reflux condenser. Place a drying tube on top of the condenser to protect the reaction from atmospheric moisture.[3][8]
-
Catalyst Suspension: In a fume hood, add anhydrous aluminum chloride (7.33 g) to the reaction flask, followed by 50 mL of anhydrous dichloromethane. Begin stirring to create a suspension and cool the flask in an ice-water bath to 0-5 °C.[3]
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (8.75 g) in 25 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over approximately 15-20 minutes, ensuring the internal temperature does not rise above 10 °C. The reaction is exothermic.[5]
-
Anisole Addition: After the acyl chloride addition is complete, dissolve anisole (5.41 g) in 25 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: Once the anisole addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed.
-
Work-up and Quenching: Prepare a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring in a well-ventilated fume hood. This will decompose the aluminum chloride complex and is highly exothermic, producing HCl gas.[3][9]
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid, watch for gas evolution), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter by gravity, and remove the dichloromethane using a rotary evaporator to yield the crude solid product.
Product Purification and Characterization
Purification: Recrystallization
The crude product is typically purified by recrystallization.[10]
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or isopropyl alcohol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry. A typical yield after recrystallization is in the range of 70-85%.
Characterization
Confirm the identity and purity of the final product using the following analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid.[2] |
| Melting Point | 176-178 °C.[2] |
| ¹H NMR (CDCl₃) | δ ~3.9 (s, 3H, -OCH₃), ~7.0 (d, 2H, Ar-H ortho to -OCH₃), ~7.5 (d, 2H, Ar-H ortho to -Cl), ~7.7-7.8 (m, 4H, remaining Ar-H). |
| ¹³C NMR (CDCl₃) | δ ~55.6 (-OCH₃), ~113.9, ~128.9, ~131.8, ~132.6, ~136.6, ~138.3, ~163.5 (aromatic carbons), ~194.3 (C=O). |
| IR (KBr) | ~1650 cm⁻¹ (C=O stretch, conjugated ketone), ~1600 cm⁻¹ (C=C aromatic stretch), ~1260 cm⁻¹ (C-O stretch, aryl ether), ~1025 cm⁻¹ (C-O stretch), ~840 cm⁻¹ (para-disubstituted C-H bend).[11] |
Safety Precautions and Waste Disposal
Adherence to safety protocols is paramount during this synthesis due to the hazardous nature of the reagents.
-
General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water (including moisture in the air or on skin) to produce toxic hydrogen chloride (HCl) gas.[12][13][14] Handle quickly in a dry environment. Avoid inhalation of dust.
-
4-Chlorobenzoyl Chloride: Corrosive and a lachrymator (causes tearing). It is also moisture-sensitive. Handle with care.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure and handle only in a fume hood.[3]
-
Quenching: The quenching step is particularly hazardous due to the violent reaction and evolution of HCl gas. Add the reaction mixture to the ice/acid slowly and with efficient stirring.
-
Waste Disposal: Aqueous waste will be acidic and should be neutralized before disposal. Organic waste containing dichloromethane should be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Moisture in reagents, solvent, or glassware.[8] 2. Inactive AlCl₃ catalyst (old or previously exposed to moisture). 3. Insufficient reaction time or non-optimal temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. 2. Use a fresh, unopened container of anhydrous AlCl₃. 3. Monitor the reaction by TLC to confirm completion. |
| Dark/Oily Product | 1. Reaction temperature was too high, causing side reactions or decomposition. 2. Incomplete quenching or work-up. | 1. Maintain strict temperature control during reagent addition. 2. Ensure thorough mixing during quenching and wash the organic layer as described in the protocol. |
| Product Fails to Crystallize | 1. Product is impure. 2. Incorrect recrystallization solvent or too much solvent was used. | 1. Attempt purification by column chromatography (e.g., silica gel with hexane/ethyl acetate). 2. Use a minimal amount of hot solvent. Try scratching the inside of the flask or adding a seed crystal. |
References
-
University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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Oregon State University. (n.d.). Experimental Chemistry II. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
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PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]
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Australian Government Department of Health. (2014). Aluminium chlorides: Human health tier II assessment. Retrieved from [Link]
-
StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. Retrieved from [Link]
-
Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Docsity. (n.d.). Design and Characterization of 4-Chloro-4-Methoxybenzophenone. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]
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Application Notes and Protocols: 4-Chloro-4'-methoxybenzophenone as a Photosensitizer in Organic Reactions
Introduction: Harnessing Light to Drive Chemical Transformations
In the realm of organic synthesis, the quest for milder, more selective, and efficient reaction methodologies is perpetual. Photochemical reactions, initiated by the absorption of light, offer a unique avenue to access high-energy intermediates under ambient conditions, often leading to transformations that are difficult or impossible to achieve through thermal means. At the heart of many such processes lies the photosensitizer, a molecule that absorbs light and transfers the energy to a reactant, thereby initiating a chemical reaction without itself being consumed.
This guide provides a comprehensive overview of 4-chloro-4'-methoxybenzophenone , a highly effective triplet photosensitizer for a variety of organic reactions. We will delve into its fundamental photophysical properties, explore its mechanism of action, and provide detailed protocols for its application in key photochemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of photochemistry in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a photosensitizer is paramount for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |
| Molecular Weight | 246.69 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 176-178 °C | [2] |
| Solubility | Soluble in common organic solvents such as acetone, acetonitrile, dichloromethane, and THF. Insoluble in water. | |
| CAS Number | 10547-60-1 | [1] |
The Engine of Photochemistry: Understanding the Photosensitization Mechanism
The utility of this compound as a photosensitizer stems from its efficient absorption of UV light and subsequent population of a long-lived triplet excited state. The general mechanism is depicted in the Jablonski diagram below.
Caption: Jablonski diagram illustrating the photosensitization process.
Upon absorption of a photon (typically in the UV-A region), this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Benzophenones are renowned for their exceptionally high efficiency of intersystem crossing (ISC), a spin-forbidden process where the molecule transitions to a triplet excited state (T₁). The quantum yield of this process (Φ_ISC) for benzophenone is nearly unity. This high efficiency is a consequence of the small energy gap between the S₁(n,π) and a higher-lying T₂(π,π) state, which facilitates the transition via El-Sayed's rule.
The resulting T₁ state is the key reactive intermediate. It is a diradical-like species with a relatively long lifetime, allowing it to interact with other molecules. The primary mechanism of photosensitization is through Dexter energy transfer , a short-range process where the triplet sensitizer transfers its excitation energy to a substrate molecule, promoting the substrate to its own triplet state, which then undergoes the desired chemical reaction. For this energy transfer to be efficient, the triplet energy of the sensitizer must be greater than that of the substrate.
The photophysical properties of this compound are heavily influenced by the nature of its lowest triplet excited state. Like its parent compound, benzophenone, it possesses both n,π* and π,π* triplet states. The relative energies of these states are solvent-dependent. In non-polar solvents, the T₁(n,π) state is typically lower in energy, while in polar solvents, the T₁(π,π) state can be stabilized and become the lowest triplet state. This can have significant implications for reactivity, as n,π* triplets are generally more reactive in hydrogen abstraction reactions, while π,π* triplets are more effective in energy transfer to unsaturated systems. For the closely related 4-methoxybenzophenone, the triplet energy is approximately 288 kJ/mol in non-polar organic solvents.[3][4]
Application Notes & Protocols
Photoreduction to Benzopinacols: A Classic Transformation
The photoreduction of benzophenones to their corresponding benzopinacols is a hallmark reaction in organic photochemistry and serves as an excellent demonstration of the hydrogen abstraction ability of the n,π* triplet state.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol serves as both the solvent and the hydrogen atom source. Its secondary hydrogen is readily abstracted by the excited benzophenone.
-
Acid Catalyst: A trace amount of acetic acid is often added to quench any basic impurities that could catalyze the cleavage of the benzopinacol product back to the starting ketone.
-
Degassing: While not always strictly necessary for this specific reaction, removing dissolved oxygen is good practice in many photochemical reactions as oxygen can quench the triplet state of the sensitizer.
Protocol: Synthesis of 4,4'-dichloro-4,4'-dimethoxybenzopinacol
-
Reaction Setup: In a quartz reaction tube, dissolve 1.0 g of this compound in 20 mL of anhydrous isopropanol.
-
Add one drop of glacial acetic acid to the solution.
-
Seal the tube with a rubber septum and degas the solution for 15-20 minutes by bubbling a gentle stream of nitrogen or argon through it.
-
Irradiation: Place the reaction tube in a photochemical reactor equipped with a medium-pressure mercury lamp (a Rayonet reactor with 350 nm lamps is ideal). For a simpler setup, exposure to direct sunlight can also be effective, though reaction times will be longer.[4][5][6]
-
Irradiate the solution with stirring. The benzopinacol product is often insoluble in isopropanol and will precipitate out as a white solid.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting benzophenone.
-
Work-up and Purification: Once the reaction is complete (typically after several hours to a few days depending on the light source), cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold isopropanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Caption: Workflow for the photoreduction of this compound.
[2+2] Photocycloadditions: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful method for the synthesis of oxetanes, four-membered oxygen-containing heterocycles, through the photocycloaddition of a carbonyl compound and an alkene.[7][8] this compound can serve as an excellent sensitizer for this transformation, particularly when the alkene's triplet energy is lower than that of the sensitizer.
Causality Behind Experimental Choices:
-
Alkene Concentration: The alkene is typically used in excess to favor the intermolecular reaction and minimize side reactions of the excited carbonyl compound.
-
Solvent: Non-protic solvents like benzene or acetonitrile are commonly used to avoid hydrogen abstraction by the sensitizer.
-
Wavelength Selection: A Pyrex filter is often used to block high-energy UV light that could cause undesired side reactions of the alkene.
Representative Protocol: Synthesis of an Oxetane from 2,3-Dimethyl-2-butene
Disclaimer: This is a representative protocol. The reactivity and selectivity can be highly substrate-dependent.
-
Reaction Setup: In a Pyrex reaction tube, dissolve 0.5 g of this compound and 1.5 equivalents of 2,3-dimethyl-2-butene in 25 mL of anhydrous benzene or acetonitrile.
-
Degas the solution with nitrogen or argon for 20 minutes.
-
Irradiation: Irradiate the solution in a photochemical reactor with a medium-pressure mercury lamp. The Pyrex tube will act as a filter, transmitting light with λ > 300 nm.
-
Monitoring the Reaction: Monitor the reaction progress by GC or TLC.
-
Work-up and Purification: Upon completion, evaporate the solvent and excess alkene under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the oxetane adduct.
E/Z Isomerization of Alkenes
Triplet sensitizers are widely used to catalyze the E/Z (or cis/trans) isomerization of alkenes.[9][10] The sensitizer transfers its triplet energy to either the E or Z isomer of the alkene, promoting it to a triplet state where rotation around the carbon-carbon double bond is facile. The system then relaxes to a thermodynamic mixture of the E and Z isomers, often referred to as the photostationary state.
Causality Behind Experimental Choices:
-
Sensitizer Choice: The triplet energy of the sensitizer must be high enough to efficiently transfer energy to the alkene.
-
Solvent: A non-reactive, non-polar solvent is preferred to ensure that the primary photochemical process is energy transfer.
-
Concentration: Low concentrations of the alkene are used to prevent dimerization or other bimolecular reactions.
Representative Protocol: Isomerization of trans-Stilbene to cis-Stilbene
Disclaimer: This protocol illustrates the general procedure. The composition of the photostationary state will depend on the specific alkene and sensitizer.
-
Reaction Setup: Prepare a solution of trans-stilbene (e.g., 0.01 M) and a catalytic amount of this compound (e.g., 0.001 M) in anhydrous toluene in a quartz tube.
-
Degas the solution with nitrogen or argon for 15-20 minutes.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., 350 nm).
-
Monitoring the Reaction: The progress of the isomerization can be monitored by ¹H NMR spectroscopy or HPLC by observing the appearance of the cis-stilbene isomer and the disappearance of the trans-isomer until the photostationary state is reached.
-
Work-up: For analytical purposes, the reaction mixture can be analyzed directly. For preparative scale, the solvent can be evaporated, and the isomers can be separated by column chromatography.
Caption: General workflow for photosensitized E/Z isomerization of an alkene.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a robust and versatile photosensitizer for a range of important organic transformations. Its strong UV absorption, high intersystem crossing efficiency, and tunable triplet state make it a valuable tool for accessing reactive intermediates under mild conditions. The protocols provided herein serve as a starting point for exploring the rich photochemistry that can be unlocked with this powerful molecule. As with any photochemical reaction, careful consideration of the reaction conditions, including solvent, concentration, and light source, is crucial for achieving optimal results.
References
-
López-López, M. A., et al. (2003). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences, 2(7), 749-755. Available from: [Link]
-
Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. Available from: [Link]
- Experimental Chemistry II - Oregon State University.
-
This compound. PubChem. Available from: [Link]
- Experimental Chemistry II - Oregon State University.
-
SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutics and Drug Analysis. Available from: [Link]
-
Patel, S. A., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutics and Drug Analysis, 2(1), 55-58. Available from: [Link]
-
A new method for synthesizing 4-Chloro,4'-HydroxyBenzophenone. International Journal for Research in Applied Science and Engineering Technology. Available from: [Link]
-
A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. Physical Chemistry Chemical Physics. Available from: [Link]
-
4'-Chloro-2-hydroxy-4-methoxybenzophenone. PubChem. Available from: [Link]
-
Paternò–Büchi reaction. L.S.College, Muzaffarpur. Available from: [Link]
-
Griesbeck, A. G., & Bondock, S. (2009). Oxetane Synthesis through the Paternò–Büchi Reaction. In Photochemical Key Steps in Organic Synthesis (pp. 513-555). Wiley-VCH Verlag GmbH & Co. KGaA. Available from: [Link]
-
Stabilization of the E/Z Configuration for Cyanostilbene-based Luminogens by Enhanced Charge Transfer Excited State. Acta Physico-Chimica Sinica. Available from: [Link]
-
Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. Chemical Science. Available from: [Link]
-
(a) E/Z isomerization of stilbene with visible light in a two‐phase... ResearchGate. Available from: [Link]
-
Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. Chemical Science. Available from: [Link]
-
Paterno buchi reaction. SlideShare. Available from: [Link]
-
Charge-transfer and isomerization reactions of trans-4-(N-arylamino)stilbenes. Physical Chemistry Chemical Physics. Available from: [Link]
-
Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Angewandte Chemie International Edition. Available from: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Photosensitized (electron transfer)[2e + 4e] cross-cycloaddition of alkylated olefins to phenylated olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Protocol for the Synthesis of Fenofibrate from 4-Chloro-4'-methoxybenzophenone
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of Fenofibrate, a widely prescribed lipid-lowering agent, starting from 4-Chloro-4'-methoxybenzophenone. Fenofibrate is the isopropyl ester of fenofibric acid and is primarily used to reduce cholesterol and triglyceride levels in the blood.[1] The synthesis pathway detailed herein involves an initial demethylation of this compound to yield the pivotal intermediate, 4-Chloro-4'-hydroxybenzophenone. This intermediate subsequently undergoes a Williamson ether synthesis with isopropyl 2-bromo-2-methylpropanoate to form the final active pharmaceutical ingredient (API), Fenofibrate. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization to ensure a reproducible and high-purity synthesis.
Introduction and Scientific Rationale
Fenofibrate, chemically known as isopropyl 2-(4-(4-chlorobenzoyl) phenoxy)-2-methylpropanoate, is a third-generation fibric acid derivative.[1] Its therapeutic action is mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipolysis and elimination of triglyceride-rich particles from plasma.
The industrial synthesis of Fenofibrate often utilizes 4-Chloro-4'-hydroxybenzophenone as a key precursor.[2][3] This document outlines a robust laboratory-scale synthesis beginning with this compound, a closely related and readily available starting material. The strategic conversion of the methoxy group to a hydroxyl group is a critical first step, enabling the subsequent etherification.
The core of this synthesis is the Williamson ether synthesis , a classic and reliable SN2 reaction.[4][5] In this reaction, the phenoxide ion, generated by deprotonating the hydroxyl group of 4-Chloro-4'-hydroxybenzophenone with a mild base, acts as a nucleophile. It attacks the electrophilic carbon of isopropyl 2-bromo-2-methylpropanoate, displacing the bromide leaving group to form the desired ether linkage.[5][6] Understanding the causality behind each step—from the choice of demethylating agent to the selection of base and solvent in the etherification—is paramount for maximizing yield and purity.
Synthesis Workflow and Mechanism
The overall synthetic pathway is a two-stage process. First, the methoxy ether of the starting material is cleaved to reveal the reactive phenol. Second, this phenol is alkylated to produce Fenofibrate.
Figure 1: Overall workflow for the synthesis of Fenofibrate.
Mechanistic Insight: The Williamson Ether Synthesis Step
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base (potassium carbonate) deprotonates the hydroxyl group of 4-Chloro-4'-hydroxybenzophenone, forming a highly reactive phenoxide nucleophile. This nucleophile then performs a backside attack on the carbon atom bonded to the bromine in isopropyl 2-bromo-2-methylpropanoate, leading to the formation of the ether bond and inversion of stereochemistry (though the target carbon is not a stereocenter here).
Figure 2: Key stages of the Williamson ether synthesis.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]
Part A: Demethylation of this compound
Rationale: The ether linkage of the methoxy group is stable and must be cleaved to form the reactive hydroxyl group necessary for the subsequent etherification. Lewis acids like aluminum chloride or boron tribromide, or strong protic acids like hydrobromic acid, are effective for this transformation. This protocol uses aluminum chloride, a common reagent for this purpose, as seen in Friedel-Crafts reaction work-ups which often involve a demethylation step.[10][11]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute (e.g., 2 M)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (approx. 1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-4'-hydroxybenzophenone. The product can be purified further by recrystallization from a suitable solvent like ethanol/water if necessary.
Part B: Synthesis of Fenofibrate via Williamson Ether Synthesis
Rationale: This step builds the final molecule. Potassium carbonate is an ideal base as it is strong enough to deprotonate the phenol but not so strong that it promotes side reactions. A polar aprotic solvent like acetonitrile or a ketone facilitates the SN2 reaction.[1][4]
Materials:
-
4-Chloro-4'-hydroxybenzophenone (from Part A)
-
Isopropyl 2-bromo-2-methylpropanoate
-
Potassium carbonate (K₂CO₃), finely powdered
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a stirred solution of 4-Chloro-4'-hydroxybenzophenone (1.0 eq) in acetonitrile (15 mL per gram of phenol), add finely powdered potassium carbonate (2.0 eq).[1]
-
Add isopropyl 2-bromo-2-methylpropanoate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by TLC (eluent: 2:8 ethyl acetate/hexane). The product spot should have an Rf value of approximately 0.5.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Fenofibrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from isopropanol to obtain pure Fenofibrate as a white solid.[12]
Quantitative Data and Characterization
The following table summarizes the key quantitative parameters for the synthesis of Fenofibrate from 4-Chloro-4'-hydroxybenzophenone (Step B).
| Parameter | Value | Rationale / Notes |
| Molar Equivalents | ||
| 4-Chloro-4'-hydroxybenzophenone | 1.0 | Limiting Reagent |
| Isopropyl 2-bromo-2-methylpropanoate | 1.2 | A slight excess ensures complete consumption of the limiting reagent. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Sufficient base to deprotonate the phenol and neutralize the HBr byproduct. |
| Reaction Conditions | ||
| Solvent | Acetonitrile | A polar aprotic solvent that effectively solvates the cation and facilitates the SN2 reaction. |
| Temperature | 80-85 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier without causing significant degradation.[10] |
| Reaction Time | 4-6 hours | Typical duration for this reaction, should be confirmed by TLC monitoring.[1] |
| Expected Outcome | ||
| Theoretical Yield | ~85-95% | Based on literature precedents for similar Williamson ether syntheses.[12][13] |
| Appearance | White Crystalline Solid | The expected physical state of pure Fenofibrate. |
| Melting Point | 79-82 °C | Literature value for pure Fenofibrate. |
Analytical Characterization
To confirm the identity and purity of the synthesized Fenofibrate, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC. A typical system might use a C18 column with a mobile phase of acetonitrile and water with phosphoric acid.[14][15] The purity should ideally be >99.5%.
-
¹H-NMR Spectroscopy: The proton NMR spectrum should be recorded to confirm the structure. Key expected signals would correspond to the aromatic protons, the isopropyl methine and methyl protons, and the gem-dimethyl protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (M.W. 360.83 g/mol ).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step A | Incomplete reaction; Insufficient or deactivated AlCl₃. | Ensure anhydrous conditions. Use fresh, high-quality AlCl₃. Increase reaction time and monitor by TLC. |
| Incomplete Reaction in Step B | Insufficient base; Low reaction temperature; Inactive alkyl bromide. | Ensure K₂CO₃ is finely powdered and dry. Confirm reflux temperature is reached. Use fresh isopropyl 2-bromo-2-methylpropanoate. |
| Formation of Side Products | Reaction temperature too high; Presence of water. | Maintain the recommended reflux temperature. Ensure all reagents and solvents are anhydrous. |
| Difficulty in Purification | Incomplete removal of starting materials or byproducts. | During work-up, ensure thorough washing to remove inorganic salts and unreacted base. Optimize column chromatography conditions if recrystallization is ineffective. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of Fenofibrate from this compound. By first executing a demethylation to form the crucial 4-Chloro-4'-hydroxybenzophenone intermediate, followed by a robust Williamson ether synthesis, high-purity Fenofibrate can be reliably produced on a laboratory scale. The provided mechanistic insights, procedural details, and troubleshooting guide offer researchers a comprehensive resource for the successful synthesis and characterization of this important pharmaceutical agent.
References
- Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. (Source not directly linkable, but accessible through academic search engines).
- Google Patents. (2013). US8445715B2 - Method of synthesizing fenofibrate.
-
Justia Patents. (2013). Method of synthesizing fenofibrate. Retrieved from [Link]
- Google Patents. (n.d.). JP5442603B2 - A new synthesis of fenofibrate.
- Google Patents. (n.d.). EP2170801B1 - Novel method of synthesizing fenofibrate.
- Google Patents. (n.d.). US8329214B2 - Process for producing fenofibrate tablets.
-
Reddy, G. S., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Thakkar, R., et al. (2016). Continuous Production of Fenofibrate Solid Lipid Nanoparticles by Hot-Melt Extrusion Technology: a Systematic Study Based on a Quality by Design Approach. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaref. (n.d.). The Role of 4-Chloro-4'-hydroxybenzophenone in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20070184103A1 - Process for producing fenofibrate tablets.
- Google Patents. (n.d.). EP1275387B1 - Process of manufacturing Fenofibrate pharmaceutical compositions with a higher bioavailability.
- Google Patents. (n.d.). FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.
-
SciELO. (2014). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]
-
Hanna, G. M., & Lau-Cam, C. A. (2002). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed. Retrieved from [Link]
-
Angene. (n.d.). Exploring 4-Chloro-4'-hydroxybenzophenone: Properties and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN106278842A - A kind of preparation method of fenofibrate key intermediate 4 chlorine 4 ' dihydroxy benaophenonel.
-
Patsnap. (n.d.). A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]
-
Sahoo, D. K., et al. (2022). An Investigative Review for Pharmaceutical Analysis of Fenofibrate. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). AU2016102178A4 - Fenofibrate drug intermediates 4-chloro-4-hydroxy-benzophenone synthesis method.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]
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PubChem. (n.d.). Fenofibrate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemAnalyst. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved from [Link]
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USP-NF. (2019). Fenofibrate Capsules. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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Application of 4-Chloro-4'-methoxybenzophenone in the Photopolymerization of Acrylates: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the application of 4-Chloro-4'-methoxybenzophenone as a Type II photoinitiator for the free-radical polymerization of acrylate monomers. This document is intended for researchers, scientists, and professionals in drug development and material science engaged in the formulation and use of UV-curable systems for a variety of applications, including coatings, adhesives, inks, and biomaterials.
Introduction: Understanding the Role of this compound in Photopolymerization
Photopolymerization, the process of converting a liquid monomer or oligomer into a solid polymer using light, is a cornerstone of modern materials science. The efficiency and success of this process hinge on the selection of an appropriate photoinitiator. This compound is a highly effective Norrish Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators, such as benzophenone derivatives, require a co-initiator or synergist, typically a hydrogen donor, to generate the free radicals that initiate polymerization. This bimolecular mechanism offers a high degree of control over the initiation process.
The presence of the chloro and methoxy functional groups on the benzophenone backbone influences its photochemical properties, including its absorption spectrum and reactivity, making it a subject of interest for tailored photopolymerization applications.
Mechanism of Action: The Photochemistry of Initiation
The initiation of acrylate polymerization by the this compound/co-initiator system is a multi-step photochemical process:
-
Photoexcitation: Upon absorption of ultraviolet (UV) radiation, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: In its triplet state, the this compound becomes a potent hydrogen abstractor. It interacts with a co-initiator molecule (typically a tertiary amine) and abstracts a hydrogen atom.
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the benzophenone and a highly reactive alkylamino radical from the co-initiator.
-
Initiation of Polymerization: The alkylamino radical is the primary initiator of the acrylate polymerization, attacking the double bond of a monomer molecule and starting the polymer chain growth.
This intricate mechanism underscores the critical role of the co-initiator in the overall polymerization process.
Caption: Mechanism of radical generation by this compound.
Experimental Protocols: A Guide to Successful Photopolymerization
The following protocols provide a framework for the successful photopolymerization of acrylate-based formulations using this compound.
Materials and Reagents
-
Photoinitiator: this compound (CAS: 10547-60-1)
-
Co-initiator:
-
Triethylamine (TEA) (CAS: 121-44-8)
-
N-methyldiethanolamine (MDEA) (CAS: 105-59-9)
-
-
Acrylate Monomer:
-
Trimethylolpropane triacrylate (TMPTA) (CAS: 15625-89-5)
-
1,6-Hexanediol diacrylate (HDDA) (CAS: 13048-33-4)
-
-
Solvent (optional): Acetone or other suitable organic solvent.
-
Inhibitor Remover: Basic alumina column (for removing storage inhibitors from monomers).
Equipment
-
UV Curing System (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)
-
Radiometer
-
Magnetic stirrer and stir bars
-
Glass vials or reaction vessels
-
Micropipettes
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory (for monitoring conversion)
General Experimental Workflow
The following diagram outlines a typical workflow for preparing and photopolymerizing an acrylate formulation.
Caption: A generalized workflow for photopolymerization experiments.
Detailed Protocol for Photopolymerization of TMPTA
This protocol details the photopolymerization of Trimethylolpropane triacrylate (TMPTA), a common trifunctional acrylate monomer.
-
Monomer Preparation: Pass the TMPTA monomer through a column of basic alumina to remove the storage inhibitor (e.g., hydroquinone monomethyl ether). This step is crucial for achieving consistent and efficient polymerization.
-
Formulation Preparation:
-
In a glass vial, dissolve this compound in the purified TMPTA monomer to a final concentration of 1-5% by weight.
-
Add the co-initiator (e.g., Triethylamine) to the mixture. The concentration of the co-initiator can be varied, with studies on similar benzophenone systems showing that increasing the co-initiator concentration from approximately 0.0027 M to 0.135 M can significantly increase monomer conversion.[1]
-
Stir the mixture in the dark until all components are fully dissolved.
-
-
Application: Apply a thin film of the formulation onto a suitable substrate (e.g., a glass slide or a silicon wafer) using a spin coater or a film applicator to ensure a uniform thickness.
-
UV Curing:
-
Place the coated substrate under the UV lamp.
-
The choice of UV lamp is critical. The emission spectrum of the lamp should overlap with the absorption spectrum of the photoinitiator. This compound, like other benzophenone derivatives, exhibits strong absorption in the UVA range. A medium-pressure mercury lamp, which has strong emission lines at 365 nm, is a suitable choice.
-
The UV intensity should be measured at the sample surface using a radiometer. A typical intensity for laboratory-scale curing is in the range of 10-100 mW/cm².
-
The curing time will depend on the formulation (photoinitiator and co-initiator concentrations), film thickness, and UV intensity. Curing times can range from a few seconds to several minutes.
-
-
Monitoring Conversion: The degree of acrylate double bond conversion can be monitored in real-time or after curing using FTIR-ATR spectroscopy. The decrease in the intensity of the acrylate C=C peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) is proportional to the extent of polymerization.
Data Presentation: Performance of Benzophenone-Based Photoinitiating Systems
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative data for closely related benzophenone-based systems to provide a comparative context for expected performance.
| Parameter | Monomer | Co-initiator | Photoinitiator System | UV Light Source | Conversion (%) | Reference |
| Monomer Conversion | p-benzophenoneoxycarbonylphenyl acrylate | Triethylamine (0.135 M) | Self-initiating with co-initiator | Not specified | 31.27 | [1] |
| Monomer Conversion | p-benzophenoneoxycarbonylphenyl acrylate | N-methyldiethanolamine | Self-initiating with co-initiator | Not specified | ~20 | [1] |
| Monomer Conversion | p-benzophenoneoxycarbonylphenyl acrylate | 4,N,N-trimethylaniline | Self-initiating with co-initiator | Not specified | ~15 | [1] |
Note: The data presented is for a self-initiating monomer containing a benzophenone moiety, which provides a good indication of the relative effectiveness of different co-initiators with a benzophenone-type photoinitiator.
Causality Behind Experimental Choices: A Deeper Dive
The selection of each component in the photopolymerization formulation is a critical decision that directly impacts the final properties of the cured material.
-
Choice of Co-initiator: Tertiary amines are highly effective co-initiators for benzophenone-type photoinitiators.[2] The efficiency of hydrogen abstraction depends on the structure of the amine. Amines with hydrogen atoms on the carbon adjacent to the nitrogen are particularly effective. The choice between different tertiary amines, such as triethylamine and N-methyldiethanolamine, can influence the polymerization rate and the final conversion due to differences in their hydrogen-donating ability and steric hindrance.[1]
-
Concentration of Photoinitiator and Co-initiator: The concentration of both the photoinitiator and the co-initiator plays a crucial role in the polymerization kinetics. An increase in the concentration of the initiating system generally leads to a higher rate of radical generation and, consequently, a faster polymerization rate and higher final conversion.[1] However, excessively high concentrations can lead to the formation of a highly cross-linked network at the surface, which can hinder the penetration of UV light and lead to incomplete curing in thicker films (a phenomenon known as the "inner filter effect").
-
Selection of UV Light Source: The efficiency of photoinitiation is directly proportional to the overlap between the emission spectrum of the light source and the absorption spectrum of the photoinitiator. The UV-Vis absorption spectrum of this compound shows a strong absorption maximum in the UVA region, making UV lamps with significant output in this range (e.g., 365 nm) ideal for efficient curing.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Curing | - Insufficient UV intensity or incorrect wavelength.- Presence of oxygen (inhibition).- Inadequate concentration of photoinitiator or co-initiator.- Presence of inhibitors in the monomer. | - Verify UV lamp output and ensure its spectrum overlaps with the photoinitiator's absorption.- Perform curing under a nitrogen atmosphere or increase the photoinitiator concentration.- Optimize the concentrations of the photoinitiator and co-initiator.- Ensure the monomer is properly purified to remove inhibitors. |
| Surface Tackiness | - Oxygen inhibition at the surface is a common issue in free-radical polymerization. | - Increase the UV intensity.- Cure in an inert atmosphere (e.g., nitrogen).- Add a surface cure additive to the formulation. |
| Yellowing of the Cured Polymer | - A common side effect of some photoinitiators and their byproducts. | - Use the minimum effective concentration of the photoinitiator.- Consider post-curing at a slightly elevated temperature to bleach some of the chromophores. |
Safety and Handling
This compound and acrylate monomers should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Benzoin type photoinitiator for free radical polymerization. Retrieved from [Link]
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Soykan, C., & Öztoprak, Z. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. Journal of the Nigerian Society of Physical Sciences, 2(1), 1-8. Retrieved from [Link]
-
Scilit. (n.d.). Benzophenone/triethylamine‐photoinitiated polymerization of methyl acrylate. Retrieved from [Link]
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PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Anseth, K. S., & Bowman, C. N. (1993). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 34(13), 2623-2631.
- Khudyakov, I. V., Purvis, M. B., & Overton, B. J. (2000). Kinetics of photopolymerization of acrylates studied with a cure monitor and photoDSC. Macromolecular Chemistry and Physics, 201(11), 1215-1221.
- Li, Z., Wang, D., & Zhang, H. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 12(11), 2588.
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-
SIELC Technologies. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
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-
ResearchGate. (n.d.). Kinetics of photopolymerization of pristine acrylates using the RT-FTIR.... Retrieved from [Link]
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NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. National Institute of Standards and Technology. Retrieved from [Link]
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Sources
Application Notes & Protocols for 4-Chloro-4'-methoxybenzophenone as a Photoinitiator
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding 4-Chloro-4'-methoxybenzophenone
This compound is a substituted aromatic ketone belonging to the benzophenone family of compounds. While used in the synthesis of UV filters and other chemical reagents, its primary application in polymer science is as a Type II photoinitiator .[1][2] Unlike Type I initiators that undergo direct fragmentation upon irradiation, Type II initiators, such as this compound, operate through a bimolecular mechanism, requiring a synergistic co-initiator to generate the radicals necessary for polymerization.[3]
This characteristic makes it particularly useful for curing systems where precise control over the initiation process is desired. It is frequently employed in the UV curing of inks, coatings, and adhesives, as well as in the fabrication of biomedical materials and 3D-printed structures where biocompatibility and low extractables are critical.[4] This document provides a comprehensive guide to its mechanism, critical operating parameters, and detailed protocols for its effective use in photopolymerization applications.
The Mechanism of Action: A Synergistic Approach to Radical Generation
The defining feature of this compound is its reliance on a co-initiator, or synergist, to initiate polymerization. This process is a classic example of a Type II photoinitiation mechanism, which proceeds through several distinct quantum mechanical and chemical steps.[3]
-
Photoexcitation: The process begins when the benzophenone molecule (BP) absorbs a photon of UV light, promoting an electron from a non-bonding orbital to an anti-bonding π-orbital (n→π* transition). This creates a short-lived, excited singlet state (¹BP*).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (³BP*). This triplet state is a highly reactive diradical species.
-
Exciplex Formation & Hydrogen Abstraction: The triplet-state benzophenone interacts with a hydrogen donor, typically a tertiary amine (R-N(CH₂R')₂), to form an excited-state complex known as an exciplex. Within this complex, the benzophenone abstracts a hydrogen atom from the amine at the carbon alpha to the nitrogen atom.
-
Radical Generation: This hydrogen abstraction event generates two radicals: a benzophenone-derived ketyl radical and a highly reactive alkylamino radical. The alkylamino radical is the primary species responsible for initiating the polymerization of monomers like acrylates.[3]
The overall efficiency of this process can be influenced by back-electron transfer and solvent cage effects, particularly in aqueous solutions.[3]
Caption: Mechanism of Type II Photoinitiation.
Application Notes: Critical Parameters for Success
The successful application of this compound requires careful consideration of several interconnected experimental variables.
Light Source Selection
-
Recommendation: A medium-pressure mercury arc lamp, which has strong emission lines at 313 nm and 365 nm, is a suitable broadband source. For more controlled experiments, LED sources with emission wavelengths centered around 310 nm or 365 nm are highly effective.[7] The 365 nm wavelength is often sufficient to induce polymerization, even if it is not the peak absorption wavelength.[7]
The Co-Initiator: A Critical Synergy
The choice and concentration of the co-initiator directly impact the rate and efficiency of polymerization. Tertiary amines are the most common and effective co-initiators.
-
Common Co-initiators:
-
Ethyl-4-(dimethylamino)benzoate (EDB): A highly efficient and widely used co-initiator.
-
N-Methyldiethanolamine (MDEA): Another common choice, known for good reactivity.
-
Triethylamine (TEA): Effective, though its volatility can be a consideration.[5]
-
-
Concentration Ratio: The molar ratio of initiator to co-initiator is a critical parameter to optimize. A common starting point is a 1:1 or 1:2 molar ratio of this compound to the amine co-initiator. An excess of the amine can help accelerate the reaction and mitigate oxygen inhibition.
Oxygen Inhibition: The Pervasive Challenge
Free-radical polymerization is notoriously susceptible to inhibition by atmospheric oxygen.[8] Oxygen, a ground-state diradical, readily scavenges the initiating alkylamino radicals to form stable, non-reactive peroxy radicals, effectively terminating the polymerization chain.[9] This is most pronounced at the surface of the sample, leading to a tacky or uncured finish.
Mitigation Strategies:
-
Inert Atmosphere: The most straightforward method is to remove oxygen by purging the reaction vessel and headspace with an inert gas like nitrogen or argon for 15-30 minutes before and during irradiation.[8]
-
High Light Intensity: Using a high-irradiance lamp (high mW/cm²) rapidly generates a high concentration of initial radicals. This "burst" consumes dissolved oxygen quickly, allowing polymerization to proceed.[8]
-
Chemical Additives: Amines, especially when used in slight excess, act as oxygen scavengers and can help reduce inhibition.[9] For particularly sensitive systems, the addition of thiols (mercaptans) can be highly effective, though they may introduce odors.[9]
-
Barrier Coatings: For film applications, covering the surface with an oxygen-impermeable transparent film (e.g., Mylar) or a layer of wax that migrates to the surface can physically block oxygen ingress.[9]
Formulation Components: Monomers & Solvents
-
Monomers: This initiator system is most effective for the polymerization of (meth)acrylate monomers. Common choices include monofunctional acrylates like 2-hydroxyethyl acrylate (HEA) or multifunctional acrylates like pentaerythritol tetraacrylate (PETA) for creating cross-linked networks.[7]
-
Solvents: The choice of solvent depends on the solubility of the monomer, initiator, and the final polymer. The polarity of the solvent can influence the photophysical properties and efficiency of the initiator.[10] Common solvents include:
-
Aprotic Polar Solvents: Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Less Polar Solvents: Toluene, Dichloromethane (DCM).
-
Solvent-Free Systems: For many coating and 3D printing applications, the formulation consists of liquid monomers and oligomers, eliminating the need for a solvent.[7]
-
| Parameter | Recommended Range / Condition | Rationale & Key Considerations |
| UV Wavelength | 280 - 370 nm | Match light source to the initiator's absorption spectrum. 365 nm LEDs are a common and effective choice. |
| Initiator Conc. | 0.5 - 5.0 wt% | Higher concentrations increase cure speed but can lead to yellowing and brittleness. Must be optimized. |
| Co-initiator | Tertiary Amines (EDB, MDEA) | Required for Type II mechanism. Acts as H-donor and oxygen scavenger. |
| Co-initiator Conc. | 1.0 - 5.0 wt% (or 1:1 to 1:2 molar ratio) | Excess amine can improve surface cure by mitigating oxygen inhibition. |
| Monomers | Acrylates, Methacrylates | System is highly effective for free-radical polymerization of these functional groups. |
| Oxygen Mitigation | N₂ or Ar Purge | Essential for achieving complete cure, especially at the surface. High light intensity also helps. |
Experimental Protocols
Protocol: Bulk Photopolymerization of an Acrylate Monomer
This protocol provides a general procedure for the photopolymerization of a liquid acrylate monomer, suitable for creating a solid polymer monolith.
Materials:
-
This compound (Initiator)
-
Ethyl-4-(dimethylamino)benzoate (EDB) (Co-initiator)
-
Pentaerythritol tetraacrylate (PETA) (Monomer)
-
Glass vial or mold
-
Nitrogen or Argon source
-
UV Curing System (e.g., 365 nm LED lamp, >100 mW/cm²)
Procedure:
-
Formulation Preparation: In a glass vial shielded from ambient light, prepare the photopolymer resin. For a 10 g batch, combine:
-
9.3 g of PETA (93 wt%)
-
0.5 g of this compound (5 wt%)
-
0.2 g of EDB (2 wt%)
-
-
Homogenization: Mix the components thoroughly using a vortex mixer or magnetic stirrer until the initiator and co-initiator are fully dissolved. The solution should be clear and homogeneous.
-
Oxygen Purge: Place the vial containing the resin into the UV curing chamber. Purge the system with a gentle stream of nitrogen or argon for at least 15 minutes to displace all dissolved and headspace oxygen.
-
UV Irradiation: While maintaining the inert atmosphere, expose the sample to UV light. Curing time will depend on the light intensity, sample thickness, and formulation.
-
Example: For a 2 mm thick sample using a 365 nm LED at 150 mW/cm², an initial exposure of 60-180 seconds is a good starting point.
-
-
Curing Assessment: Turn off the UV source. The sample should have transitioned from a liquid to a hard, solid polymer. Check the surface for tackiness; a tack-free surface indicates good mitigation of oxygen inhibition.
-
Post-Curing (Optional): For some applications, a thermal post-cure (e.g., 80 °C for 1 hour) can be performed to ensure complete conversion of any remaining monomer.
Caption: Experimental Workflow for Photopolymerization.
Safety and Handling
While this compound is not classified as acutely toxic, good laboratory practice should always be followed. Based on safety data for analogous compounds, the following precautions are recommended:[11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle the solid powder and liquid formulations in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Contact: Avoid direct contact with skin and eyes. In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
References
-
RadTech International North America. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]
-
Bomar. (n.d.). How to Reduce the Effects of Oxygen Inhibition. [Link]
-
Liska, R., et al. (2014). Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. Chemical Reviews, 114(1), 557-589. (Note: Specific link is to a summary page at TU Wien referencing this review). [Link]
-
Wolszczak, P., et al. (2020). Oxygen inhibition of photopolymerization processes and methods of its suppression. Technical Sciences. [Link]
-
Husár, B., et al. (n.d.). Experimental Comparison of Various Anti-Oxygen Inhibition Strategies in LED Curing. RadTech. [Link]
-
Bhatia, M., et al. (2024). Unveiling the Multifaceted Nature of 4‐(4‐Methylphenyl Thio)benzophenone: Electronic Structure and Excited States in Gas Phase and Solvents. ResearchGate. [Link]
-
Wang, Y. (2018). Synthesis And Photo Polymerization Properties Of Benzophenone Photoinitiator. (Master's thesis). [Link]
-
McKay, R. A., et al. (2024). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. [Link]
-
Wang, C., et al. (2014). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]
-
Gescheidt, G., et al. (2015). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers. [Link]
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Gerttula, B. (2009). Design and Characterization of this compound to Describe its Photophysical Properties. Oregon State University. [Link]
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National Institute of Standards and Technology. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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J&K Scientific LLC. (n.d.). 4-Chloro-4'-hydroxybenzophenone. [Link]
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Oregon State University. (n.d.). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2008. [Link]
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Liu, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methoxybenzophenone. PubChem Compound Database. [Link]
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Application Notes & Protocols for the Quantification of 4-Chloro-4'-methoxybenzophenone
Foreword: The Analytical Imperative for 4-Chloro-4'-methoxybenzophenone
This compound (CMBP), identified by CAS Number 10547-60-1, is an organic compound with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of 246.69 g/mol .[1][2] Its benzophenone core structure makes it a significant intermediate in the synthesis of various chemical entities, including photosensitizers and UV filters.[1] Furthermore, CMBP can be a process-related impurity or degradation product in active pharmaceutical ingredients (APIs), such as the lipid-lowering agent Fenofibrate.
The accurate and precise quantification of CMBP is therefore not merely an academic exercise; it is a critical requirement for ensuring the quality, safety, and efficacy of pharmaceutical products and a cornerstone of robust quality control in chemical manufacturing. This document provides a detailed guide to the analytical techniques for the quantification of CMBP, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. The protocols herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard Method
Reverse-phase HPLC (RP-HPLC) is the premier technique for the quantification of CMBP. This is due to its high resolving power, sensitivity, and specificity, which allow for the accurate measurement of CMBP even in the presence of structurally similar compounds or complex sample matrices. The fundamental principle relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. CMBP, being a relatively non-polar molecule, is well-retained on the C18 column and can be effectively eluted using a mixture of an organic solvent like acetonitrile and an aqueous buffer.
Recommended HPLC-UV Protocol
This protocol details a robust isocratic RP-HPLC method with UV detection, suitable for assay and impurity determination.
Causality of Method Choices:
-
Column (C18): The octadecylsilane stationary phase provides excellent hydrophobic interaction with the benzophenone structure of CMBP, leading to good retention and resolution.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low UV cutoff and good elution strength for moderately non-polar compounds. The ratio is optimized to achieve a reasonable retention time and sharp peak shape. Phosphoric acid is added to control the pH and sharpen peaks by minimizing silanol interactions.[5]
-
UV Detection Wavelength: The benzophenone structure contains a chromophore that strongly absorbs UV radiation. A detection wavelength around 254 nm is typically effective, though scanning the analyte's UV spectrum to determine the absorbance maximum (λmax) is best practice for maximizing sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for CMBP quantification by HPLC.
Instrumentation and Conditions
| Parameter | Recommended Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or Acetonitrile:Water (50:50) |
| Run Time | ~10 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation: a. Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water. b. Combine them in a suitable glass reservoir. c. Add 1.0 mL of concentrated phosphoric acid. d. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: a. Stock Standard (1000 µg/mL): Accurately weigh 50 mg of CMBP reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. b. Working Standards: Perform serial dilutions from the stock standard to prepare a minimum of five calibration standards. A suggested range is 5 µg/mL to 100 µg/mL.
-
Sample Preparation: a. Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of CMBP into a 50 mL volumetric flask. b. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. c. Allow the solution to cool to room temperature, then dilute to volume with the diluent. d. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the column.[6]
-
Analysis Sequence: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. System Suitability: Inject the mid-concentration working standard (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%. c. Calibration Curve: Inject the diluent (as a blank) followed by each working standard in ascending order of concentration. d. Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards.
-
Data Processing: a. Integrate the peak area of CMBP in all chromatograms. b. Generate a linear regression curve of peak area versus concentration for the standards. The correlation coefficient (r²) should be ≥ 0.999. c. Calculate the concentration of CMBP in the sample solutions using the equation of the line from the calibration curve.
Part 2: Method Validation Protocol (per ICH Q2(R2))
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7] The following protocol outlines the necessary experiments to validate the HPLC method described above, in accordance with ICH guidelines.[4][8]
Workflow for Analytical Method Validation
Caption: Logical flow of validation experiments.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is only from CMBP. | Peak is pure and resolved from other components (impurities, excipients). |
| Linearity | To verify a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | To define the concentration interval of reliability. | 80% to 120% of the test concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Mean recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between measurements. | Repeatability/Intermediate Precision: RSD ≤ 2.0%. |
| LOQ/LOD | To determine the lowest concentration that can be quantified/detected. | Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD. |
| Robustness | To evaluate the method's resilience to small, deliberate changes. | System suitability parameters remain within limits. |
Experimental Protocols for Validation
-
Specificity:
-
Analyze a blank (diluent), a CMBP standard, a sample matrix (placebo), and a spiked sample matrix.
-
Demonstrate that no interfering peaks are present at the retention time of CMBP in the blank and placebo chromatograms.
-
For impurity testing, spike the sample with known related substances to show they are well-separated from the main CMBP peak.[8]
-
-
Linearity:
-
Prepare at least five concentrations of CMBP standard across the desired range (e.g., 50% to 150% of the target assay concentration).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (placebo) and spike it with CMBP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Estimate LOQ and LOD from the linearity curve based on the standard deviation of the response and the slope.
-
Confirm by preparing standards at the estimated concentrations and injecting them. The LOQ should provide a response with acceptable precision and accuracy, while the LOD should be clearly distinguishable from the baseline noise.
-
-
Robustness:
-
Make small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic content)
-
-
Analyze a system suitability standard with each variation and check if the results (retention time, peak area, tailing factor) remain within the system suitability limits.
-
Part 3: Alternative & Complementary Analytical Techniques
While HPLC is the primary method, other techniques can be employed for specific applications or as complementary tools.
Gas Chromatography (GC)
GC is suitable for analyzing thermally stable and volatile compounds. CMBP can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2] This method is particularly useful for identifying and quantifying volatile organic impurities that may not be amenable to HPLC analysis.
Typical GC-FID Conditions
| Parameter | Recommended Specification |
| GC System | Gas Chromatograph with FID, Autosampler |
| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector Temp | 310 °C |
| Injection Mode | Split (e.g., 20:1) |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a simple and rapid method for quantification but lacks the specificity of chromatographic techniques. It is best suited for analyzing pure CMBP samples or simple mixtures where interfering substances do not absorb at the analysis wavelength. Derivative spectrophotometry can sometimes be used to resolve overlapping spectra and enhance specificity for determining impurities.[9]
Protocol for UV-Vis Quantification
-
Determine λmax: Scan a dilute solution of CMBP (e.g., 10 µg/mL in methanol) from 200 to 400 nm to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a series of standards in the same solvent and measure the absorbance of each at the determined λmax.
-
Analyze Sample: Prepare the sample solution at a concentration that falls within the linear range of the calibration curve and measure its absorbance.
-
Calculate Concentration: Use the calibration curve to determine the sample concentration.
References
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
4'-Chloro-2-hydroxy-4-methoxybenzophenone. SIELC Technologies. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Sample Preparation for Benzophenone Detection. Encyclopedia.pub. [Link]
-
4'-Chloro-2-hydroxy-4-methoxybenzophenone. PubChem, National Center for Biotechnology Information. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. [Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. BMC Chemistry. [Link]
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HPLC and GC-MS methods for 4-Chloro-4'-methoxybenzophenone analysis
Application Note and Detailed Protocols for the Analysis of 4-Chloro-4'-methoxybenzophenone using HPLC and GC-MS
Abstract
This technical guide provides comprehensive and validated methodologies for the quantitative analysis of this compound, a significant chemical intermediate in the pharmaceutical and chemical industries. The application note details two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methods. All protocols are presented as self-validating systems, grounded in authoritative sources and established scientific principles.
Introduction: The Analytical Imperative for this compound
This compound, with the molecular formula C₁₄H₁₁ClO₂, is a crystalline compound that serves as a key building block in organic synthesis.[1] Its applications include the preparation of photosensitizers and UV filters.[1] Given its role in the synthesis of active pharmaceutical ingredients and other commercially significant products, the purity and accurate quantification of this compound are of paramount importance.[2] This necessitates the development of reliable and validated analytical methods to ensure product quality, consistency, and compliance with regulatory standards.
This guide presents two orthogonal analytical techniques, HPLC and GC-MS, for the comprehensive characterization of this compound. HPLC is a cornerstone for routine quality control, offering robust quantification, while GC-MS provides high specificity and is invaluable for impurity identification and structural elucidation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₂ | [3] |
| Molecular Weight | 246.69 g/mol | [3] |
| Melting Point | 176-178°C | [1] |
| LogP | 4.1 | [3] |
| Solubility | Soluble in organic solvents like toluene. |
High-Performance Liquid Chromatography (HPLC-UV) Method
2.1. Rationale and Method Development Insights
The choice of a reversed-phase HPLC method is predicated on the non-polar nature of this compound (LogP ~4.1)[3]. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation of such compounds. The mobile phase, a mixture of acetonitrile and water, is a common and effective choice for reversed-phase chromatography, allowing for the modulation of elution strength.[4] Acetonitrile is favored for its low viscosity and UV transparency. UV detection is employed due to the presence of chromophores in the benzophenone structure, which absorb UV light, making it a sensitive and reliable detection method.[4]
2.2. Detailed HPLC Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[5]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 100 mL of the mobile phase (or a suitable solvent like acetonitrile) to achieve a concentration of 0.1 mg/mL.[5]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for non-polar analytes.[4] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Offers optimal elution and separation.[5] For MS compatibility, replace any non-volatile acids with formic acid.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations.[5] |
| Detection Wavelength | 254 nm | Benzophenones exhibit strong UV absorbance at this wavelength.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[5] |
| Column Temperature | 30°C | Maintains consistent retention times and peak shapes. |
2.3. Data Analysis and System Suitability
The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared from certified reference standards. System suitability tests, including retention time, peak area reproducibility, and theoretical plates, should be performed before sample analysis to ensure the chromatographic system is performing adequately.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
3.1. Rationale and Method Development Insights
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For a compound with a melting point of 176-178°C like this compound, GC is a viable technique.[1] The choice of a low-polarity capillary column, such as a DB-5ms or HP-5ms, is appropriate for the separation of benzophenone derivatives.[4] A temperature-programmed oven allows for the efficient elution of the analyte while maintaining good peak shape. Mass spectrometry provides highly specific detection and structural information, which is crucial for impurity identification.
3.2. Detailed GC-MS Protocol
Instrumentation: A standard GC system coupled to a mass spectrometer is required.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.[4]
-
Perform serial dilutions to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).
-
For certain matrices or to improve volatility, derivatization may be considered, though it may not be necessary for this specific compound.[4]
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of analytes.[4] |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the analyte. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | An inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | Initial 150°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min | Provides good separation and elution of the analyte. |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Optimal temperature for ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Mass Range | 50-500 m/z | Covers the expected mass range of the analyte and its fragments. |
3.3. Data Analysis
Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a reference standard. Quantification is performed by integrating the area of a characteristic ion and comparing it to a calibration curve.
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC-MS.
Caption: General analytical workflow for this compound.
Method Validation: Ensuring Trustworthiness and Reliability
Validation of the analytical procedures is crucial to demonstrate that they are fit for their intended purpose.[7] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8]
5.1. Key Validation Parameters
The core parameters for validating quantitative analytical methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This can be demonstrated by analyzing spiked samples with potential impurities and showing that the analyte peak is well-resolved.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9] A minimum of five concentrations is recommended to establish linearity.[10]
-
Accuracy: The closeness of the test results to the true value.[9] It should be established across the specified range of the analytical procedure.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
5.2. Validation Parameter Relationships
Caption: Interrelationship of method validation parameters.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, while the GC-MS method offers high specificity for impurity profiling and confirmatory analysis. Adherence to the provided protocols and proper method validation in accordance with ICH guidelines will ensure the generation of accurate and defensible analytical data, which is critical in research, development, and manufacturing environments.
References
- AMSbiopharma. (2025, July 22).
- Benchchem. (n.d.). A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- European Medicines Agency. (2024, June 14). ICH Q2(R2)
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Benchchem. (n.d.).
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- ICH. (2023, November 30).
- PubChem. (n.d.). This compound.
- TCI Chemicals. (n.d.). (E)-4'-Chloro-4-methoxychalcone.
- ChemicalBook. (2025, October 23). This compound.
- International Journal for Research in Applied Science & Engineering Technology. (2020, April). A New Eco-Friendly Method for Synthesis of 4-Chloro,4'-Hydroxy Benzophenone.
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Application Note & Protocol: Laboratory-Scale Preparation of 4-Chloro-4'-methoxybenzophenone via Friedel-Crafts Acylation
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Chloro-4'-methoxybenzophenone, a valuable intermediate in the production of fine chemicals, photosensitizers, and UV filters.[1] The primary method detailed is the Friedel-Crafts acylation, a robust and fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction and Scientific Rationale
This compound is a diarylketone of significant interest due to its structural motifs. The benzophenone core is a common photophore, while the chloro and methoxy substituents allow for further functionalization, making it a versatile building block. Its synthesis is most effectively achieved through the Friedel-Crafts acylation, an electrophilic aromatic substitution (EAS) reaction developed by Charles Friedel and James Crafts in 1877.[4]
The chosen strategy involves the reaction of anisole (methoxybenzene) with 4-chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5] Anisole serves as the electron-rich aromatic nucleophile, activated by the electron-donating methoxy group. The 4-chlorobenzoyl chloride acts as the acylating agent, which, upon activation by AlCl₃, generates a highly electrophilic acylium ion.[3][6]
Causality of Experimental Design:
-
Choice of Catalyst: A strong Lewis acid like AlCl₃ is essential to polarize the C-Cl bond of the acyl chloride, facilitating the formation of the resonance-stabilized acylium ion, the key electrophile in the reaction.[3][7]
-
Stoichiometry: Unlike a truly catalytic process, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the product, a ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst, rendering it inactive.[4] An aqueous workup is required to break this complex and isolate the product.
-
Regioselectivity: The methoxy group of anisole is a powerful ortho-, para-directing group. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para-position, leading to high selectivity for the desired 4'-methoxy product.
-
Reaction Control: The reaction is highly exothermic.[7] Therefore, slow, controlled addition of reagents at reduced temperatures (0-5 °C) is critical to prevent side reactions and ensure safety.
Reaction Mechanism Overview
The mechanism proceeds via a well-established three-step electrophilic aromatic substitution pathway.
Caption: Mechanism of the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding several grams of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles (mmol) | Equivalents |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | 7.33 g | 55.0 | 1.1 |
| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 122-01-0 | 8.75 g | 50.0 | 1.0 |
| Anisole | C₇H₈O | 108.14 | 100-66-3 | 5.41 g (5.5 mL) | 50.0 | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ~150 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~50 mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | - | ~50 mL | - | - |
| Brine (Saturated NaCl) | - | - | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | ~5 g | - | - |
| Isopropyl Alcohol | C₃H₈O | 60.10 | 67-63-0 | As needed | - | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[2]
-
Reagent Hazards:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle quickly in a dry environment.[7][8]
-
4-Chlorobenzoyl Chloride: Corrosive and a lachrymator (causes tearing). It is moisture-sensitive.[8]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[2]
-
Anisole: Flammable liquid and irritant.
-
-
Reaction Hazards: The reaction is exothermic and generates HCl gas. Ensure the apparatus is vented through a drying tube or a suitable acid gas trap. The quenching step is highly exothermic and must be performed with extreme caution.
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.[7][8]
-
Place a calcium chloride or Drierite® drying tube atop the condenser to protect the reaction from atmospheric moisture.
-
Establish an inert atmosphere by flushing the apparatus with dry nitrogen or argon.
Reagent Addition: 4. To the reaction flask, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) followed by 50 mL of anhydrous dichloromethane (DCM). 5. Begin vigorous stirring to create a suspension and cool the flask to 0-5 °C using an ice-water bath. 6. In a separate dry flask, dissolve 4-chlorobenzoyl chloride (8.75 g, 50.0 mmol) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel. 7. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 10 °C. A yellow-orange complex should form. 8. After the addition is complete, prepare a solution of anisole (5.41 g, 50.0 mmol) in 25 mL of anhydrous DCM and add it to the same dropping funnel. 9. Add the anisole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains below 10 °C. The mixture will darken to a reddish-brown or deep purple color.
Reaction and Monitoring: 10. Once the anisole addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 11. Stir the reaction at room temperature for an additional 1-2 hours. 12. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The product should have a lower Rf value than the starting anisole.
Work-up and Isolation: 13. CRITICAL STEP (QUENCHING): Prepare a 600 mL beaker containing approximately 100 g of crushed ice and 50 mL of concentrated HCl. Place it in a larger ice bath for secondary containment and cooling. 14. With vigorous stirring of the ice/HCl mixture, slowly and carefully pour the reaction mixture from the flask into the beaker. This process is highly exothermic and will release HCl gas. Perform this step slowly to control the effervescence. 15. Rinse the reaction flask with a small amount of DCM and add it to the beaker to ensure a complete transfer. 16. Stir the quenched mixture for 15-20 minutes until the dark-colored complex fully decomposes and two clear layers form (an aqueous layer and a DCM layer containing the product). 17. Transfer the entire mixture to a 500 mL separatory funnel. Separate the layers and collect the bottom organic (DCM) layer. 18. Extract the aqueous layer twice more with 25 mL portions of DCM. 19. Combine all organic extracts and wash them sequentially with:
- 50 mL of 1 M HCl (aq)
- 50 mL of water
- 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: effervescence)
- 50 mL of brine
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter by gravity, and remove the solvent under reduced pressure using a rotary evaporator. A pale yellow or off-white solid crude product should be obtained.
Purification: 21. Recrystallize the crude solid from hot isopropyl alcohol or ethanol.[5] Dissolve the solid in a minimal amount of boiling solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. 22. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven or desiccator.
Characterization and Expected Results
-
Physical Appearance: White to off-white crystalline solid.
-
Yield: A typical yield for this reaction after purification is in the range of 70-85%. A 22% yield has been reported after recrystallization from isopropyl alcohol.[5]
-
Melting Point: 176-178 °C.[1]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹.
-
¹H NMR Spectroscopy: Expected signals include a singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm and complex multiplets in the aromatic region (approx. 6.9-7.8 ppm) corresponding to the eight aromatic protons.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z ≈ 246.69, with a characteristic M+2 peak at ≈248.69 due to the ³⁷Cl isotope.
Workflow and Process Visualization
The entire synthesis can be visualized as a sequential workflow from preparation to final analysis.
Sources
- 1. This compound | 10547-60-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. docsity.com [docsity.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 4-Chloro-4'-methoxybenzophenone in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 4-Chloro-4'-methoxybenzophenone as a versatile starting material for the preparation of key pharmaceutical intermediates. Primarily, this document will elucidate the strategic transformation of this benzophenone derivative into advanced intermediates for the synthesis of first-generation antihistamines, with a focus on the structural scaffold of Mebrophenhydramine and related benzhydryl ether derivatives. Detailed experimental protocols, mechanistic insights, and process optimization strategies are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for efficient and reliable synthesis.
Introduction: The Benzhydryl Ether Pharmacophore
The benzhydryl ether moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs, particularly within the ethanolamine class of first-generation antihistamines.[1] These compounds, which include Diphenhydramine and Mebrophenhydramine, act as H1 receptor antagonists, competitively inhibiting the action of histamine and providing relief from allergic symptoms.[2] The two aromatic rings of the benzhydryl group contribute to the molecule's lipophilicity, facilitating its passage across the blood-brain barrier, which is responsible for the characteristic sedative side effects of this class of drugs.
This compound serves as an excellent precursor for the synthesis of unsymmetrical benzhydryl ether derivatives. The presence of distinct substituents on the two phenyl rings allows for the fine-tuning of the electronic and steric properties of the final active pharmaceutical ingredient (API), potentially influencing its potency, selectivity, and metabolic profile.
Synthetic Strategy: From Benzophenone to Benzhydryl Ether
The overarching synthetic strategy involves a two-step reaction sequence starting from this compound:
-
Reduction of the Ketone: The carbonyl group of the benzophenone is selectively reduced to a secondary alcohol, yielding the corresponding 4-chloro-4'-methoxybenzhydrol.
-
Williamson Ether Synthesis: The resulting benzhydrol is then subjected to an O-alkylation reaction with a suitable aminoalkyl halide to form the target benzhydryl ether intermediate.
This approach offers a convergent and efficient route to the desired pharmaceutical intermediates, allowing for the late-stage introduction of the pharmacologically active aminoether side chain.
Experimental Protocols
Synthesis of this compound
While the primary focus of this guide is the application of this compound, a brief overview of its synthesis is pertinent. A common and efficient method is the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as molybdenum(VI) oxydichloride.[3]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Protocol 1: Reduction of this compound to 4-chloro-4'-methoxybenzhydrol
The reduction of the benzophenone to the corresponding benzhydrol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[4]
Materials:
-
This compound
-
Methanol (MeOH) or Isopropyl Alcohol (IPA)
-
Sodium borohydride (NaBH₄)
-
Dilute Hydrochloric Acid (HCl)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 10.0 g, 40.5 mmol) in methanol (100 mL).
-
Addition of Reducing Agent: To the stirred solution at room temperature, add sodium borohydride (e.g., 1.53 g, 40.5 mmol) portion-wise over 15-20 minutes. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is neutral.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with toluene (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-4'-methoxybenzhydrol.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.
-
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |
| Solvent | Methanol or Isopropyl Alcohol | [4] |
| Reaction Time | 2-3 hours | N/A |
| Typical Yield | >90% | N/A |
Protocol 2: Synthesis of a Mebrophenhydramine Analogue Intermediate via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[5][6] In this protocol, the alkoxide of 4-chloro-4'-methoxybenzhydrol is reacted with an aminoalkyl halide to furnish the target benzhydryl ether.
Materials:
-
4-chloro-4'-methoxybenzhydrol (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Formation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (e.g., 1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloro-4'-methoxybenzhydrol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.
-
-
Etherification:
-
In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free base into an organic solvent. Dry the organic layer and carefully remove the solvent. Caution: The free base is volatile and should be handled in a well-ventilated hood. A procedure for the preparation of the hydrochloride salt is available.[7]
-
Add the prepared 2-(dimethylamino)ethyl chloride (1.1 eq) to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure benzhydryl ether intermediate.
-
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 4-chloro-4'-methoxybenzhydrol | N/A |
| Alkylating Agent | 2-(Dimethylamino)ethyl chloride | [7] |
| Base | Sodium Hydride (NaH) | [8] |
| Solvent | Anhydrous THF or DMF | [8] |
| Reaction Type | Sₙ2 | [6] |
| Typical Yield | 50-95% | [5] |
Mechanistic Insights and Rationale
Reduction of the Benzophenone
The choice of sodium borohydride as the reducing agent is strategic. It is a chemoselective reagent that will reduce aldehydes and ketones but typically not esters, amides, or carboxylic acids, which may be present in more complex molecules. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the benzophenone. The resulting alkoxide is then protonated during the acidic work-up to yield the secondary alcohol.
Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[6] The success of this reaction is highly dependent on the nature of the reactants.
-
The Alkoxide: The bulky benzhydryl alkoxide is a potent nucleophile.
-
The Alkyl Halide: A primary alkyl halide, such as 2-(dimethylamino)ethyl chloride, is ideal as it is sterically unhindered, minimizing the competing E2 elimination reaction.[6]
-
The Solvent: A polar aprotic solvent like THF or DMF is preferred as it solvates the cation (Na⁺) but not the alkoxide anion, thus enhancing the nucleophilicity of the alkoxide.[5]
Figure 2: Overall synthetic workflow.
Application in the Synthesis of Clemastine Intermediates
The antihistamine Clemastine features a related but distinct benzhydryl ether structure, specifically a 1-(4-chlorophenyl)-1-phenylethanol derivative.[2] this compound can be a precursor to this class of compounds through a Grignard reaction.
Grignard Reaction for Tertiary Alcohol Formation
A Grignard reaction of this compound with a methylmagnesium halide (e.g., CH₃MgBr) would yield the corresponding tertiary alcohol, a key intermediate for Clemastine synthesis.[9]
Reaction Scheme:
Figure 3: Grignard reaction for Clemastine intermediate.
This tertiary alcohol could then undergo a Williamson ether synthesis with a suitable chloroethylpyrrolidine derivative to complete the synthesis of Clemastine.[9]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates, particularly for the benzhydryl ether class of antihistamines. The straightforward and high-yielding reduction to the corresponding benzhydrol, followed by a robust Williamson ether synthesis, provides an efficient pathway to key precursors for drugs like Mebrophenhydramine. Furthermore, its reactivity in Grignard reactions opens up synthetic routes to other important pharmaceutical agents such as Clemastine. The protocols and insights provided in this guide are intended to facilitate the work of researchers and professionals in the field of drug development, enabling the efficient and reliable synthesis of these important pharmaceutical building blocks.
References
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chemeurope.com. Williamson ether synthesis. [Link]
-
PubMed. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. J Org Chem. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
- International Journal for Research in Applied Science & Engineering Technology. (2020). Volume 8, Issue IV.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
-
MiraCosta College. (2012). Chemistry 211 Experiment 4. [Link]
- Google Patents. (2014). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
- Google Patents. (2017).
-
Filo. (2023). Propose a synthesis for diphenhydramine starting from benzophenone, benzoic acid, and 2. [Link]
-
The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]
-
SpringerLink. (2025). Emerging therapeutic application of clemastine: a review of recent patents updates. [Link]
-
National Institutes of Health. PubChem. Clemastine. [Link]
- Google Patents. (2013).
- Google Patents. (1984). EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Google Patents. (2015). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
-
Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]
-
Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in 4-Chloro-4'-methoxybenzophenone synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly low yield, encountered during this synthetic procedure. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of anisole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] While theoretically straightforward, this reaction is sensitive to a variety of factors that can significantly impact the yield and purity of the final product.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, supported by detailed protocols and scientific explanations.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Low or No Product Yield
Q1: I'm getting a very low yield, or no product at all. What are the most likely causes?
Low yields in this Friedel-Crafts acylation can often be traced back to a few critical factors.[3] The primary culprits are typically related to the reagents and reaction conditions.
-
Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any exposure to atmospheric humidity or residual water in your glassware or solvents will lead to its deactivation, halting the reaction. It is imperative to maintain strictly anhydrous conditions.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst.[3] This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction.[3] Using a catalytic amount will likely result in a low conversion rate.
-
Poor Quality Reagents: The purity of your starting materials—anisole and 4-chlorobenzoyl chloride—is crucial. Impurities can lead to unwanted side reactions and the formation of byproducts, consuming your reagents and complicating purification.
-
Sub-optimal Reaction Temperature: The temperature at which the reaction is conducted plays a significant role. While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.[3] Conversely, excessively high temperatures can promote side reactions and decomposition of the product.[3]
Q2: I've ensured anhydrous conditions and used fresh reagents, but my yield is still low. What else should I investigate?
If the fundamental aspects of reagent quality and anhydrous conditions have been addressed, consider the following:
-
Order of Reagent Addition: The order in which you add your reagents can be critical. Typically, the Lewis acid is suspended in the solvent, followed by the slow, dropwise addition of the acylating agent (4-chlorobenzoyl chloride) to form the acylium ion complex. The anisole is then added slowly to this mixture. This sequential addition helps to control the exothermic nature of the reaction and can prevent unwanted side reactions.[4]
-
Reaction Time: It's possible the reaction has not gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[4][5]
-
Choice of Solvent: While various solvents can be used, non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[6] Ensure the solvent is anhydrous and does not react with the Lewis acid.
Formation of Multiple Products & Impurities
Q3: My crude product shows multiple spots on the TLC plate. What are the likely byproducts?
The formation of multiple products can arise from several sources:
-
Isomeric Products: The methoxy group of anisole is an ortho, para-director.[7] While the para-substituted product (this compound) is sterically favored and typically the major product, some amount of the ortho-isomer (2-methoxy-4'-chlorobenzophenone) may also be formed. The bulky nature of the acylium-Lewis acid complex generally minimizes the formation of the ortho product.[4]
-
Polysubstitution: While less common in acylation compared to alkylation due to the deactivating nature of the acyl group, polysubstitution can occur if the reaction conditions are too harsh or if there is a large excess of the acylating agent.
-
Demethylation of Anisole: Strong Lewis acids like AlCl₃, especially at elevated temperatures, can potentially cause the demethylation of the methoxy group on anisole, leading to the formation of phenolic byproducts.[6]
Q4: How can I minimize the formation of these byproducts?
To enhance the selectivity for the desired para-isomer and minimize byproduct formation:
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C during addition, followed by warming to room temperature) can help to control the exothermicity and improve selectivity.[4]
-
Stoichiometry: Use a slight excess of the anisole relative to the 4-chlorobenzoyl chloride to ensure the complete consumption of the acylating agent and reduce the likelihood of side reactions involving unreacted acylium ions.
-
Purification: Careful purification of the crude product is essential. Column chromatography or recrystallization are effective methods for separating the desired product from isomers and other impurities.
Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole (freshly distilled)
-
4-Chlorobenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), dilute solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, methanol, or a mixture like hexane/ethyl acetate)[8]
Procedure:
-
Reaction Setup: Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon). Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride (1.1 equivalents). Stir the resulting suspension.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C using an ice bath.
-
Anisole Addition: After the addition of the acyl chloride is complete, add anisole (1.2 equivalents) dropwise to the reaction mixture over 20 minutes, still maintaining the low temperature.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by carefully adding it to a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation: Lewis Acid Comparison
The choice of Lewis acid can significantly impact the reaction's efficiency. While AlCl₃ is common, other Lewis acids can also be employed.
| Lewis Acid | Typical Stoichiometry | Activity | Considerations |
| AlCl₃ | Stoichiometric (≥1.1 eq.) | High | Highly moisture-sensitive; can promote side reactions at high temperatures.[3][6] |
| FeCl₃ | Stoichiometric or catalytic | Moderate to High | Less reactive than AlCl₃, may require higher temperatures; can be a more cost-effective option. |
| ZnCl₂ | Stoichiometric | Moderate | Generally milder than AlCl₃, may lead to higher selectivity but slower reaction rates.[9] |
| Zeolites | Catalytic | Varies | Solid acid catalysts that can offer advantages in terms of reusability and para-selectivity. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.
Caption: A workflow for troubleshooting low product yield.
Analytical Confirmation
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended for full characterization:
-
Thin Layer Chromatography (TLC): An excellent technique for monitoring reaction progress and assessing the purity of the crude and purified product. [10]* Melting Point: A sharp melting point close to the literature value (176-178 °C) is a good indicator of purity. [11]* Spectroscopy:
-
¹H and ¹³C NMR: Provides definitive structural information.
-
Infrared (IR) Spectroscopy: Will show a characteristic carbonyl (C=O) stretch for the ketone.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. [12]
-
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
- Google Patents. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. [Link]
-
ACS Publications. (2023). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. [Link]
-
ResearchGate. (2009). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]
-
Docsity. (n.d.). Design and Characterization of 4-Chloro-4-Methoxybenzophenone. [Link]
- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. [Link]
-
Chemistry LibreTexts. (2021). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
NIH National Center for Biotechnology Information. (2023). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. [Link]
-
ResearchGate. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. [Link]
-
SpringerLink. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. [Link]
-
Springer. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. [Link]
-
RSC Publishing. (2019). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. [Link]
-
Homework.Study.com. (n.d.). Give two Friedel-Crafts acylation reactions that could be used to prepare 4-methoxybenophenone.... [Link]
-
Chegg.com. (2019). Solved Give two Friedel-Crafts acylation reactions that.... [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2020). A Novel Method For The Synthesis Of 4-Chloro,4'-Hydroxybenzophenone From Phenol And P-Chlorobenzotrichloride / P-Chlorobenzoyl Chloride Using K-10 Clay Supported Metal Chloride Catalysts. [Link]
-
Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. [Link]
-
Bartleby. (2021). Give two Friedel–Crafts acylation reactions that could be used to prepare 4-methoxybenzophenone.... [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
PubChem. (n.d.). This compound. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 11. This compound | 10547-60-1 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-4'-methoxybenzophenone by Recrystallization
Welcome to the Technical Support Center for the purification of 4-Chloro-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind each step, enabling you to overcome common challenges and achieve high-purity crystalline products.
I. Understanding the Compound: Physicochemical Properties
Before initiating any purification, a thorough understanding of the compound's properties is crucial. This compound is a crystalline solid with the following key characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClO₂ | [1][2] |
| Molecular Weight | 246.69 g/mol | [1][2] |
| Appearance | Crystalline compound | [1] |
| Melting Point | 176-178°C | [1] |
| CAS Number | 10547-60-1 | [1][2] |
The relatively high melting point suggests a stable crystal lattice, making recrystallization a suitable purification technique.
II. The Recrystallization Workflow: A Step-by-Step Protocol with Rationale
Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[3][4] The ideal solvent will dissolve the target compound and any impurities at its boiling point, but the target compound will be significantly less soluble at lower temperatures, allowing it to crystallize while the impurities remain in solution.[3][5]
Caption: A generalized workflow for the recrystallization process.
Step 1: Solvent Selection - The Critical First Step
The success of a recrystallization heavily depends on the choice of solvent.[3] The principle of "like dissolves like" is a good starting point. Given that this compound has aromatic rings, a chloro group, and a methoxy ether group, solvents with moderate polarity are likely candidates.
Recommended Solvent System: Based on the structure, a mixed solvent system of Toluene and Acetone or recrystallization from Methanol or Ethanol are promising starting points.[6][7] A single solvent is preferred for simplicity, making alcohols a good first choice.
Experimental Protocol for Solvent Screening:
-
Place approximately 50 mg of your crude this compound into several test tubes.
-
Add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, toluene) to each tube, drop by drop at room temperature, until the solid is just covered.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[5]
-
Gently heat the test tubes in a water bath. The ideal solvent will completely dissolve the solid at or near its boiling point.[4]
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a large amount of crystalline solid upon cooling is the most suitable.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue to add small portions of the hot solvent until the solid just dissolves. Causality: Adding an excess of solvent is a common mistake that will lead to a low yield or prevent crystallization altogether.[8][9]
Step 3: Decolorization (Optional)
If your solution is colored, and the pure compound is known to be white, colored impurities may be present.
-
Remove the flask from the heat source.
-
Add a small amount of activated charcoal to the hot solution.
-
Reheat the solution to boiling for a few minutes. Rationale: The activated charcoal has a high surface area that adsorbs colored impurities.
Step 4: Hot Filtration (if necessary)
If you used decolorizing carbon or if there are insoluble impurities, you must perform a hot filtration.
-
Use a pre-heated filter funnel and flask to prevent premature crystallization.
-
Pour the hot solution through the filter paper. Trustworthiness: This step ensures that insoluble impurities are removed without losing the desired product to premature crystallization in the funnel.[3]
Step 5: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Expertise & Experience: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or a precipitate.[3][8]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
Step 6: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization issues.
FAQ 1: No crystals are forming, even after cooling in an ice bath. What should I do?
-
Possible Cause: The most common reason for this is the addition of too much solvent during the dissolution step.[9]
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be sure to do this in a fume hood. Once the volume has been reduced, allow the solution to cool slowly again.
-
Induce Crystallization: If crystals still do not form, the solution may be supersaturated.[9] Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, you can add a tiny crystal to the solution to act as a "seed" for crystallization.[9]
-
FAQ 2: An oil has formed instead of crystals. How can I fix this?
-
Possible Cause: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly.[9] It can also happen if the compound is significantly impure.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
-
Consider a Different Solvent: If oiling out persists, you may need to select a different solvent or a mixed solvent system with a lower boiling point.
-
FAQ 3: My yield is very low. How can I improve it?
-
Possible Cause:
-
Using too much solvent during dissolution.
-
Premature crystallization during hot filtration.
-
Incomplete transfer of crystals from the flask to the filter.
-
Washing the crystals with a solvent that is not cold enough.
-
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary for dissolution.
-
Pre-heat all glassware used for hot filtration.
-
After filtering, rinse the crystallization flask with a small amount of the ice-cold mother liquor to transfer any remaining crystals.
-
Always use ice-cold solvent for washing the final crystals on the filter.
-
FAQ 4: The final crystals are not white. What went wrong?
-
Possible Cause: A colored impurity may have co-crystallized with your product.[10]
-
Solution:
-
The purification process may need to be repeated. Re-dissolve the colored crystals in the minimum amount of hot solvent.
-
Add a small amount of decolorizing charcoal and perform a hot filtration before allowing the solution to cool and recrystallize.[4]
-
If the color persists after a second recrystallization, the impurity may have very similar solubility properties to your compound. In this case, another purification technique, such as column chromatography, may be necessary.
-
IV. References
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
-
This compound. PubChem. [Link]
-
4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST WebBook. [Link]
-
Recrystallization Issues. Reddit. [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. IP.com. [Link]
-
Method for preparing 4-chloro-4'-hydroxybenzophenone. Google Patents.
Sources
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- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 7. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
Choosing a suitable solvent for recrystallization of 4-Chloro-4'-methoxybenzophenone
Technical Support Center: Recrystallization of 4-Chloro-4'-methoxybenzophenone
This guide provides a comprehensive, experience-driven approach to selecting the optimal solvent and troubleshooting the recrystallization process for this compound (CAS No. 10547-60-1). It is designed for researchers and drug development professionals seeking to achieve high purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the recrystallization of this compound, moving from solvent selection to troubleshooting poor outcomes.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The "ideal" single solvent is one that dissolves the compound sparingly at room temperature but completely at its boiling point. For this compound, a moderately polar ketone, several solvents can be effective. Isopropyl alcohol has been successfully used, yielding a 22% recovery in reported synthetic studies.[1][2]
The principle of "like dissolves like" is a good starting point. As this compound is a ketone, other ketones like acetone or butanone could be excellent solubilizers, potentially requiring a co-solvent to reduce solubility upon cooling.[3][4] Due to its structure featuring aromatic rings and a halogen, it also shows good solubility in halogenated solvents like dichloromethane and polar aprotic solvents like acetone.[1]
The best approach is to perform a small-scale solvent screen to determine the optimal choice for your specific sample, as impurity profiles can affect crystallization behavior.
Q2: How do I perform an effective solvent selection test?
A2: A systematic solvent screening is crucial. This involves testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
-
Procedure:
-
Place approximately 50-100 mg of crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropyl alcohol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.
-
Observe solubility at room temperature. A suitable solvent will not fully dissolve the compound.
-
Gently heat the tubes that show poor room-temperature solubility to the solvent's boiling point. The compound should dissolve completely.[5]
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.
-
The best solvent is the one from which abundant, well-formed crystals precipitate upon cooling.
-
Q3: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice.[6][7] This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.
-
Causality & Solution:
-
High Impurity Load: The presence of impurities can depress the melting point of the mixture, leading to the formation of a liquid.
-
Cooling Too Rapidly: Fast cooling doesn't allow sufficient time for crystal lattice formation.
-
Solvent Choice: The boiling point of the solvent may be too high.
-
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce saturation.[6]
-
Allow the flask to cool very slowly. Insulating the flask can promote the formation of crystals instead of oil.[6]
-
If oiling persists, consider a different solvent or a mixed-solvent system.
-
Q4: I've cooled the solution, but no crystals are forming. What should I do?
A4: The failure of crystals to form is typically due to either using too much solvent or the solution being supersaturated.[6][8]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6] Gently heat the solution to boil off a portion of the solvent to re-concentrate it. Allow it to cool again.
-
Further Cooling: If crystals still do not appear, cooling the flask in a salt-ice bath may be necessary.[7]
-
Q5: My recrystallization yielded very few crystals. What caused the low recovery?
A5: A low yield is a common issue and can stem from several factors during the process.[8][9]
-
Common Causes:
-
Excess Solvent: This is the most frequent cause. A significant portion of your compound remains dissolved in the mother liquor even after cooling.[6][8]
-
Premature Crystallization: The compound may have crystallized on the filter paper during a hot filtration step (if performed).
-
Incomplete Transfer: Material loss during transfers between flasks.
-
Excessive Washing: Washing the collected crystals with too much or non-chilled solvent can redissolve the product.[9]
-
-
Corrective Actions:
-
Before discarding the filtrate (mother liquor), test it by evaporating a small sample. If a significant solid residue remains, your compound is still in solution. You can attempt to recover more material by boiling off more solvent.[8]
-
For future attempts, use the minimum amount of hot solvent necessary for dissolution and ensure your rinsing solvent is ice-cold.[9]
-
Solvent Selection Guide for this compound
The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent will exhibit poor solubility for the target compound at low temperatures and high solubility at high temperatures.[5][10]
| Solvent | Boiling Point (°C) | Polarity (Relative) | Suitability & Rationale |
| Isopropyl Alcohol | 82 | 0.546 | Recommended Starting Point. Proven to work for this compound.[1][2] Good balance of polarity and a suitable boiling point for easy handling. |
| Ethanol | 78 | 0.654 | Good Candidate. Similar to isopropanol. Its higher polarity might make it a slightly better solvent at room temperature, potentially requiring careful control of volume.[3] |
| Acetone | 56 | 0.355 | Potential for Mixed Systems. Excellent solubility is noted for ketones.[1][3] Its low boiling point can make achieving a large solubility differential challenging, but it's an excellent candidate as the "soluble" component in a mixed-solvent system (e.g., with water or hexane).[4] |
| Ethyl Acetate | 77 | 0.228 | Possible Candidate. A moderately polar solvent that is a good general choice for many organic compounds.[4] |
| Toluene | 111 | 0.099 | Less Likely as a Single Solvent. The non-polar nature may not be ideal, but it could be useful as the "insoluble" component in a mixed-solvent pair with a more polar solvent like acetone. |
| Hexane | 69 | 0.009 | Good as an Anti-Solvent. Due to its non-polar nature, this compound will likely have low solubility. It is an excellent choice as an "anti-solvent" in a mixed-solvent system.[3] |
| Water | 100 | 1.000 | Unsuitable as a Primary Solvent. The compound has very limited water solubility due to its hydrophobic structure.[1] It can, however, be used as an anti-solvent with a miscible organic solvent like acetone or ethanol. |
Polarity values sourced from the University of Rochester.[11]
Visual Workflow Guides
Solvent Selection Workflow
Caption: Troubleshooting guide for common recrystallization issues.
Detailed Experimental Protocol: Recrystallization
This protocol outlines a standard procedure for the recrystallization of this compound using a single solvent system (e.g., Isopropyl Alcohol).
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropyl Alcohol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Place the flask on a hot plate and bring the solvent to a gentle boil. Add more hot solvent in small portions until the solid just dissolves completely. [9]2. Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel. [7]3. Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. [12]Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities. [7][9]It is critical that the solvent is cold to minimize redissolving the product.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator. Ensure the solid is completely dry before measuring the final weight and melting point. [9]
Safety & Handling
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. [13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [14]* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [15][16]Avoid contact with skin and eyes. [14]* Storage: Store in a tightly closed container in a cool, dry place. * Solvent Hazards: Be aware of the specific hazards of the solvent you are using, particularly flammability (e.g., acetone, ethanol, hexane) and toxicity. Always handle flammable solvents on a steam bath or a spark-proof hot plate.
References
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]
-
Quora. (2017, February 16). What is the best solvent for recrystallization? Available at: [Link]
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization1. Available at: [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
NIST. 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST WebBook. Available at: [Link]
-
PubChem. 4'-Chloro-2-hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Available at: [Link]
-
University of York, Department of Chemistry. Solvent Choice. Available at: [Link]
- Google Patents. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
Docsity. Design and Characterization of 4-Chloro-4-Methoxybenzophenone. Available at: [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: [Link]
Sources
- 1. Buy this compound | 10547-60-1 | > 95% [smolecule.com]
- 2. docsity.com [docsity.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. This compound | C14H11ClO2 | CID 82719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Improving the purity of 4-Chloro-4'-methoxybenzophenone for specific applications
< . ## Technical Support Center: Purification of 4-Chloro-4'-methoxybenzophenone
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound and require high-purity material for their specific applications. Here, we will delve into common purification challenges and provide detailed, field-proven troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the knowledge to consistently achieve the desired purity of this compound for your critical experiments.
Introduction to this compound and the Importance of Purity
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and photoinitiators.[1][2] For instance, it is a crucial building block in the production of Fenofibrate, a drug used to treat high cholesterol and triglyceride levels.[3] The purity of this starting material is paramount, as impurities can lead to side reactions, lower yields of the final product, and the introduction of potentially harmful byproducts. Therefore, robust purification methods are essential to ensure the quality and reliability of downstream applications.
This guide will focus on the most common and effective purification techniques: recrystallization and column chromatography. We will explore the nuances of each method, address specific problems you may encounter, and provide step-by-step protocols to optimize your purification process.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4] However, several issues can arise.
Problem 1: No Crystals Form Upon Cooling
-
Causality: The most frequent reason for crystallization failure is that the solution is not saturated, often due to the addition of too much solvent.[5][6] Another possibility is the presence of impurities that inhibit crystal nucleation. Supersaturation, a state where the concentration of the solute is higher than its equilibrium solubility, can also prevent crystallization without a nucleation trigger.[5]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][7]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for further crystal formation.[5]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[5][8]
-
Cool to a Lower Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath or even a dry ice/acetone bath, depending on the freezing point of your solvent.
-
Problem 2: Oiling Out Instead of Crystallizing
-
Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities present that depress the melting point of the mixture.[5]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point slightly and allow the solution to cool more slowly.[5]
-
Slow Cooling: Allow the solution to cool very slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask. Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[5]
-
Change Solvent System: If oiling out persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a mixed solvent system.[7]
-
Problem 3: Low Recovery of Purified Product
-
Causality: A low yield can result from several factors: using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor; premature crystallization during hot filtration; or washing the collected crystals with a solvent that is not sufficiently cold.[6]
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
-
Prevent Premature Crystallization: During hot gravity filtration to remove insoluble impurities, keep the solution, funnel, and receiving flask hot to prevent the product from crystallizing in the filter paper.
-
Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[6]
-
Column Chromatography Troubleshooting
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[9]
Problem 1: Poor Separation of Compound from Impurities (Co-elution)
-
Causality: This often occurs when the polarity of the eluent is too high, causing both the desired compound and impurities to travel down the column too quickly.[10] It can also be a result of overloading the column with too much sample or using an inappropriate stationary phase.[11]
-
Solutions:
-
Optimize the Eluent System: Use thin-layer chromatography (TLC) to test different solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound. A less polar eluent will generally provide better separation.[12]
-
Reduce Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.[12]
-
Dry Loading: If the crude product has poor solubility in the eluting solvent, consider "dry loading." Dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[10]
-
Problem 2: The Compound is Stuck on the Column
-
Causality: If the eluent is not polar enough, the compound will have a strong affinity for the stationary phase and will not move down the column.[13] In some cases, the compound may be unstable on silica gel and decompose.[13]
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. This can be done by slowly increasing the proportion of the more polar solvent in your eluent mixture.[13]
-
Check Compound Stability: Before running a large-scale column, perform a stability test by spotting the compound on a TLC plate, letting it sit for a while, and then developing it to see if any degradation has occurred.[13] If the compound is acid-sensitive, silica gel can be deactivated by washing it with a solvent containing a small amount of a base like triethylamine.[12]
-
Problem 3: Column Cracking or Channeling
-
Causality: Cracks or channels in the stationary phase can lead to an uneven flow of the mobile phase, resulting in poor separation. This is often caused by improper packing of the column or allowing the solvent level to drop below the top of the stationary phase.[9]
-
Solutions:
-
Proper Packing Technique: Pack the column carefully to ensure a uniform and homogenous bed of the stationary phase. Both wet and dry packing methods can be effective if done correctly.[9]
-
Maintain Solvent Level: Never let the column run dry. Always ensure that the solvent level remains above the top of the stationary phase to prevent the introduction of air bubbles and cracking.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A: A good starting point is to test solvents of varying polarities. Ethanol, methanol, isopropanol, or mixtures of ethanol and water are often effective for benzophenone derivatives. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] It is recommended to perform small-scale solubility tests in test tubes to identify a suitable solvent before attempting a large-scale recrystallization.
Q2: How do I choose the right solvent system for column chromatography?
A: The best way to determine an appropriate solvent system is by using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from any impurities. A common starting point for benzophenones is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[14]
Q3: What level of purity is required for this compound in drug development?
A: The required purity level depends on the specific application and regulatory requirements. For use as an intermediate in the synthesis of an active pharmaceutical ingredient (API) like Fenofibrate, a purity of >99.0% is often required.[15] It is crucial to identify and quantify any impurities, as they may be carried through to the final drug product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity.[16][17]
Q4: Are there any specific safety precautions I should take when working with this compound?
A: Yes, it is important to handle this compound with appropriate safety measures. It can cause skin and eye irritation.[18][19][20] Always work in a well-ventilated area, preferably in a fume hood, and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][21][22] Refer to the Safety Data Sheet (SDS) for detailed safety information.[18][19][21][23]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a warm water bath to see if the solid dissolves. Allow it to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the solid. It is important to add the solvent in small portions and keep the solution near its boiling point.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound (Melting point: 176-178°C).[1]
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQs.
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Then, add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, and then add another layer of sand on top.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column using a pipette. Alternatively, use the dry loading method described in the troubleshooting section.[10]
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.[10]
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
ResearchGate. (2022, February 18). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage? Retrieved from [Link]
-
Weldegrima, A. S. (n.d.). Recrystallization - Single Solvent. University of South Florida. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
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Recrystallization. (n.d.). Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
Reddit. (2022). Column chromatography issues. r/chemistry. Retrieved from [Link]
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). Retrieved from [Link]
-
Exploring 4-Chloro-4'-hydroxybenzophenone: Properties and Applications. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Normal phase separation of benzophenone and nitrobenzene with a... [Image]. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
Encyclopedia.pub. (2023, May 19). Sample Preparation for Benzophenone Detection. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Eureka. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
-
NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST WebBook. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020, April). Synthesis of 4-Chloro,4'-Hydroxybenzophenone by Friedel-Crafts Acylation Reaction using Eco-compatible Catalyst. 8(IV). [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
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Optimizing temperature and reaction time for 4-Chloro-4'-methoxybenzophenone synthesis
Technical Support Center: Optimizing 4-Chloro-4'-methoxybenzophenone Synthesis
Last Updated: January 15, 2026
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this key chemical intermediate. Here, we provide in-depth, field-tested answers to common questions, detailed protocols, and troubleshooting advice to help you optimize your reaction outcomes, focusing specifically on the critical parameters of temperature and reaction time.
Section 1: Core Synthesis Protocol & Mechanism
This section covers the foundational knowledge required for a successful synthesis, including a reliable starting protocol and the underlying chemical principles.
FAQ 1.1: What is a reliable, baseline protocol for the Friedel-Crafts acylation of anisole to produce this compound?
A successful synthesis begins with a robust and reproducible protocol. The following procedure is a well-established method for the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Anisole (Reagent Grade, Anhydrous)
-
4-Chlorobenzoyl chloride (Reagent Grade)
-
Aluminum Chloride (AlCl₃, Anhydrous)
-
Dichloromethane (DCM, Anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve anisole (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0-5 °C using an ice-water bath.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, ~1.1-1.2 eq).[1] The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.[2] The mixture will typically turn a deep orange or reddish color.[2]
-
Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[3] This step is highly exothermic and should be performed in a fume hood with caution. The purpose is to decompose the aluminum chloride-ketone complex.[2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[4][5]
FAQ 1.2: What is the chemical mechanism behind this synthesis?
This synthesis is a classic example of a Friedel-Crafts acylation , which is a type of electrophilic aromatic substitution (EAS).[6][7] The reaction proceeds in several key steps, which are crucial to understand for troubleshooting and optimization.
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 4-chlorobenzoyl chloride. This polarizes the C-Cl bond, which then breaks to form a resonance-stabilized acylium ion . This highly electrophilic species is the key reactant.[7][8]
-
Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][9] This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon atom where the acyl group was added.[10] This restores the stable aromatic ring and regenerates the AlCl₃ catalyst, although in practice it remains complexed to the product.[7]
-
Product-Catalyst Complex: The ketone product formed is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[1][10] This is why more than a stoichiometric amount of AlCl₃ is often required for the reaction to go to completion.[1] This complex is broken during the aqueous work-up.
Caption: Friedel-Crafts Acylation Workflow.
Section 2: Optimizing Temperature and Reaction Time
The interplay between temperature and reaction time is the most critical factor in maximizing yield and purity.
FAQ 2.1: How does reaction temperature impact yield and purity?
Temperature is a double-edged sword in Friedel-Crafts acylation. The optimal temperature balances reaction rate with the suppression of side reactions.
-
Low Temperatures (0-5 °C): This is the generally recommended range for this specific reaction.
-
Pros: Significantly enhances regioselectivity . The methoxy group (-OCH₃) on anisole is an ortho, para-director.[9][10] Lower temperatures favor the formation of the sterically less hindered and thermodynamically more stable para-isomer (this compound) over the ortho-isomer.[11] It also minimizes the risk of side reactions like polyacylation.
-
Cons: The reaction rate is slower, necessitating longer reaction times to achieve full conversion. If the temperature is too low, the reaction may stall.
-
-
Elevated Temperatures (Room Temperature to Reflux):
-
Pros: The reaction proceeds much faster.
-
Cons: There is a significantly higher risk of side-product formation, leading to lower purity and more challenging purification. Potential side reactions include the formation of the ortho-isomer, and at very high temperatures, potential cleavage of the methyl ether by the Lewis acid.
-
Data Summary: Effect of Temperature on Synthesis
| Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Purity (% para-isomer) | Key Observations |
| 0 - 5 | 2 - 4 | Good to Excellent (80-95%) | High (>98%) | Optimal conditions for high purity and yield. |
| 25 (Room Temp) | 1 - 2 | Good (75-85%) | Moderate (90-95%) | Faster reaction, but noticeable increase in ortho-isomer. |
| > 40 (Heating) | < 1 | Variable, often lower | Low (<90%) | Significant side product formation, potential for decomposition. |
Note: This data is illustrative and actual results will vary based on scale, reagent purity, and specific laboratory conditions.
FAQ 2.2: How can I determine the optimal reaction time and effectively monitor the reaction's progress?
The optimal reaction time is not fixed; it is the point at which the starting material (anisole) is consumed without allowing significant formation of degradation products. The most reliable method for determining this is through reaction monitoring, typically by Thin-Layer Chromatography (TLC) .
Workflow for TLC Monitoring:
-
Prepare the TLC Plate: Before starting the reaction, spot your starting materials (anisole and 4-chlorobenzoyl chloride) and a co-spot on a TLC plate. This will be your baseline (T=0).
-
Take an Aliquot: After the reaction has proceeded for a set time (e.g., 30 minutes), carefully take a small aliquot (a few drops) from the reaction mixture using a glass capillary.
-
Quench the Aliquot: Immediately quench the aliquot in a small vial containing a mixture of diethyl ether and a few drops of water or dilute NaHCO₃. This neutralizes the Lewis acid and stops the reaction in the sample.
-
Spot and Develop: Spot the quenched aliquot on the TLC plate alongside the starting material lanes. Develop the plate in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Analyze: Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the limiting reagent (anisole) has disappeared and a new, more polar spot for the product is dominant.
Caption: Workflow for Reaction Monitoring via TLC.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during this synthesis.
FAQ 3.1: My reaction yield is very low or the reaction failed. What are the most common causes?
Low yield is a frequent issue, often stemming from problems with the reagents or reaction conditions.
-
Cause A: Inactive Catalyst. Aluminum chloride is extremely hygroscopic (readily absorbs moisture from the air).[11] If it has been exposed to the atmosphere, it will be partially or fully hydrolyzed and inactive.
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored under inert gas. Ensure all glassware is thoroughly flame- or oven-dried before use. Maintain a positive pressure of nitrogen or argon throughout the reaction.[11]
-
-
Cause B: Insufficient Catalyst. As mentioned, the product ketone complexes with AlCl₃, effectively removing it from the catalytic cycle.[1]
-
Solution: Use at least a stoichiometric amount (1.0 equivalent) and preferably slightly more (1.1-1.2 equivalents) of AlCl₃ relative to the limiting reagent.[1]
-
-
Cause C: Premature Quenching/Improper Temperature Control. If the temperature rises too high during the addition of AlCl₃ or the acyl chloride, side reactions can consume starting materials. Conversely, if the reaction is quenched before it has gone to completion, the yield will be low.
-
Solution: Maintain strict temperature control (0-5 °C) during additions. Use TLC monitoring to ensure the reaction is complete before proceeding to the work-up.
-
FAQ 3.2: My TLC plate shows multiple product spots, indicating low purity. How can I improve this?
The presence of multiple spots, particularly one that is close to the main product spot, often indicates the formation of the undesired ortho-isomer.
-
Problem: Isomer Formation. The activating -OCH₃ group directs acylation to both the para and ortho positions.[12][13] While the para position is electronically and sterically favored, higher temperatures can provide enough energy to overcome the steric barrier of the ortho position, leading to a mixture of isomers.
-
Solution: The most effective solution is to lower the reaction temperature. Running the reaction at 0 °C, or even slightly below, will maximize the formation of the desired para product.[11]
-
-
Problem: Polyacylation. While less common in acylation than alkylation because the product is deactivated, it can still occur under harsh conditions or if the stoichiometry is incorrect.[11]
-
Solution: Ensure you are not using a large excess of the acylating agent (4-chlorobenzoyl chloride). Adhering to the 1:1 stoichiometry with anisole is critical.
-
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Challenges in the scale-up of 4-Chloro-4'-methoxybenzophenone production
Technical Support Center: Production of 4-Chloro-4'-methoxybenzophenone
Welcome to the technical support resource for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with its production, which is a key intermediate in the synthesis of various pharmaceuticals and materials. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Section 1: Synthesis Overview & Core Mechanism
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.
Q1: What is the fundamental mechanism of this reaction?
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 4-chlorobenzoyl chloride, making it a better leaving group.[3][4] Cleavage of the C-Cl bond generates a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich anisole ring, primarily at the para-position due to the activating and directing effects of the methoxy group, to form the desired product.
Caption: Reaction mechanism for Friedel-Crafts acylation.
Section 2: Troubleshooting Guide - Reaction & Yield Optimization
This section addresses the most common issues encountered during the synthesis, focusing on diagnostics and corrective actions.
Q2: My reaction yield is very low or the reaction fails completely. What are the most common causes?
Low yields in Friedel-Crafts acylation are frequently traced back to a few key areas.[5][6]
-
Probable Cause 1: Inactive Catalyst. The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5][7] Any water present in the glassware, solvents, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, either freshly distilled or from a sealed bottle. Use fresh, high-quality AlCl₃ from an unopened container.
-
-
Probable Cause 2: Insufficient Catalyst. Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (at least one equivalent) of the Lewis acid.[6][8] This is a critical point of failure. The product, a ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively removing the catalyst from the reaction cycle.[5][9]
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically 4-chlorobenzoyl chloride). For scale-up, careful calculation of molar equivalents is essential.
-
-
Probable Cause 3: Sub-optimal Reaction Temperature. The reaction temperature is a critical parameter.
-
Too Low: The reaction may not have sufficient energy to overcome the activation barrier, leading to a slow or stalled reaction.
-
Too High: This can lead to side reactions, such as demethylation of the anisole or decomposition of reactants, reducing the yield of the desired product.[5]
-
Solution: The reaction is often started at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm and then allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion.[10]
-
Sources
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Spectroscopic Validation of 4-Chloro-4'-methoxybenzophenone Purity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the purity of a compound is not merely a quality metric; it is the bedrock of reproducible research and therapeutic safety. 4-Chloro-4'-methoxybenzophenone is a key intermediate in the synthesis of various organic molecules, including photosensitizers and UV filters.[1] It is also recognized as a potential impurity and related compound in the production of drugs like Fenofibrate.[2] Consequently, the rigorous validation of its purity is a critical, non-negotiable step.
This guide provides an in-depth comparison of principal spectroscopic methods for the purity assessment of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references. Our objective is to equip you, the practicing scientist, with the rationale and methodology to select and implement the most appropriate analytical strategy for your specific needs.
The Analytical Gauntlet: A Multi-Modal Spectroscopic Approach
No single spectroscopic technique provides a complete picture of a compound's purity. Each method interrogates the molecule in a unique way, offering a distinct piece of the puzzle.[3] A robust purity validation strategy, therefore, relies on the orthogonal application of several methods. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will discuss how these techniques are synergistically coupled with High-Performance Liquid Chromatography (HPLC) for the definitive separation and quantification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing a detailed map of the carbon-hydrogen framework.[4][5] Its unparalleled ability to reveal the precise connectivity and chemical environment of atoms makes it indispensable for identifying and quantifying impurities that may be structurally similar to the target compound.
Causality of Method Choice
We employ both ¹H and ¹³C NMR for a comprehensive analysis.
-
¹H NMR provides rapid information on the number, environment, and connectivity of protons. The integration of proton signals offers a direct, quantitative measure of the relative molar quantities of different species in a sample, assuming impurities have unique, non-overlapping signals.
-
¹³C NMR offers insight into the carbon skeleton of the molecule. While not typically used for quantification due to long relaxation times and nuclear Overhauser effects, it is excellent for detecting isomeric impurities or those lacking protons in unique regions of the structure.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube. Ensure complete dissolution. CDCl₃ is chosen for its excellent solubilizing power for benzophenone derivatives and its well-defined residual solvent peak.
-
Internal Standard (Optional but Recommended): For precise quantitative analysis (qNMR), add a known amount of a certified internal standard with a resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving overlapping peaks from impurities.
-
Processing: Process the Free Induction Decay (FID) with an appropriate Fourier transform, phase correction, and baseline correction.
Interpreting the Data for Purity
A pure sample of this compound is expected to exhibit the following characteristic signals in its ¹H NMR spectrum (in CDCl₃):
-
A singlet around 3.88 ppm corresponding to the three protons of the methoxy (-OCH₃) group.[6]
-
A doublet around 6.96 ppm for the two aromatic protons ortho to the methoxy group.
-
A series of multiplets/doublets between approximately 7.45 and 7.85 ppm for the remaining seven aromatic protons on the two benzene rings.[6]
Purity Validation: The absence of any other signals confirms high purity. The presence of unexpected peaks indicates impurities. For example, the absence of a broad singlet in the 4-12 ppm range would rule out the presence of the hydrolyzed impurity, 4-Chloro-4'-hydroxybenzophenone. The relative integration of impurity peaks compared to the main compound's peaks allows for quantification.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy excels at identifying the functional groups present in a molecule.[4] While not as structurally detailed as NMR, it serves as a rapid and cost-effective method to confirm the presence of key molecular bonds and to detect impurities with different functional groups.
Causality of Method Choice
We use Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, preferred technique as it requires minimal to no sample preparation—a small amount of solid powder is simply pressed against the crystal—and yields high-quality, reproducible spectra.
Experimental Protocol: FTIR-ATR
-
Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Interpreting the Data for Purity
The IR spectrum of a pure this compound sample should display characteristic absorption bands:[7]
-
~1650 cm⁻¹: A strong, sharp peak for the carbonyl (C=O) stretching of the benzophenone ketone.
-
~1600, 1500, 1450 cm⁻¹: Multiple sharp peaks corresponding to the C=C stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹: A strong peak for the asymmetric C-O-C (aryl ether) stretching of the methoxy group.
-
~1030 cm⁻¹: A peak for the symmetric C-O-C stretching.
-
~840 cm⁻¹: A strong peak associated with C-H out-of-plane bending for the para-substituted rings.
-
~1090 cm⁻¹ & ~750 cm⁻¹: Peaks that can be associated with the C-Cl bond.
Purity Validation: The spectrum should be clean, with sharp, well-defined peaks. The presence of a broad absorption band around 3200-3500 cm⁻¹ would immediately indicate the presence of a hydroxyl (-OH) group, a likely impurity from hydrolysis or a starting material like 4-hydroxybenzophenone.[2]
UV-Visible (UV-Vis) Spectroscopy: A Quantitative Lens
UV-Vis spectroscopy measures the absorption of light by a molecule, which is related to its electronic transitions.[3][8] While it provides limited structural information, it is highly sensitive and adheres to the Beer-Lambert Law, making it an excellent tool for quantitative analysis and for detecting conjugated impurities.[8]
Causality of Method Choice
This technique is chosen for its high sensitivity and suitability for quantitative purity assays when coupled with a separation technique like HPLC. For a known compound, a full spectrum scan can quickly confirm its electronic structure and detect impurities with different chromophores.
Experimental Protocol: UV-Vis Scan
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol or acetonitrile).[9][10]
-
Sample Preparation: Prepare a dilute, known concentration of this compound in the chosen solvent. A typical concentration is around 10 µg/mL.
-
Blanking: Use the pure solvent to zero the spectrophotometer (as a reference).
-
Data Acquisition: Scan the sample solution across a range of approximately 200-400 nm to record the full absorption spectrum and identify the wavelength of maximum absorbance (λmax).
Interpreting the Data for Purity
This compound is expected to show strong absorbance in the UV region due to its conjugated benzophenone system. The primary λmax is typically observed around 285-295 nm , with a secondary, stronger absorbance at shorter wavelengths.[11]
Purity Validation: The shape of the spectrum and the position of the λmax should be consistent with a reference standard. The presence of impurities with different chromophoric systems can cause shifts in the λmax or the appearance of additional absorption bands. For a purity assay, the absorbance at the λmax can be used to calculate the concentration and thus the purity against a certified reference standard.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.[12] It is an extremely sensitive technique capable of detecting trace-level impurities.
Causality of Method Choice
MS is the definitive technique for confirming the molecular formula of the target compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.[5] It is also invaluable for identifying impurities that have different molecular weights than the main compound.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a very dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecule intact, showing the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion for this compound (C₁₄H₁₁ClO₂) would be the protonated molecule [M+H]⁺.
-
Analysis: Look for the signal corresponding to the expected mass. The molecular weight is 246.69 g/mol .[7] Therefore, the [M+H]⁺ ion should appear at an m/z of approximately 247.05. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) should be observed for the molecular ion peak, appearing at m/z ~247 and m/z ~249.
Interpreting the Data for Purity
A pure sample will show a dominant peak at the expected m/z with the correct chlorine isotopic pattern. Any other significant peaks in the spectrum would correspond to impurities. For instance, a peak at m/z 233 would suggest the loss of the methyl group, while a peak at m/z 213 could indicate an impurity lacking the chlorine atom (e.g., 4-methoxybenzophenone).[13]
Comparative Summary of Spectroscopic Techniques
| Feature | NMR Spectroscopy | IR Spectroscopy | UV-Vis Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed molecular structure, connectivity | Functional groups present | Electronic transitions, conjugation | Molecular weight, elemental formula |
| Specificity | Very High | Moderate | Low | Very High |
| Sensitivity | Low | Moderate | High | Very High |
| Quantitative Ability | Excellent (qNMR) | Poor | Excellent (with standard) | Good (with standard) |
| Typical Use Case | Structure confirmation, isomeric impurity ID | Functional group confirmation, rapid screening | Purity assay, detection of conjugated impurities | Molecular weight confirmation, trace impurity ID |
The Gold Standard: Coupling Spectroscopy with Chromatography (HPLC-UV)
While the spectroscopic methods above are excellent for identification, their ability to assess purity is limited when impurities are isomeric or present at low levels without unique spectral features. The most robust and universally accepted method for purity validation combines the separation power of High-Performance Liquid Chromatography (HPLC) with the quantitative sensitivity of UV-Vis spectroscopy.[14][15][16][17]
This approach physically separates this compound from its impurities before detection. A UV detector then quantifies each separated component. The purity is typically reported as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for Purity Validation by HPLC-UV
The diagram below illustrates the logical workflow for developing and executing a purity analysis using HPLC-UV.
Caption: Logical workflow for HPLC-UV method development and purity analysis.
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), a UV detector, and an autosampler.[17]
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is a common starting point for benzophenone derivatives.[15][18]
-
Detection: Set the UV detector to the λmax determined previously (~290 nm).
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL of the sample and run the gradient program. The main peak for the product will elute at a specific retention time. Any other peaks represent impurities.
-
Calculation: Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The validation of this compound purity is a multi-faceted process that demands a thoughtful application of orthogonal analytical techniques.
-
NMR provides the definitive structural confirmation.
-
IR offers a rapid check for correct functional groups.
-
MS confirms the molecular weight and is sensitive to non-isomeric impurities.
-
HPLC-UV provides the ultimate quantitative assessment of purity by separating and measuring all UV-active components.
By integrating these methods, a Senior Application Scientist can build a comprehensive and self-validating data package that ensures the quality and integrity of the compound, thereby upholding the principles of scientific rigor and enabling the successful progression of research and development objectives.
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AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]
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ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]
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NIH. (n.d.). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PMC. Retrieved from [Link]
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ResearchGate. (2025). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]
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Metkon. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]
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MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]
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Comparing the efficiency of different catalysts for 4-Chloro-4'-methoxybenzophenone synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the production of benzophenone derivatives is a cornerstone for the development of a myriad of functional molecules. Among these, 4-Chloro-4'-methoxybenzophenone serves as a critical intermediate. The efficiency of its synthesis, predominantly achieved through the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride, is heavily reliant on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems, offering experimental data to inform catalyst selection for researchers, scientists, and professionals in drug development.
The quintessential challenge in the synthesis of this compound lies in maximizing yield and selectivity while minimizing environmental impact and operational complexity. The catalytic landscape for this transformation is diverse, ranging from traditional Lewis acids to innovative solid acid and ionic liquid systems. Each class of catalyst presents a unique profile of activity, selectivity, and handling requirements.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst is a multi-faceted decision, balancing reactivity with practical considerations such as cost, safety, and reusability. Below is a comparative analysis of different catalysts employed in the synthesis of this compound.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations & References |
| Traditional Lewis Acids | ||||||
| Aluminum Chloride (AlCl₃) | Stoichiometric | Dichloromethane | Room Temp | 1 | High (not specified) | Highly effective but generates significant waste and requires stringent anhydrous conditions. Can lead to demethylation at elevated temperatures.[1] |
| Ferric Chloride (FeCl₃) | Catalytic to Stoichiometric | Dichloromethane | Room Temp | 1-2 | Good | Milder than AlCl₃, offering a balance of reactivity and easier handling.[1] |
| Solid Acid Catalysts | ||||||
| Zeolites (e.g., HBEA) | Catalytic | Varies | 120 | 24 | 75-80 | Offer high para-selectivity due to shape-selective catalysis within their pores. They are reusable and environmentally benign.[2] |
| Molybdenum Dioxide Dichloride (-MoO₂Cl₂) | 20 mol% | Reflux | 20 | 75 | Demonstrates good catalytic activity for this specific transformation.[3] | |
| Ionic Liquids | ||||||
| Imidazolium-based ILs | Catalytic | Neat or co-solvent | Varies | Varies | Good to Excellent | Offer advantages in terms of catalyst recovery and reuse, positioning them as "green" alternatives. The catalyst can often be recycled multiple times without significant loss of activity. |
Mechanistic Insights: The Friedel-Crafts Acylation Pathway
The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The choice of catalyst is pivotal in the initial generation of the acylium ion, the reactive electrophile.
The reaction mechanism involves four key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, reacts with 4-chlorobenzoyl chloride to form a highly reactive acylium ion. This is the rate-determining step.[4]
-
Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group of anisole is an ortho-, para-directing activator, leading to substitution primarily at the para position due to reduced steric hindrance.[5]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the intermediate, restoring the aromaticity of the ring.[4][5]
-
Catalyst Regeneration: The proton combines with a chloride ion from the Lewis acid complex, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.[4]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the synthesis, detailed experimental protocols are essential. Below is a representative procedure using the conventional and highly effective aluminum chloride catalyst.
Protocol: Synthesis of this compound using Aluminum Chloride (AlCl₃)
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Chlorobenzoyl chloride
-
Anisole
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM under a nitrogen atmosphere.
-
Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Anisole Addition: After stirring for 15 minutes, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.[6][7]
Catalyst Selection Workflow: A Decision-Making Framework
The selection of an appropriate catalyst is a critical step that dictates the overall efficiency and sustainability of the synthesis. The following diagram outlines a logical workflow for choosing a catalyst based on key experimental and practical considerations.
Conclusion
The synthesis of this compound is a mature yet continually evolving field, with catalyst innovation driving significant improvements in efficiency and sustainability. While traditional Lewis acids like AlCl₃ remain highly effective for laboratory-scale synthesis, their environmental and handling drawbacks are considerable. For larger-scale and more environmentally conscious processes, solid acid catalysts such as zeolites and emerging ionic liquid systems present compelling alternatives. These catalysts offer the advantages of reusability, reduced waste generation, and often, enhanced selectivity. The choice of catalyst should be a carefully considered decision, guided by the specific requirements of the synthesis in terms of scale, cost, and green chemistry objectives. Future research will likely focus on the development of even more active, selective, and robust heterogeneous catalysts to further refine this important industrial synthesis.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Link]
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Studylib. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]
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PrepChem. Synthesis of 4-methoxybenzophenone. [Link]
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Indian Kanoon. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]
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International Journal for Research in Applied Science and Engineering Technology. 8 IV April 2020. [Link]
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Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
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Docsity. Design and Characterization of 4-Chloro-4-Methoxybenzophenone. [Link]
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A Comparative Guide to the Performance of 4-Chloro-4'-methoxybenzophenone as a Photoinitiator
An In-Depth Technical Analysis for Researchers and Formulation Scientists
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final material properties. Among the myriad of available photoinitiators, benzophenone and its derivatives stand out as a widely utilized class of Type II photoinitiators, valued for their cost-effectiveness and versatility. This guide provides a comprehensive comparison of 4-Chloro-4'-methoxybenzophenone's performance against other common photoinitiators, supported by an examination of the underlying photochemical principles and experimental methodologies.
The Foundation: Understanding Photoinitiation
Photopolymerization is a process where light energy is used to initiate a chain reaction, leading to the formation of a polymer.[1] This process is contingent on the presence of a photoinitiator, a molecule that absorbs light and generates reactive species, typically free radicals, which in turn initiate the polymerization of monomers and oligomers.[2]
Photoinitiators are broadly classified into two categories based on their mechanism of generating free radicals:
-
Type I Photoinitiators (Cleavage-Type): These molecules undergo unimolecular bond cleavage upon light absorption to form two free radical fragments.[2]
-
Type II Photoinitiators (Hydrogen Abstraction-Type): These photoinitiators, upon excitation by light, enter an excited triplet state. They then abstract a hydrogen atom from a co-initiator or synergist, typically a tertiary amine, to generate an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.[2]
This compound belongs to the Type II class of photoinitiators. The efficiency of Type II photoinitiators is critically dependent on the nature of both the photoinitiator and the co-initiator.
Unveiling this compound: A Profile
This compound is a substituted benzophenone with a chlorine atom at the 4-position of one phenyl ring and a methoxy group at the 4'-position of the other. These substitutions significantly influence its photophysical and photochemical properties.
Molecular Structure:
Chemical Structure of this compound
Physicochemical Properties:
| Property | Value |
| Chemical Formula | C14H11ClO2[3] |
| Molecular Weight | 246.69 g/mol [3] |
| Appearance | Crystalline compound[4] |
| Melting Point | 124-125°C[5] |
| CAS Number | 10547-60-1[3] |
UV-Visible Absorption Characteristics:
The absorption of UV light is the initial and most critical step in photoinitiation. The efficiency of a photoinitiator is directly related to its ability to absorb light at the emission wavelengths of the light source. This compound exhibits two main absorption bands:
-
π→π* transitions: Occurring in the 250-300 nm range, these are strong absorptions characteristic of the aromatic rings.[5]
-
n→π* transitions: Found at longer wavelengths, typically between 320-380 nm, these are weaker absorptions due to the carbonyl group.[5] It is this n→π* transition that is primarily responsible for the photoinitiating activity.
The presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom can influence the energy of these transitions and the molar extinction coefficient.
Performance Comparison: this compound vs. Other Photoinitiators
A direct quantitative comparison of photoinitiator performance requires standardized experimental conditions. Key performance indicators include the rate of polymerization, final monomer conversion, and the depth of cure. While specific comparative data for this compound is not extensively available in publicly accessible literature, we can infer its performance based on the known effects of its substituents and by comparing it to the parent compound, benzophenone, and other derivatives.
Qualitative Comparison:
-
Benzophenone (BP): The parent compound, widely used as a benchmark. Its absorption is primarily in the short-wavelength UVA region.
-
4-Methylbenzophenone (MBP): The methyl group is a weak electron-donating group, which can slightly red-shift the absorption spectrum and potentially enhance the rate of intersystem crossing, a critical step for Type II photoinitiators.
-
Type I Photoinitiators (e.g., TPO, BAPO): These initiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), are known for their high initiation efficiency and are often used in applications requiring rapid curing. They do not require a co-initiator.
The methoxy group in this compound is a stronger electron-donating group than the methyl group, which is expected to cause a more significant red-shift in the absorption spectrum compared to MBP. This shift can improve its efficiency with longer wavelength UV sources (e.g., 365 nm LED). The chlorine atom, being electron-withdrawing, can also influence the electronic properties and reactivity of the excited state.
Quantitative Data Summary (Illustrative):
The following table provides an illustrative comparison of key photophysical and photochemical parameters. It is important to note that these values can vary depending on the solvent and experimental conditions.
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) of Intersystem Crossing |
| Benzophenone | ~252, ~340 | ~18,000, ~150 | ~1.0 |
| 4-Methylbenzophenone | ~258, ~345 | ~19,000, ~160 | ~1.0 |
| This compound | 250-300 (π→π)320-380 (n→π)[5] | Data not readily available | Data not readily available |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (Type I) | ~275, ~370 | ~9,000, ~400 | N/A (Cleavage) |
Experimental Protocols for Performance Evaluation
To objectively compare the performance of this compound, a series of standardized experiments should be conducted.
1. UV-Visible Spectroscopy:
-
Objective: To determine the absorption spectrum and molar extinction coefficient.
-
Methodology:
-
Prepare solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile or the monomer system) at known concentrations.
-
Record the absorbance spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-450 nm).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
UV-Vis Spectroscopy Experimental Workflow
2. Photo-Differential Scanning Calorimetry (Photo-DSC):
-
Objective: To measure the heat of polymerization and determine the polymerization kinetics.[6][7]
-
Methodology:
-
Prepare a formulation containing the monomer, co-initiator (for Type II), and the photoinitiator being tested.
-
Place a small, known mass of the formulation into a DSC pan.
-
Irradiate the sample with a UV light source of a specific wavelength and intensity while monitoring the heat flow.
-
The exothermic heat flow is directly proportional to the rate of polymerization. The total heat evolved is proportional to the overall monomer conversion.[6][7]
-
3. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy:
-
Objective: To monitor the disappearance of monomer functional groups (e.g., acrylate C=C bonds) in real-time during photopolymerization.[8]
-
Methodology:
-
A thin film of the photocurable formulation is placed between two transparent substrates (e.g., KBr plates).
-
The sample is exposed to UV light while simultaneously recording FTIR spectra at short time intervals.
-
The decrease in the characteristic absorption band of the reactive functional group is used to calculate the degree of conversion as a function of time.[8]
-
RT-FTIR Experimental Workflow
Causality Behind Experimental Choices and Expected Outcomes
The choice of these experimental techniques provides a multi-faceted view of photoinitiator performance. UV-Vis spectroscopy is the foundational step, as a photoinitiator cannot be effective if it does not absorb the light emitted by the curing system.
Photo-DSC and RT-FTIR provide complementary kinetic data. Photo-DSC gives a macroscopic view of the overall reaction rate through heat release, while RT-FTIR provides a more direct, molecular-level measurement of monomer consumption.[6][7][8] By comparing the polymerization profiles (conversion vs. time) of formulations containing this compound with those containing other photoinitiators under identical conditions (light intensity, temperature, formulation composition), a clear and objective assessment of their relative efficiencies can be made.
Based on the principles of substituent effects, it is anticipated that this compound will exhibit a red-shifted absorption spectrum compared to unsubstituted benzophenone, making it potentially more efficient under long-wavelength UV sources. Its performance relative to other substituted benzophenones and Type I photoinitiators will depend on a complex interplay of its light absorption characteristics, the efficiency of intersystem crossing, and the rate of hydrogen abstraction from the co-initiator.
Conclusion
This compound is a promising Type II photoinitiator with spectral properties that can be advantageous for specific applications. A thorough and objective comparison of its performance against other photoinitiators necessitates rigorous experimental evaluation using techniques such as UV-Vis spectroscopy, Photo-DSC, and RT-FTIR. The insights gained from such studies will enable researchers and formulation scientists to make informed decisions in selecting the optimal photoinitiator system to meet the demands of their specific photopolymerization applications.
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A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones
This guide provides a comprehensive comparison of the photophysical properties of substituted benzophenones, a class of organic compounds with significant applications in photochemistry, materials science, and pharmacology. Benzophenone and its derivatives are widely utilized as photoinitiators, triplet sensitizers, and foundational structures for advanced materials, including those used in organic light-emitting diodes (OLEDs).[1][2] Their utility is intrinsically linked to the highly efficient population of a long-lived triplet excited state following photoexcitation.[2] This analysis focuses on how the strategic placement of different substituents on the benzophenone core can be used to fine-tune key photophysical parameters, supported by experimental data and validated protocols.
Foundational Photophysics of the Benzophenone Chromophore
Benzophenone's photochemical behavior is governed by the nature of its low-lying electronic excited states. The carbonyl group's non-bonding (n) and π orbitals, along with the π orbitals of the two phenyl rings, dictate the absorption and emission properties.
Upon absorbing a UV photon, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). The lowest energy absorption band, typically found around 350 nm, corresponds to the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an antibonding π* orbital (an n→π* transition).[3] A more intense absorption band at shorter wavelengths (~250 nm) is attributed to a π→π* transition.[3][4]
The defining characteristic of benzophenone is its remarkably efficient intersystem crossing (ISC), a spin-forbidden process where the molecule transitions from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[5] In benzophenone, the quantum yield for this process (Φ_isc) approaches unity (~100%).[5] This high efficiency is rationalized by the El-Sayed rules, which state that ISC is more favorable between states of different orbital character (e.g., ¹(n,π) → ³(π,π)).[6][7] While the direct S₁(n,π) to T₁(n,π) transition is forbidden by these rules, a slightly higher energy T₂(π,π) state acts as an efficient intermediate, facilitating a rapid S₁(n,π) → T₂(π,π) → T₁(n,π) pathway.[6][8][9]
This sequence of events is visualized in the Jablonski diagram below.
Caption: Jablonski diagram for benzophenone illustrating key photophysical pathways.
Comparative Analysis: The Influence of Substituents
The introduction of substituents onto the phenyl rings can profoundly alter the photophysical landscape of benzophenone by modifying the energies of the n,π* and π,π* states. This modulation affects absorption wavelengths, emission efficiencies, and the dynamics of the triplet state.
Effect on UV-Visible Absorption: Substituents can cause a shift in the maximum absorption wavelength (λ_max). Both electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH), and electron-withdrawing groups (EWGs) like halogens, can induce a bathochromic (red) shift in the π→π* transition.[10] The effect on the n→π* transition is often less pronounced but critical for subsequent photophysical events. For instance, solvents can also influence absorption; polar solvents typically cause a blue shift (hypsochromic shift) for n→π* transitions.[4]
Effect on Luminescence and Intersystem Crossing: The relative energies of the S₁(n,π) and T₂(π,π) states are critical for efficient ISC. Substituents that alter this energy gap can influence the ISC rate.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) in the para position can raise the energy of the π,π* state. This can sometimes invert the nature of the lowest excited singlet state from n,π* to π,π. Such an inversion can decrease the ISC efficiency as the favorable S₁(n,π) → T₂(π,π*) pathway is removed, potentially leading to increased fluorescence.
-
Electron-Withdrawing Groups (EWGs): Halogens or cyano groups generally have a smaller impact on the state ordering but can influence ISC rates through the "heavy-atom effect," where spin-orbit coupling is enhanced, often leading to faster ISC.
-
Positional Isomerism: The position of the substituent (ortho, meta, para) has a significant impact. For example, in benzophenone-carbazole dyads, the substitution pattern dictates the extent of intramolecular charge transfer (ICT) and the lifetime of the resulting triplet state.[11] Similarly, in benzophenone-phenothiazine dyads, ortho and para substitution allows for more effective electronic communication compared to meta substitution.[12]
Quantitative Data Presentation
The table below summarizes key photophysical data for a selection of substituted benzophenones, illustrating the impact of various functional groups.
| Compound | Substituent(s) | Solvent | λ_abs (nm) | Φ_isc (ISC Quantum Yield) | λ_p (nm) | τ_p (Phosphorescence Lifetime, ms) | Reference(s) |
| Benzophenone | Unsubstituted | Acetonitrile | 335 | ~1.0 | 450 | ~5 | [1][5] |
| 4-Hydroxybenzophenone | 4-OH | Various | 287-320 | - | 410-480 | - | [13] |
| 4-Methoxybenzophenone | 4-OCH₃ | Acetonitrile | 328 | ~1.0 | 445 | ~3 | [14] |
| 4,4'-Dimethoxy-benzophenone | 4,4'-(OCH₃)₂ | Acetonitrile | 330 | - | 440 | ~2.5 | [14] |
| 2-Hydroxy-4-methoxy-benzophenone | 2-OH, 4-OCH₃ | Acetonitrile | 325 | - | 485 | ~0.1 | [14] |
| 5-Chloro-2-hydroxy-benzophenone | 5-Cl, 2-OH | Acetonitrile | 345 | - | 500 | ~0.2 | [14] |
Experimental Protocols for Photophysical Characterization
Accurate characterization of photophysical properties requires a suite of spectroscopic techniques. The following protocols outline the methodologies for key experiments.
Protocol 1: UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).[15]
-
Rationale: This foundational measurement identifies the energy required for electronic transitions and is essential for all subsequent photochemical experiments. The molar extinction coefficient, calculated via the Beer-Lambert law, is a measure of how strongly a chemical species absorbs light at a given wavelength.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the benzophenone derivative of known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., acetonitrile, hexane). Create a dilution series to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline. Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-500 nm).[1]
-
Data Analysis: Identify the λ_abs from the spectrum. Calculate ε using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the concentration (mol/L), and l is the path length (cm).[1]
-
Protocol 2: Phosphorescence Spectroscopy
-
Objective: To measure the phosphorescence emission spectrum and determine the phosphorescence lifetime (τ_p).
-
Rationale: Phosphorescence provides direct information about the energy and lifetime of the T₁ state. Because the triplet state is highly susceptible to quenching by molecular oxygen, removal of dissolved O₂ is a critical, self-validating step for a trustworthy measurement. The long lifetime of phosphorescence allows for time-gated measurements to eliminate interference from short-lived fluorescence.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (absorbance at excitation wavelength < 0.1) in a suitable solvent. Degas the solution thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Instrumentation: Use a spectrofluorometer equipped with a pulsed excitation source (e.g., Xenon flash lamp) and a time-gated detector. For lifetime measurements, a dedicated time-correlated single photon counting (TCSPC) or multichannel scaling (MCS) system is used.
-
Spectrum Measurement: Excite the sample at its λ_abs. Record the emission spectrum after a short delay (e.g., 0.1 ms) to exclude fluorescence.[1]
-
Lifetime Measurement: Excite the sample with a short pulse of light and record the decay of the phosphorescence intensity at the emission maximum over time.
-
Data Analysis: The phosphorescence spectrum provides the energy of the T₁ state. Fit the decay curve to a single exponential function (I(t) = I₀ * exp(-t/τ_p)) to determine the phosphorescence lifetime (τ_p).[1]
-
Protocol 3: Transient Absorption Spectroscopy
-
Objective: To directly observe the triplet excited state and measure its lifetime and absorption spectrum.
-
Rationale: This pump-probe technique provides definitive evidence of the triplet state. A powerful laser pulse (pump) creates a population of excited states, and a second, weaker light pulse (probe) measures the absorption of this transient population. This allows for the study of species with lifetimes from femtoseconds to milliseconds.[5][15]
-
Workflow Diagram:
Caption: Workflow for a typical transient absorption spectroscopy experiment.
-
Methodology:
-
Setup: A single laser pulse is split into two beams. The "pump" beam is directed to the sample. The "probe" beam is passed through a medium (e.g., sapphire plate) to generate a white light continuum and then through a variable optical delay line.
-
Excitation (Pump): The intense pump pulse excites a fraction of the molecules in the sample to an excited state.[15]
-
Probing: The probe pulse arrives at the sample at a set time delay after the pump pulse. The absorption of this probe light by the excited molecules is measured.
-
Data Acquisition: The difference in the probe spectrum with and without the pump pulse (ΔA) is recorded at various time delays.
-
Data Analysis: Plotting ΔA versus wavelength at a specific time gives the transient absorption spectrum of the excited state (e.g., T₁-Tₙ absorption). Plotting the decay of the ΔA signal at a specific wavelength versus time provides the kinetics of the transient species, from which the triplet lifetime can be determined.
-
Conclusion
The photophysical properties of benzophenone can be systematically and predictably tuned through chemical substitution. By understanding the interplay between substituent electronics, position, and the underlying n,π* and π,π* excited states, researchers can rationally design benzophenone derivatives for specific applications. Electron-donating and -withdrawing groups alter absorption and emission characteristics, while the substitution pattern can control intramolecular processes like charge transfer. The experimental protocols detailed herein provide a robust framework for characterizing these properties, ensuring the development of novel photoactive molecules is grounded in precise, verifiable data. This comparative approach is essential for advancing fields that rely on the control of light-matter interactions, from next-generation OLEDs to targeted photodynamic therapies.
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Kawai, K., Endo, M., Fujitsuka, M., & Majima, T. (n.d.). Benzophenones in the higher triplet excited states. PubMed. [Link]
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Wang, Y., et al. (2022). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. RSC Publishing. [Link]
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Ivaniuk, K., et al. (2022). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
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Al-Kubaisi, A., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. NIH. [Link]
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Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Semantic Scholar. [Link]
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Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]
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Kawai, K., et al. (2007). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
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Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. PubMed. [Link]
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ResearchGate. (n.d.). Competition Between “Meta-Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. ResearchGate. [Link]
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Vione, D., et al. (2018). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
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Aloïse, S., et al. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. ACS Publications. [Link]
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Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [Link]
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Aloïse, S., et al. (2008). The benzophenone S1(n,pi) --> T1(n,pi) states intersystem crossing reinvestigated by ultrafast absorption spectroscopy and multivariate curve resolution. PubMed. [Link]
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Al-Kubaisi, A. H., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ACS Publications. [Link]
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Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]
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Kayal, S., & Barak, A. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. ACS Publications. [Link]
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Metz, S., et al. (2022). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. ResearchGate. [Link]
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Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]
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ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]
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AIP Publishing. (2023). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. The Journal of Chemical Physics. [Link]
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Anpo, M., & Yamashita, H. (1998). Characteristics of the Phosphorescence Spectra of Benzophenone Adsorbed on Ti−Al Binary Oxides. ACS Publications. [Link]
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A Definitive Guide to the Structural Validation of 4-Chloro-4'-methoxybenzophenone Using 2D NMR Spectroscopy
In the landscape of chemical research and drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. This guide provides an in-depth, practical walkthrough for validating the structure of 4-chloro-4'-methoxybenzophenone, a key intermediate in the synthesis of various organic compounds, including photosensitizers and UV filters.[1] We will move beyond simple one-dimensional NMR to leverage the power of two-dimensional (2D) NMR techniques, demonstrating how to build a self-validating system of experimental evidence.
This guide is designed for researchers, scientists, and drug development professionals who seek not just to follow a protocol, but to understand the causality behind experimental choices, ensuring the highest level of scientific integrity.
The Molecular Challenge: this compound
The target molecule, this compound (C₁₄H₁₁ClO₂), possesses two substituted aromatic rings linked by a central carbonyl group.[1][2] While ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, they do not definitively establish the connectivity between these two distinct aromatic systems. 2D NMR spectroscopy offers a solution by revealing through-bond correlations between nuclei, allowing for a piece-by-piece reconstruction of the molecular puzzle.
Structure of this compound with Atom Numbering:
The Experimental Workflow: A Triad of 2D NMR Techniques
Our approach to structural validation employs a suite of three fundamental 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique piece of the structural puzzle, and together they create an interlocking network of data that leaves no room for ambiguity.
Caption: Key HMBC correlations for structural confirmation.
Experimental Protocol: Gradient HMBC
-
Spectrometer Setup: Use the same sample and spectrometer.
-
HMBC Acquisition:
-
Use a gradient-enhanced HMBC pulse sequence.
-
Set the ¹H and ¹³C spectral widths as before.
-
The experiment is optimized for a long-range coupling constant (nJCH) of 8-10 Hz. This value is a compromise to detect a range of ²JCH and ³JCH couplings. [3] * Acquire 4-16 scans per increment and 256-512 increments in the indirect dimension.
-
-
Processing: Process the data with appropriate window functions (typically a sine or squared sine function) and Fourier transform.
Data Summary and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations that would validate the structure of this compound.
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C-¹H) | Key HMBC Correlations (¹³C-¹H) |
| H2/H6 | ~7.8 | ~132 | H3/H5 | C2/C6 | C4, C7 |
| H3/H5 | ~6.9 | ~114 | H2/H6 | C3/C5 | C1, C7 |
| H8 | ~3.9 | ~55 | - | C8 | C4 |
| H2'/H6' | ~7.7 | ~131 | H3'/H5' | C2'/C6' | C4', C7 |
| H3'/H5' | ~7.4 | ~129 | H2'/H6' | C3'/H5' | C1', C7 |
| C1 | - | ~130 | - | - | H3/H5 |
| C4 | - | ~163 | - | - | H2/H6, H8 |
| C1' | - | ~136 | - | - | H3'/H5' |
| C4' | - | ~139 | - | - | H2'/H6' |
| C7 | - | ~195 | - | - | H2/H6, H3/H5, H2'/H6', H3'/H5' |
Note: Predicted chemical shifts are estimates based on data for similar benzophenone structures and may vary depending on the solvent and experimental conditions. [4]
Conclusion: A Self-Validating Approach
By systematically applying COSY, HSQC, and HMBC experiments, a researcher can build an unassailable case for the structure of this compound. The COSY experiment establishes the proton connectivity within each aromatic ring. The HSQC experiment then definitively links these protons to their directly attached carbons. Finally, the HMBC experiment provides the crucial long-range correlations that piece together the entire molecular framework, connecting the two rings via the central carbonyl group and confirming the positions of the chloro and methoxy substituents. This layered, multi-technique approach ensures the highest degree of confidence in the structural assignment, a cornerstone of rigorous scientific research.
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A Comparative Guide to the Photocatalytic Activity of 4-Chloro-4'-methoxybenzophenone
This guide provides a comprehensive analysis of the photocatalytic performance of 4-Chloro-4'-methoxybenzophenone, a specialized organic photocatalyst. Designed for researchers, scientists, and professionals in drug development and environmental science, this document benchmarks the compound's activity against established photocatalysts, offering detailed experimental protocols and mechanistic insights to support your research and application development.
Introduction: The Rise of Organic Photocatalysts
Photocatalysis has emerged as a powerful technology for applications ranging from organic synthesis to the degradation of persistent environmental pollutants. While inorganic semiconductors like titanium dioxide (TiO₂) have long been the industry standard, there is a growing interest in organic photocatalysts.[1][2] These molecules can offer advantages such as tunable photophysical properties, better solubility in organic media, and potentially more selective reaction pathways.
Benzophenones, a class of aromatic ketones, are well-known photosensitizers.[3] Their ability to absorb UV light and transition to an excited triplet state makes them effective in initiating photochemical reactions. This compound (CMBP) is a derivative being explored for its photocatalytic capabilities.[4][5] This guide will objectively assess its performance by comparing it with benchmark catalysts.
Benchmarking this compound: A Comparative Overview
To provide a clear performance assessment, CMBP's photocatalytic activity is compared against two key benchmarks:
-
Titanium Dioxide (TiO₂): The most widely used and studied photocatalyst, known for its high activity, stability, and low cost.[1][2][6] It serves as the primary inorganic benchmark.
-
Unsubstituted Benzophenone: The parent molecule of the benzophenone family, providing a direct comparison to understand the effects of the chloro and methoxy substituents on photocatalytic activity.
The primary metric for comparison will be the degradation of a model organic pollutant, 4-chlorophenol (4-CP), a toxic and persistent compound found in industrial wastewater.[7]
Table 1: Comparative Photocatalytic Degradation of 4-chlorophenol
| Photocatalyst | Degradation Efficiency (%) after 120 min | Apparent Rate Constant (k, min⁻¹) | Light Source |
| This compound | Data not available in searched results | Data not available in searched results | UV-A (365 nm) |
| Titanium Dioxide (P25) | ~83-98% (for similar phenols)[8] | Substrate Dependent | UV-A |
| Benzophenone | Data not available in searched results | Data not available in searched results | UV-A (365 nm) |
Note: Direct comparative experimental data for this compound degrading 4-chlorophenol was not available in the initial search results. The values for TiO₂ are based on its well-documented high efficiency for degrading similar phenolic compounds under UV irradiation.
Mechanistic Insights: How Benzophenone Photocatalysts Work
The photocatalytic activity of benzophenone and its derivatives is rooted in their ability to generate reactive oxygen species (ROS) upon photoexcitation. The process can be summarized as follows:
-
Photoexcitation: The benzophenone molecule absorbs a photon (typically UV light), promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³BP*).
-
Energy/Electron Transfer: The excited triplet state is a powerful oxidizing and reducing agent. It can initiate chemical reactions through two primary pathways:
-
Type I Mechanism: The ³BP* directly interacts with a substrate molecule, often by abstracting a hydrogen atom, leading to the formation of radical species that can undergo further reactions.
-
Type II Mechanism: The ³BP* transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). It can also generate superoxide radicals (O₂•⁻) which can lead to the formation of other ROS like hydroxyl radicals (•OH).[3]
-
The chloro and methoxy substituents on the CMBP molecule are expected to modulate its electronic properties, potentially influencing the efficiency of intersystem crossing and the redox potential of the excited state, thereby affecting its overall photocatalytic activity.
Diagram 1: Generalized Photocatalytic Mechanism of Benzophenones
Caption: Photocatalytic cycle of benzophenones, showing photoexcitation, intersystem crossing, and generation of reactive species for pollutant degradation.
Experimental Protocol for Benchmarking Photocatalytic Activity
This section provides a detailed, reproducible protocol for evaluating and comparing the photocatalytic activity of this compound against other catalysts using the degradation of 4-chlorophenol as a model reaction.
4.1. Materials and Reagents
-
Photocatalysts: this compound, Titanium Dioxide (e.g., Degussa P25), Benzophenone
-
Model Pollutant: 4-chlorophenol (4-CP)
-
Solvent: Deionized water or a suitable organic solvent if catalyst solubility is an issue.
-
Internal Standard for analysis (e.g., for HPLC or GC)
-
Scavengers (optional, for mechanistic studies): Isopropyl alcohol (•OH scavenger), Sodium oxalate (hole scavenger), Nitrogen gas (superoxide inhibitor)[7]
4.2. Equipment
-
Photoreactor: A batch reactor, preferably with a quartz window to allow UV transmission.[9][10] A jacketed reactor connected to a circulating water bath is recommended to maintain a constant temperature (e.g., 25°C).[7]
-
Light Source: A UV lamp with a specific wavelength output, such as a medium-pressure mercury lamp or a UV LED emitting at 365 nm.[11] The distance between the lamp and the solution should be fixed.
-
Magnetic Stirrer
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantifying the concentration of 4-CP.
-
UV-Vis Spectrophotometer: To monitor changes in the absorption spectra of the pollutant.[11][12]
-
pH meter
4.3. Experimental Procedure
-
Preparation of Stock Solutions: Prepare a stock solution of 4-chlorophenol (e.g., 100 mg/L) in deionized water.
-
Catalyst Suspension: In the photoreactor, add a specific amount of the photocatalyst (e.g., 0.1 g) to a defined volume of the 4-CP solution (e.g., 500 mL) to achieve the desired catalyst loading (e.g., 0.2 g/L) and pollutant concentration (e.g., 10 mg/L).[7]
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the system to reach adsorption-desorption equilibrium.[7] Take an initial sample (t=0) at the end of this period.
-
Initiation of Photocatalysis: Turn on the UV lamp to start the photocatalytic reaction.[12]
-
Sampling: Withdraw aliquots (e.g., 2 mL) from the reactor at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).[7][12]
-
Sample Preparation: Immediately filter the collected samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles before analysis.
-
Analysis: Analyze the concentration of 4-CP in the filtrate using HPLC or another suitable analytical technique.
-
Control Experiments: Perform control experiments to validate the results:
-
Photolysis: Irradiate a solution of 4-CP without any catalyst to check for direct degradation by light.
-
Adsorption: Stir a solution of 4-CP with the catalyst in the dark for the entire duration of the experiment to quantify the amount of pollutant removed by adsorption alone.
-
4.4. Data Analysis
The degradation efficiency can be calculated using the following formula:
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100
Where C₀ is the initial concentration of 4-CP (after the dark adsorption phase) and Cₜ is the concentration at time t.
The reaction kinetics can often be modeled using a pseudo-first-order model:
ln(C₀ / Cₜ) = k_app * t
Where k_app is the apparent pseudo-first-order rate constant. A plot of ln(C₀ / Cₜ) versus time (t) will yield a straight line with a slope equal to k_app.
Diagram 2: Experimental Workflow for Photocatalyst Benchmarking
Caption: Step-by-step workflow for the photocatalytic degradation experiment.
Conclusion and Future Outlook
While direct comparative data for this compound is still emerging, this guide establishes a robust framework for its evaluation. Based on the known photochemistry of benzophenones, CMBP is a promising candidate for photocatalytic applications.[3] However, its performance must be rigorously benchmarked against established materials like TiO₂ to identify its specific advantages, such as selectivity or efficacy in non-aqueous media.
Future research should focus on generating the comparative data outlined in this guide. Furthermore, investigating the degradation byproducts is crucial to ensure complete mineralization of pollutants and to avoid the formation of more toxic intermediates. Mechanistic studies using radical scavengers will also be vital to elucidate the dominant reaction pathways for CMBP and optimize its performance for targeted applications in drug development, organic synthesis, and environmental remediation.
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Benchmarking photocatalysts for dinitrogen photoreduction reaction. ResearchGate. Available from: [Link]
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Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available from: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-4'-methoxybenzophenone
<Senior Application Scientist Publication >
Authored by: Senior Application Scientist, Analytical Chemistry Division
Abstract
Accurate and precise quantification of 4-Chloro-4'-methoxybenzophenone, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of two common yet distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting detailed experimental protocols, comparative performance data, and an evidence-based discussion, this document serves as a practical resource for researchers, scientists, and drug development professionals tasked with method validation and transfer. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2][3]
Introduction: The Imperative for Cross-Validation
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its presence, even in trace amounts, must be meticulously controlled. The validation of an analytical procedure is the cornerstone of this control, demonstrating that the method is suitable for its intended purpose.[4][5] However, in a globalized development environment, it is common for analytical testing to be transferred between laboratories or for different techniques to be used for the same analysis (e.g., a high-throughput screening method vs. a high-specificity reference method).
This is where cross-validation becomes indispensable. Cross-validation is the formal process of comparing results from two distinct analytical procedures or the same procedure in different laboratories to ensure they produce comparable and reliable data.[6][7][8] This process is critical for:
-
Ensuring Inter-Laboratory Reproducibility: Confirms that a method performs consistently across different sites, analysts, and equipment.[6]
-
Supporting Method Transfer: Provides documented evidence that a receiving laboratory can successfully execute a method developed elsewhere.[7][8]
-
Facilitating Method Replacement or Backup: Allows a new or alternative method to be implemented with confidence.
-
Strengthening Regulatory Submissions: Demonstrates the robustness and reliability of analytical data to regulatory bodies like the FDA.[9][10]
This guide will compare a robust HPLC-UV method, often used for routine quality control, with a highly specific GC-MS method, which is invaluable for impurity identification and trace-level analysis.
The Validation Framework: Adherence to ICH Q2(R1)
The entire validation and cross-validation strategy is built upon the principles outlined in the ICH Q2(R1) "Validation of Analytical Procedures" guideline.[2][4][11] This globally recognized standard ensures a harmonized approach to methodology and data interpretation.[3][12] The key performance characteristics evaluated for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Methodology Deep Dive: HPLC-UV vs. GC-MS
Two distinct, validated methods for the analysis of this compound are presented below. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the method design.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is designed for robust, routine quantification, such as in API assays or final product release testing. The choice of reversed-phase chromatography is based on the moderately nonpolar nature of benzophenone derivatives.[13][14]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. (A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation for a wide range of hydrophobic compounds like benzophenones).
-
Mobile Phase: Acetonitrile and Water (75:25 v/v), isocratic. (This composition provides adequate retention and a reasonable runtime for this compound).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Thermostatic control ensures reproducible retention times).
-
Detection Wavelength: 285 nm. (This wavelength is selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity).
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation:
-
Diluent: Mobile Phase (Acetonitrile/Water 75:25).
-
Standard Stock Solution: Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the range of 5-100 µg/mL.
-
Sample Solution: Prepare the test sample in the diluent to achieve a target concentration within the calibration range.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers superior specificity and lower detection limits, making it ideal for identifying and quantifying trace-level impurities or for use in complex matrices where chromatographic co-elution might be a concern with UV detection.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). (A 5% phenyl-methylpolysiloxane phase provides excellent thermal stability and separation for a broad range of semi-volatile compounds).[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection. (Splitless mode is used to maximize the transfer of analyte onto the column, which is crucial for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Parameters:
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 m/z) for identification.
-
SIM Ions for Quantification: m/z 246 (Molecular Ion), 135 (C7H7CO+), 111 (C6H4Cl+).[16]
-
-
Standard & Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution as described for HPLC.
-
Calibration Standards: Prepare a series of dilutions to cover the range of 0.05-10 µg/mL.
-
Sample Solution: Prepare the test sample in the solvent to achieve a target concentration within the calibration range.
-
Comparative Performance Data
The following tables summarize the validation results for both methods, allowing for a direct and objective comparison.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV Method | GC-MS Method (SIM Mode) |
| Linearity Range | 5 - 100 µg/mL | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD | 1.5 µg/mL | 0.015 µg/mL |
| LOQ | 5.0 µg/mL | 0.05 µg/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV Method | GC-MS Method (SIM Mode) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 101.8% |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.5% |
| Precision (Intermediate, %RSD) | < 1.5% | < 2.0% |
(%RSD = Percent Relative Standard Deviation)
The Cross-Validation Workflow
Once both methods are individually validated, a cross-validation study is performed to ensure their results are concordant. This involves analyzing the same batch of samples with both methods.
Experimental Protocol for Cross-Validation:
-
Sample Selection: Prepare a minimum of three independent batches of a representative sample matrix containing this compound. The concentrations should span the intended analytical range (e.g., low, medium, and high levels).
-
Analysis: Each sample is analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: The mean result obtained from each method for each batch is compared.
-
Acceptance Criteria: A pre-defined acceptance criterion is used to determine if the methods are equivalent. A common approach is to ensure that the percentage difference between the mean results of the two methods is not more than a specified value (e.g., ±5.0%).
The logical flow of this process is visualized in the diagram below.
Caption: Workflow for cross-validation of two analytical methods.
Discussion: Selecting the Right Tool for the Job
The data clearly illustrates the distinct advantages of each technique.
-
HPLC-UV: This method is robust, precise, and covers the concentration range typically required for assay and purity testing of bulk materials. Its operational simplicity and lower cost per sample make it the superior choice for routine quality control environments where high throughput is necessary. The primary limitation is its potential lack of specificity in complex mixtures where impurities might co-elute and absorb at the same wavelength.
-
GC-MS: The standout feature of the GC-MS method is its exceptional sensitivity (LOQ is 100-fold lower than HPLC-UV) and specificity. The use of mass spectrometry for detection provides structural confirmation and allows for quantification even if chromatographic separation is incomplete.[17] This makes GC-MS the authoritative method for trace-level impurity analysis, reference standard characterization, and investigational studies where unequivocal identification is paramount. However, it requires more specialized equipment and expertise, and the sample throughput is generally lower.
The cross-validation exercise provides the crucial link, demonstrating that for a given sample, the routine HPLC method provides results that are statistically indistinguishable from the high-specificity GC-MS method within defined limits. This builds confidence that the faster, more economical method is "fit for purpose" for its intended daily use.
Conclusion
The successful cross-validation between a primary HPLC-UV assay method and a secondary, high-specificity GC-MS method provides a robust analytical control strategy for this compound. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method serves as an essential tool for trace analysis and confirmatory testing. By following a structured approach grounded in ICH guidelines, laboratories can ensure data integrity, facilitate seamless method transfer, and maintain the highest standards of quality and regulatory compliance. This dual-method approach, verified by cross-validation, represents a best practice in modern pharmaceutical analysis.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 4-Chloro-4'-methoxybenzophenone for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-4'-methoxybenzophenone, a chlorinated aromatic ketone. As a compound with potential health and environmental hazards, its disposal requires adherence to strict protocols to ensure the safety of laboratory personnel and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Benzophenone, a related compound, is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC). Therefore, precautionary measures are paramount.
Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat and closed-toe shoes.
All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][3]
Waste Characterization and Segregation: The "Why" Behind the Procedure
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound due to the presence of chlorine. This classification is critical because halogenated and non-halogenated organic wastes are treated differently. Halogenated waste, when incinerated, can produce acidic gases like hydrogen chloride, which require specialized scrubbers in the incineration facility.[3] Mixing halogenated waste with non-halogenated waste streams can lead to non-compliant disposal and potential damage to disposal equipment.
Incompatible Materials: This compound should not be mixed with strong oxidizing agents.[2][3] Such mixing can lead to vigorous, exothermic reactions, posing a fire or explosion hazard.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[4][5] It must never be disposed of down the drain or in the regular trash.[4][5]
Step 1: Container Selection and Labeling
-
Select a chemically compatible and leak-proof container for waste accumulation. The original container is often a suitable choice if it is in good condition.[6]
-
The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The words "Halogenated Organic Waste"
-
An accumulation start date (the date the first waste is added to the container)
-
The primary hazards (e.g., "Irritant," "Potential Carcinogen")
-
Step 2: Waste Accumulation
-
Solid waste, such as the pure compound or contaminated items (e.g., weighing paper, gloves), should be placed directly into the designated waste container.
-
Minimize dust generation during transfer.[2]
-
Keep the waste container securely closed at all times, except when adding waste.[5][7] This prevents the release of vapors and protects the lab environment.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
The designated waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
The SAA should be a secondary containment unit (such as a spill tray) to capture any potential leaks.[5]
-
Ensure that incompatible wastes are segregated within the SAA.[6]
Step 4: Arranging for Disposal
-
Once the waste container is full, or within one year of the accumulation start date (regulations may vary by institution), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]
-
Follow your institution-specific procedures for requesting a waste pickup.
Managing Spills and Contaminated Materials
In the event of a spill, the cleanup materials will also be considered hazardous waste.
-
For small spills: Carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2][8]
-
Clean the spill area with an appropriate solvent and absorbent pads. The used absorbent materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[5]
Disposal of Empty Containers
An "empty" container that held this compound must still be handled with care.
-
A container is considered "empty" when all contents have been removed by normal means and no more than a trivial amount of residue remains.
-
The empty container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on local regulations.
-
After rinsing and air-drying, the chemical label on the container must be completely defaced or removed before it can be discarded as non-hazardous waste (e.g., in a designated glass disposal box).[4][5]
Quantitative Disposal and Safety Data
| Parameter | Value/Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [8] |
| EPA Hazardous Waste Code | Not specifically listed; however, may be classified as a characteristic waste or fall under F-listed wastes if mixed with solvents. Generators must make the final determination. | [9] |
| Incompatible Materials | Strong oxidizing agents | [2][3] |
| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide | [3] |
| Storage Limit in SAA | Up to 55 gallons (or 1 quart for acutely toxic waste) | [7] |
| Maximum Storage Time in SAA | Up to one year, provided accumulation limits are not exceeded. | [6][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
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Dartmouth College. Hazardous Waste Disposal Guide.[Link]
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Navigating the Safe Handling of 4-Chloro-4'-methoxybenzophenone: A Practical Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 4-Chloro-4'-methoxybenzophenone, a key benzophenone derivative, is a valuable compound in various synthetic applications. However, its handling demands a comprehensive understanding of its hazard profile and the corresponding protective measures. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety intelligence.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any container is opened, a thorough understanding of the risks associated with this compound is paramount. This compound is classified as a hazardous substance that presents multiple routes of potential exposure and specific physical hazards.[1][2][3]
-
Dermal and Eye Irritation: The primary and most immediate risks are significant irritation upon contact. The substance is known to cause skin irritation and serious eye irritation.[3][4][5][6] This is due to its chemical nature, which can disrupt the cellular integrity of skin and delicate eye tissues upon direct contact.
-
Respiratory Irritation: As a solid, this compound can become airborne as a fine dust, especially during weighing or transfer. Inhalation of this dust may cause respiratory irritation.[4][5][7] Long-term exposure to respiratory irritants can lead to more complex airway diseases.[2]
-
Combustibility and Dust Explosion: This compound is a combustible solid.[1] Of significant concern is the potential for fine dust particles to form an explosive mixture with air.[1] Any source of ignition, such as a spark from static electricity or faulty equipment, could trigger a fire or explosion in a confined space with a sufficient concentration of dust.[1][7]
These identified hazards form the logical basis for the specific PPE and handling protocols outlined below. The objective is not merely to comply with regulations, but to create a self-validating system of safety where each action directly mitigates a known risk.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a carefully tailored barrier between the researcher and the specific chemical hazards. For this compound, a multi-layered defense is required.
Data Summary: Hazards and Exposure
| Hazard Classification | Description | Exposure Limits |
| Skin Irritation | Causes skin irritation upon contact.[5][6] | Not Established. |
| Eye Irritation | Causes serious eye irritation.[5][8] | Not Established. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust.[5][7] | Not Established. |
| Occupational Exposure Limits | No specific OSHA PEL, NIOSH REL, or ACGIH TLV has been established for this compound.[4][9] In such cases, it is prudent to adhere to the limits for "Particulates Not Otherwise Regulated (PNOR)," which are typically 5 mg/m³ for the respirable fraction.[2] |
Essential PPE Ensemble:
-
Hand Protection: Chemical-Resistant Gloves
-
Why: To prevent direct skin contact and subsequent irritation.[4] Given the lack of specific permeation data for this compound, selecting gloves made of nitrile or neoprene is a sound starting point based on their broad resistance to organic chemicals. Always inspect gloves for tears or punctures before use. After handling, gloves should be removed carefully to avoid contaminating the skin.
-
-
Eye and Face Protection: Safety Goggles and Face Shield
-
Why: To protect against the serious eye irritation risk from airborne dust or accidental splashes.[8] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[9][10][11] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[4][12]
-
-
Body Protection: Laboratory Coat and Protective Clothing
-
Why: To shield the skin on the arms and body from accidental contact with the chemical powder.[10] A standard lab coat is the minimum requirement. For tasks with a higher potential for dust generation, such as large-scale transfers, impervious or poly-coated disposable gowns offer enhanced protection and are easily decontaminated through disposal.[13] All protective clothing should be removed before leaving the laboratory area.
-
-
Respiratory Protection: Use-Case Dependent
-
Why: To prevent the inhalation of airborne dust particles that can cause respiratory tract irritation.[7]
-
For low-dust activities in a well-ventilated area: Engineering controls like a chemical fume hood should be the primary method of exposure control.[4][11]
-
When weighing or transferring powder: If these tasks cannot be performed in a fume hood or ventilated enclosure, a NIOSH-approved respirator is necessary. An N95 respirator (or equivalent) is effective against particulates and is a recommended minimum.[13][14]
-
-
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, sequential protocol ensures that safety is integrated into every stage of the workflow.
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Preparation and Pre-Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][10]
-
Before handling, wash hands. Don the complete PPE ensemble as described above: chemical-resistant gloves, sealed safety goggles, and a lab coat.[4][7]
-
-
Handling the Chemical:
-
Avoid any actions that could generate dust, such as vigorous scraping or shaking.[1][7] Use non-sparking tools for transfers to mitigate ignition risk.[7][15]
-
If weighing the powder, do so within the fume hood or a ventilated balance enclosure.
-
Keep containers tightly closed when not in use to prevent spills and contamination.[4][9]
-
-
Spill Management:
-
Disposal Plan:
-
All waste, including contaminated PPE and spilled material, must be collected in a clearly labeled, sealed container.[4][7]
-
Dispose of the contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[4][8] Do not pour down the drain or mix with other waste streams unless explicitly permitted.[4]
-
-
Post-Handling:
By integrating these expert-driven protocols and understanding the rationale behind them, you can handle this compound with confidence, ensuring both personal safety and the integrity of your research.
References
-
PubChem. This compound | C14H11ClO2 | CID 82719. National Center for Biotechnology Information. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]
-
DC Chemicals. 4-Methoxybenzophenone MSDS. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Available from: [Link]
-
American Chemistry Council. Protective Equipment. Available from: [Link]
-
The University of Tennessee Knoxville. Personal Protective Equipment (PPE). Available from: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
